molecular formula C7H10N2O2 B1358342 ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE CAS No. 66787-70-0

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

货号: B1358342
CAS 编号: 66787-70-0
分子量: 154.17 g/mol
InChI 键: AIPYAGWNEMVIJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYAGWNEMVIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596432
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66787-70-0
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66787-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in vital biological molecules like histidine and purine nucleotides underscores its significance.[1] Consequently, the precise synthesis and unequivocal structural verification of novel imidazole derivatives are paramount in the drug discovery and development pipeline.[3][4] This guide provides a comprehensive, technically-grounded framework for the structure elucidation of a specific derivative, Ethyl 1-methylimidazole-5-carboxylate. We will move beyond a simple listing of techniques to explore the synergistic interplay of modern spectroscopic and crystallographic methods. The focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers.

Introduction: The Significance of the Target Molecule

This compound (C₇H₁₀N₂O₂) is a heterocyclic compound featuring the core imidazole scaffold. The strategic placement of the N-methyl group and the ethyl carboxylate moiety makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[5] Accurate characterization is not merely an academic exercise; it is a critical quality control step that ensures the identity, purity, and stability of the molecule, which directly impacts downstream biological and pharmacological assessments. This guide details the integrated analytical workflow required to confirm its structure with the highest degree of confidence.

Molecular Profile:

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol [6]

  • IUPAC Name: ethyl 1-methyl-1H-imidazole-5-carboxylate[6]

  • CAS Number: 66787-70-0[6][7]

molecular_structure cluster_imidazole This compound C1 C N1 N C1->N1 H1 H C1->H1 C2 C N1->C2 N1->C2 N2 N C2->N2 H2 H C2->H2 C3 C N2->C3 C_Me CH₃ N2->C_Me C3->C1 C3->C1 C_ester C C3->C_ester O_double O C_ester->O_double O_ethyl O C_ester->O_ethyl CH2 CH₂ O_ethyl->CH2 CH3_ethyl CH₃ CH2->CH3_ethyl

Caption: 2D structure of this compound.

The Analytical Workflow: A Multi-Pronged Strategy

The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow begins with spectroscopic analyses (NMR, MS, IR) to piece together the molecular framework, followed by the ultimate confirmation of 3D architecture through X-ray crystallography.

elucidation_workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Sample ir Infrared (IR) Spectroscopy synthesis->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Sample data_integration Data Integration & Hypothesis ms->data_integration Molecular Weight & Formula ir->data_integration Functional Groups nmr->data_integration Connectivity (C-H Framework) crystal Single Crystal Growth data_integration->crystal Proposed Structure final Final Structure Confirmed data_integration->final Corroborates xray X-ray Crystallography crystal->xray Suitable Crystal xray->final 3D Structure, Bond Lengths/Angles

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization

Spectroscopic methods provide the foundational data for determining the molecular formula, identifying functional groups, and mapping the connectivity of the atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement.

Expected Results: For this compound (C₇H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ is 154.0742 Da.[6] The mass spectrum will be dominated by this peak, confirming the molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-300).

  • Analysis: Identify the peak corresponding to the molecular ion [M]⁺ and the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Ion Theoretical m/z Observed m/z Interpretation
[M]⁺154.0742~154.074Molecular Ion
[M+H]⁺155.0820~155.082Protonated Molecule
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Expected Results: The IR spectrum will provide clear evidence for the key functional groups: the ester carbonyl (C=O) and the C-N/C=N bonds of the imidazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
~3100-3150C-H stretchAromatic (Imidazole Ring)Confirms the presence of the imidazole ring C-H bonds.
~2900-3000C-H stretchAliphatic (Methyl, Ethyl)Confirms the presence of sp³ C-H bonds.
~1700-1725 C=O stretch Ester Strong, sharp peak confirming the carboxylate group. [8]
~1500-1600C=N, C=C stretchImidazole RingIndicates the aromatic ring structure.
~1100-1250C-O stretchEsterConfirms the ester linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR: The Proton Environment ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Results: The spectrum should show four distinct signals corresponding to the two imidazole ring protons, the N-methyl protons, and the two sets of protons from the ethyl group.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment
~7.5-8.0Singlet (s)1HImidazole H-2 or H-4
~7.0-7.5Singlet (s)1HImidazole H-4 or H-2
~4.2-4.4Quartet (q)2H-O-CH₂ -CH₃
~3.8-4.0Singlet (s)3HN-CH₃
~1.2-1.4Triplet (t)3H-O-CH₂-CH₃

¹³C NMR: The Carbon Backbone ¹³C NMR identifies all unique carbon atoms in the molecule.

Expected Results: The spectrum should display seven distinct peaks, one for each carbon atom in the molecule.

Predicted Shift (δ, ppm) Assignment
~160-165C =O (Ester)
~135-145Imidazole C-2 or C-4
~120-135Imidazole C-4 or C-2
~115-125Imidazole C-5
~60-65-O-CH₂ -CH₃
~30-35N-CH₃
~14-16-O-CH₂-CH₃

Experimental Protocol: NMR Spectroscopy (300-500 MHz)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Tuning: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to TMS.

  • (Optional) 2D NMR: For unambiguous assignment, run 2D NMR experiments like COSY (connects coupled protons) and HSQC/HMBC (connects protons to carbons).

Definitive Structure Confirmation: Single-Crystal X-ray Diffraction

While spectroscopy provides a robust hypothesis for the structure, only X-ray crystallography can deliver an unambiguous 3D model of the molecule in the solid state.[9]

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern can be mathematically analyzed to determine the precise location of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. A common method is slow evaporation:

    • Create a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

    • Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, from which the molecular structure can be visualized. The data from a study on the closely related Ethyl 1-methylimidazole-2-carboxylate shows the molecule is nearly planar, a characteristic that would be confirmed for our target molecule.[9]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups. NMR spectroscopy maps out the proton and carbon framework, establishing atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach is indispensable in modern chemical research and drug development, ensuring that the molecules being advanced for further study are precisely what they are intended to be.

References

A Technical Guide to the Physicochemical Properties and Analytical Characterization of Ethyl 1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 1-methyl-1H-imidazole-5-carboxylate (CAS No. 66787-70-0) is a substituted heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a functionalized imidazole, it serves as a versatile building block, or key intermediate, in the construction of more complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The strategic placement of the N-methyl group and the C5-ester functionality provides distinct sites for chemical modification, making it a valuable scaffold in medicinal chemistry. For instance, related imidazole carboxylates are pivotal in the synthesis of major drugs, including the angiotensin II receptor blocker Olmesartan.[1][2]

This guide provides an in-depth analysis of the known physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a detailed understanding of its molecular characteristics for application in synthesis, reaction design, and analytical method development. We will delve into its structural identifiers, predicted physical properties, expected spectroscopic signatures, chemical reactivity, and essential safety protocols, grounding our discussion in the principles of synthetic and analytical chemistry.

Section 1: Compound Identification and Core Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. The following tables summarize the key identifiers and the best available physical property data for ethyl 1-methyl-1H-imidazole-5-carboxylate.

Table 1: Key Identifiers for Ethyl 1-methyl-1H-imidazole-5-carboxylate

Identifier Value Source
IUPAC Name ethyl 1-methyl-1H-imidazole-5-carboxylate PubChem[3]
CAS Number 66787-70-0 PubChem[3]
Molecular Formula C₇H₁₀N₂O₂ PubChem[3]
Molecular Weight 154.17 g/mol PubChem[3]
Canonical SMILES CCOC(=O)C1=CN=CN1C PubChem[3]
InChIKey AIPYAGWNEMVIJQ-UHFFFAOYSA-N PubChem[3]

| Synonyms | Ethyl 3-methylimidazole-4-carboxylate, 1H-Imidazole-5-carboxylic acid, 1-methyl-, ethyl ester | PubChem[3] |

alt text

Table 2: Physical Properties of Ethyl 1-methyl-1H-imidazole-5-carboxylate

Property Value Notes
Physical State Not experimentally reported; likely a liquid or low-melting solid. Based on analogs; the related ethyl 1H-imidazole-1-carboxylate is a liquid.[4]
Boiling Point ~294.9 °C at 760 mmHg Predicted value.[5][6]
Melting Point Not experimentally reported. For context, the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate is a crystalline solid with a melting point of 204-206 °C.[7] Isomeric differences significantly impact crystal packing and melting points.
Solubility Not experimentally reported. Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and DMSO.
Density Not experimentally reported. The related liquid, ethyl 1H-imidazole-1-carboxylate, has a density of 1.162 g/mL at 25 °C.[4]
pKa Not experimentally reported. The imidazole ring is weakly basic. The N-3 nitrogen's basicity is reduced by the electron-withdrawing ester group.

| LogP (Octanol/Water) | 0.6 | Computed value by XLogP3.[3] Indicates moderate hydrophilicity. |

Section 2: Spectroscopic and Analytical Characterization

Workflow for Structural Verification

The following workflow outlines a standard, self-validating process for confirming the identity and purity of a synthesized batch of this compound.

G cluster_0 Initial Synthesis & Workup cluster_1 Primary Structural Confirmation cluster_2 Functional Group & Purity Analysis synthesis Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Agrees with C₇H₁₀N₂O₂? nmr NMR Spectroscopy (¹H & ¹³C) Confirm Core Structure & Connectivity ms->nmr Yes fail Re-purify or Re-synthesize ms->fail No ir Infrared (IR) Spectroscopy Confirm Functional Groups (C=O, C=N) nmr->ir Correct Signals Observed? nmr->fail No hplc HPLC-UV Assess Purity & Quantify ir->hplc Yes final Qualified Material hplc->final Purity ≥ 95%? hplc->fail No

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • Imidazole Protons (2H): Two singlets in the aromatic region (δ 7.5-8.5 ppm). The proton at C2 (between the two nitrogens) will likely be the most downfield, with the C4 proton appearing slightly upfield.

    • N-Methyl Group (3H): A sharp singlet around δ 3.8-4.0 ppm. The direct attachment to the electron-deficient imidazole ring shifts it downfield compared to a typical N-methyl signal.

    • Ethyl Ester Methylene (2H): A quartet around δ 4.2-4.4 ppm, coupled to the methyl triplet.

    • Ethyl Ester Methyl (3H): A triplet around δ 1.2-1.4 ppm, coupled to the methylene quartet.

  • ¹³C NMR: The carbon spectrum will provide insight into the electronic environment of each carbon atom.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 160-165 ppm.

    • Imidazole Carbons (C2, C4, C5): Three signals in the aromatic region (δ 115-145 ppm).

    • Ethyl Ester Methylene (-O-CH₂-): A signal around δ 60-62 ppm.

    • N-Methyl Carbon (-N-CH₃): A signal around δ 33-36 ppm.

    • Ethyl Ester Methyl (-CH₃): A signal in the shielded region around δ 14-15 ppm.

Protocol: Sample Preparation for NMR Analysis

  • Rationale: To obtain a high-resolution spectrum, the sample must be completely dissolved in a deuterated solvent, and any particulate matter must be removed.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve many organics and its relatively clean spectral window.

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette with a cotton or glass wool plug to filter out any dust, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ . This is a definitive peak for the ester carbonyl.

  • C=N and C=C Stretches (Imidazole Ring): Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 155.08 .

  • Fragmentation: Under higher energy conditions (e.g., Electron Impact, EI), common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Section 3: Chemical Properties and Reactivity

Understanding the molecule's reactivity is key to its application in synthesis. The imidazole ring and the ester group are the primary sites of chemical reactivity.

Hydrolysis of the Ester Functional Group

The ethyl ester can be readily hydrolyzed under basic conditions to yield 1-methyl-1H-imidazole-5-carboxylic acid. This transformation is crucial for subsequent reactions, such as amide bond formation, which are common in drug synthesis.

Protocol: Saponification of the Ethyl Ester

  • Rationale: This protocol uses an excess of a strong base (NaOH) to drive the hydrolysis of the ester to completion, forming the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

  • Procedure:

    • Dissolve ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~4-5 with 1M HCl. The carboxylic acid product should precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic, but its reactivity towards electrophilic substitution is influenced by the N-methyl group and the electron-withdrawing C5-ester. The C2 position is the most electron-deficient and generally least reactive towards electrophiles. The C4 position is the most likely site for electrophilic attack, though reactions may require forcing conditions due to the deactivating effect of the carboxylate group.

Application in Synthesis: A Workflow Example

This compound is an excellent starting point for building more complex molecules. The diagram below illustrates a hypothetical workflow where the ester is first converted to an amide, a common step in constructing pharmacologically active molecules.

G start Ethyl 1-methyl-1H- imidazole-5-carboxylate hydrolysis Step 1: Basic Hydrolysis (e.g., NaOH, EtOH/H₂O) start->hydrolysis acid 1-methyl-1H-imidazole- 5-carboxylic acid hydrolysis->acid activation Step 2: Acid Activation (e.g., HATU, EDCI) acid->activation coupling Step 3: Amide Coupling activation->coupling amine Primary/Secondary Amine (R₁R₂NH) amine->coupling product Target Amide (Potential API) coupling->product

Caption: Synthetic workflow for converting the ester to a target amide.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 66787-70-0 is not widely available, data from closely related imidazole derivatives should be used for preliminary hazard assessment. Compounds of this class are typically irritants.

Table 3: GHS Hazard Information (Guidance based on related compounds)

Hazard Class Statement Precaution
Skin Irritation May cause skin irritation. P280: Wear protective gloves.[8]
Eye Irritation Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling:

  • Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn.

  • Avoid generating dust or aerosols.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong bases.

Ethyl 1-methyl-1H-imidazole-5-carboxylate is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are sparse, its molecular structure allows for reliable prediction of its spectroscopic and reactive characteristics. Its value lies in the versatile chemistry of both the ester and the imidazole moieties, providing a robust platform for the synthesis of novel compounds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their drug discovery and development programs.

References

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE CAS number 66787-70-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE (CAS 66787-70-0)

Abstract

This compound, identified by CAS number 66787-70-0, is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole scaffolds are of profound interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. Furthermore, this document explores its primary application as a versatile chemical building block in the synthesis of more complex molecules, particularly within the context of drug discovery and development. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this specific imidazole derivative.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, largely due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[1] These characteristics allow imidazole-containing molecules to effectively interact with a wide array of biological targets, including enzymes and cellular receptors.[1]

This compound is a functionalized derivative within this important class. It presents a stable N-methylated imidazole core appended with an ethyl ester group. This specific arrangement of functional groups makes it an attractive starting material or intermediate in multi-step organic synthesis. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the imidazole ring itself can participate in various coupling reactions, allowing for the strategic construction of complex molecular architectures. Its most significant role is as a key intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key properties for this compound have been compiled from various chemical databases.

Core Physicochemical Data

The essential identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 66787-70-0[2][3][4][5]
Molecular Formula C₇H₁₀N₂O₂[2][3]
Molecular Weight 154.17 g/mol [2][3]
IUPAC Name ethyl 1-methyl-1H-imidazole-5-carboxylate[3]
Synonyms Ethyl 3-methylimidazole-4-carboxylate[3][6]
Boiling Point 294.9 °C at 760 mmHg[6]
Density 1.14 g/cm³ (at 20 °C)[6]
Flash Point 132.2 °C[6]
Solubility 39 g/L in water (at 25 °C)[6]
Computed Molecular Descriptors

Computational models provide further insight into the molecule's behavior, particularly regarding its potential interactions in biological systems.

DescriptorValueSource(s)
XLogP 0.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3][6]
Rotatable Bond Count 3[6]
Topological Polar Surface Area 44.1 Ų[3][6]
Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a predicted Nuclear Magnetic Resonance (NMR) profile can be derived from its structure. This analysis is crucial for identity confirmation in a synthetic workflow.

Structure of this compound with key protons labeled for NMR prediction.
  • ¹H NMR Prediction:

    • H(a): Singlet, ~7.5-7.8 ppm. Proton on C2 of the imidazole ring.

    • H(b): Singlet, ~7.9-8.2 ppm. Proton on C4, deshielded by the adjacent ester group.

    • H(c)₃: Singlet, ~3.8-4.0 ppm. Protons of the N-methyl group.

    • H(d)₂: Quartet, ~4.2-4.4 ppm. Methylene (-CH₂-) protons of the ethyl ester group.

    • H(e)₃: Triplet, ~1.2-1.4 ppm. Methyl (-CH₃) protons of the ethyl ester group.

  • ¹³C NMR Prediction:

    • Carbonyl (C=O): ~160-165 ppm.

    • Imidazole Ring Carbons (C2, C4, C5): ~120-145 ppm.

    • Methylene (-O-CH₂-): ~60-65 ppm.

    • N-Methyl (-N-CH₃): ~33-36 ppm.

    • Ethyl Methyl (-CH₃): ~14-16 ppm.

Synthesis and Reaction Pathways

While a specific, dedicated synthesis for this compound is not prominently featured in the surveyed literature, its synthesis can be logically inferred from established methods for creating substituted imidazole carboxylates. Many of these compounds serve as intermediates for angiotensin II receptor antagonists like Olmesartan.[7][8][9] A representative synthetic approach often involves the construction of the imidazole ring followed by functional group manipulations.

One plausible general pathway involves the reaction of an amidine with a β-ketoester or a related dicarbonyl compound. The N-methylation can occur before or after ring formation, depending on the desired regioselectivity and the stability of the intermediates.

A generalized synthetic workflow for producing N-alkylated imidazole esters.
Representative Experimental Protocol

The following protocol is adapted from the synthesis of a structurally related imidazole intermediate and illustrates the key chemical transformations involved.[8][10]

Objective: To outline a plausible, multi-step synthesis of a functionalized imidazole carboxylate.

Pillar of Trustworthiness: This protocol is based on established, peer-reviewed chemical reactions for heterocycle synthesis. Each step involves standard laboratory procedures that can be monitored using techniques like Thin Layer Chromatography (TLC) for reaction completion and purified using column chromatography or recrystallization.

Methodology:

  • Step 1: Imidazole Ring Construction

    • Rationale: The core heterocyclic scaffold is assembled first. A common method is the condensation of an α-dicarbonyl compound with an aldehyde and ammonia (or an amine), known as the Radziszewski synthesis.

    • Procedure: To a solution of ethyl glyoxalate (1.0 eq) in ethanol, add a solution of methylamine (1.1 eq) and an appropriate aldehyde source under controlled temperature conditions. The mixture is stirred until TLC analysis indicates the consumption of starting materials. The resulting imidazole ester is then isolated.

  • Step 2: Purification of the Imidazole Core

    • Rationale: Removal of unreacted starting materials and byproducts is critical for the success of subsequent steps.

    • Procedure: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable solvent like ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Step 3: N-Alkylation (if not performed in Step 1)

    • Rationale: If the initial cyclization was performed with ammonia, the N1 position must be alkylated. This step introduces the methyl group onto the imidazole nitrogen.

    • Procedure: The purified imidazole ester (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or DMF. A base, such as potassium carbonate (1.5 eq), is added, followed by the dropwise addition of an alkylating agent like methyl iodide (1.2 eq). The reaction is stirred at room temperature or gentle heat until completion.

  • Step 4: Final Work-up and Purification

    • Rationale: Isolation of the final, pure product.

    • Procedure: The reaction mixture is filtered to remove the inorganic base. The solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The combined organic extracts are dried, concentrated, and purified via chromatography or recrystallization to yield the final product, this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Structurally similar imidazole carboxylates are documented as crucial intermediates in the synthesis of major pharmaceuticals. For instance, the core of Olmesartan, an antihypertensive drug, is built upon a substituted imidazole-5-carboxylate scaffold.[8] The synthesis involves the N-alkylation of the imidazole ring with a complex biphenylmethyl bromide side chain.[8]

G A This compound (Building Block) B Chemical Modification (e.g., Hydrolysis, Amidation, Coupling) A->B Step 1 C Advanced Intermediate B->C Step 2 D Final API Structure (e.g., Analogs of Olmesartan) C->D Final Steps

Logical relationship showing the compound's role in a drug discovery pipeline.
  • Scaffold for Combinatorial Chemistry: The compound is an ideal starting point for generating chemical libraries. The ester can be converted to an amide library by reacting it with various amines. The imidazole ring can undergo further substitutions, allowing for the rapid creation of a diverse set of molecules for high-throughput screening against biological targets.

  • Material Science: While less common, imidazole derivatives are also explored in material science. Sulfur-containing imidazoles, for example, are investigated for creating conductive polymers.[1] The stable, aromatic nature of the N-methylated core could be leveraged in the design of novel organic electronic materials.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data for structurally related imidazole compounds.

Hazard Identification (Inferred)

While a specific GHS classification for CAS 66787-70-0 is not universally available, related imidazole carboxylates carry the following warnings:[11]

Hazard ClassGHS CodeStatementSource(s)
Skin IrritationH315Causes skin irritation[11]
Eye IrritationH319Causes serious eye irritation[11]
Respiratory IrritationH335May cause respiratory irritation[11]
Recommended Safety Protocols
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[12]

    • Body Protection: Wear a lab coat.

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Recommended storage is at room temperature.[4]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[12]

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

    • If ingested: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Conclusion

This compound (CAS 66787-70-0) is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, featuring a stable N-methylated imidazole core and a modifiable ethyl ester group, makes it an ideal starting point for constructing complex molecular targets. While its most prominent application lies as an intermediate in the synthesis of pharmaceuticals, its utility extends to the creation of compound libraries for broader drug discovery efforts. Adherence to appropriate safety and handling protocols is essential when working with this and related chemical compounds. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this versatile molecule into their scientific endeavors.

References

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 1-Methylimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methylimidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-stakes applications, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and established laboratory practices, offering a robust framework for researchers, scientists, and drug development professionals. The molecular formula for this compound is C₇H₁₀N₂O₂, and its molecular weight is 154.17 g/mol [1].

This document is structured to not only present the data but also to elucidate the reasoning behind the spectroscopic characteristics and the protocols used to obtain them. By understanding the "why" behind the data, researchers can better troubleshoot experimental deviations and gain deeper insights into the molecular structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with systematic numbering is presented below. This numbering will be used throughout the guide for spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg in 0.6 mL Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Analyze phase->integrate G M [M]⁺• m/z 154 M_minus_OEt [M - •OC₂H₅]⁺ m/z 109 M->M_minus_OEt - •OC₂H₅ M_minus_Et [M - •C₂H₅]⁺ m/z 125 M->M_minus_Et - •C₂H₅ Imidazole_frag Imidazole Fragment m/z 81 M_minus_OEt->Imidazole_frag - CO

References

Solubility and Stability Studies of Ethyl 1-methylimidazole-5-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylimidazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block or synthon.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive framework for characterizing this molecule, detailing not just the experimental protocols but the underlying scientific rationale. We will explore robust methodologies for solubility profiling across various pharmaceutically relevant solvents and delineate a complete strategy for assessing its stability under forced degradation conditions, consistent with the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Significance of Physicochemical Characterization

The journey of a candidate molecule from laboratory synthesis to a viable product is critically dependent on its intrinsic physicochemical properties. This compound (C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) possesses a substituted imidazole core, an ester functional group, and a methylated nitrogen, features that collectively define its behavior in solution and its susceptibility to degradation.[3]

  • Solubility dictates the bioavailability of a potential drug, influences the choice of formulation strategy, and impacts the feasibility of manufacturing processes. Poor aqueous solubility can terminate the development of an otherwise promising candidate.

  • Stability determines a compound's shelf-life, storage conditions, and potential degradation pathways. Unstable compounds can lose potency and generate potentially toxic impurities.[4]

This document serves as a practical guide for scientists, providing validated, step-by-step protocols to generate a comprehensive solubility and stability profile of this compound.

Part 1: Comprehensive Solubility Profiling

Solubility is the foundation upon which formulation development is built. The goal of this phase is to quantify the equilibrium solubility of the target compound in a range of solvents that are critical for both preclinical and clinical development.

Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to simulate various biological and manufacturing environments. We will assess solubility in:

  • Aqueous Media (pH-dependency): Buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) are essential to understand how the compound will behave upon oral administration. The imidazole moiety suggests potential pH-dependent solubility.

  • Organic and Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are commonly used in liquid formulations to enhance the solubility of poorly water-soluble compounds.

  • Process Solvents: Solvents such as methanol and acetonitrile are often used in synthesis and purification; understanding solubility in these helps optimize manufacturing processes.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial for a valid measurement.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any suspended solid particles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated solubility readings.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze its concentration using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is the cornerstone of accurate solubility and stability measurements. For this compound, a reverse-phase HPLC method with UV detection is a suitable choice.[5]

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized for ideal retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV spectral scan of the analyte; likely in the range of 210-250 nm.[6]

  • Injection Volume: 10 µL

  • Quantification: Use an external calibration curve prepared from a stock solution of known concentration.

Self-Validation Check: The method must demonstrate linearity, accuracy, and precision. The peak for the parent compound should be well-resolved from any solvent fronts or impurities.

Data Presentation

Organize the results clearly to facilitate interpretation and comparison.

Solvent/Medium pH (if applicable) Temperature (°C) Solubility (mg/mL) Solubility (µg/mL)
Purified Water~7.025
0.1 N HCl1.237
Phosphate Buffer6.837
Phosphate Buffer7.437
EthanolN/A25
Propylene GlycolN/A25
PEG 400N/A25

Visualization: Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Clarification cluster_analysis Analysis prep1 Weigh excess compound prep2 Add selected solvent prep1->prep2 equil Agitate at constant temp (24-48 hours) prep2->equil sample Collect supernatant equil->sample clarify Centrifuge or Filter (0.22 µm) sample->clarify dilute Dilute sample clarify->dilute analyze Quantify via validated HPLC method dilute->analyze result Solubility Data (mg/mL) analyze->result

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Part 2: Stability Assessment & Forced Degradation

Forced degradation studies are designed to deliberately degrade the molecule.[5] Their objectives are threefold: to identify likely degradation products, to elucidate degradation pathways, and to develop a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[2][7]

Hypothesized Degradation Pathways

The structure of this compound suggests that ester hydrolysis is the most probable degradation pathway under both acidic and basic conditions.[8] This would yield 1-methylimidazole-5-carboxylic acid and ethanol.

G Parent This compound Degradant 1-methylimidazole-5-carboxylic acid + Ethanol Parent->Degradant H+ or OH- (Hydrolysis)

Caption: Predicted Primary Degradation Pathway via Ester Hydrolysis.

Experimental Protocols: Forced Degradation Studies

These studies should be conducted on a dilute solution of the compound to facilitate degradation. The goal is to achieve 5-20% degradation of the parent compound.

Step-by-Step Methodologies:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A parallel "control" sample, protected from the stressor, should be run for comparison.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 N NaOH.[8]

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool and neutralize with an equivalent amount of 0.1 N HCl.[8] The alkaline stability of imidazolium cations is known to be highly dependent on substitution patterns, making this a critical test.[9]

    • Oxidative Degradation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[5]

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.[10] Separately, expose a solution to the same heat to assess degradation in the solution state.

    • Photostability: Expose a solution of the compound to a light source that provides a combined UV-Vis output, as specified in ICH guideline Q1B.[11] A control sample should be wrapped in aluminum foil to protect it from light. The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.[11]

  • Analysis: After the designated exposure time, dilute all samples (stressed and controls) to a suitable concentration and analyze using the stability-indicating HPLC method.

The Stability-Indicating Analytical Method

The HPLC method used for forced degradation must be more rigorous than that for solubility. It must be able to prove that the parent peak is pure and is well-separated from all degradation products.

Method Development & Validation:

  • Gradient Elution: A gradient method (e.g., varying the acetonitrile/buffer ratio over time) is typically required to separate degradants with different polarities.

  • Peak Purity Analysis: A Photodiode Array (PDA) detector is essential. It allows for the comparison of UV spectra across a single chromatographic peak. If the spectra are consistent, the peak is considered pure. This is a self-validating check that ensures co-eluting peaks are not missed.

  • Mass Balance: The sum of the amount of parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount. This demonstrates that all significant degradants are being detected.

Data Presentation

Summarize the degradation results in a clear, concise table.

Stress Condition Parameters Time (hours) % Assay of Parent % Degradation No. of Degradants Remarks (e.g., Major Degradant RT)
Acid Hydrolysis0.1 N HCl, 80°C24
Base Hydrolysis0.1 N NaOH, 40°C6
Oxidation6% H₂O₂, RT24
Thermal (Solid)80°C48
PhotolyticICH Q1B-

Visualization: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1N HCl, Heat) start->acid base Basic (0.1N NaOH, Heat) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples with Stability-Indicating HPLC-PDA acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Report % Degradation & Peak Purity analysis->report

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the development of any new chemical entity, including this compound. By employing these robust, self-validating protocols, researchers can generate a comprehensive data package that informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation. The causality-driven approach ensures that the data is not only accurate but also deeply understood, empowering scientists to rationally advance molecules through the development pipeline.

References

An In-depth Technical Guide to Ethyl 1-Methylimidazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1] Ethyl 1-methylimidazole-5-carboxylate, a specific derivative of this versatile heterocycle, represents a key building block in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in drug development and organic synthesis.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a distinct isomer within the imidazole carboxylate family, and its properties are defined by its specific substitution pattern.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[3]
Molecular Weight 154.17 g/mol PubChem[3]
CAS Number 66787-70-0PubChem[3]
IUPAC Name ethyl 1-methyl-1H-imidazole-5-carboxylatePubChem[3]
Synonyms Ethyl 3-methylimidazole-4-carboxylatePubChem[3]

Synthesis and Characterization: A Methodological Overview

While a single, universally adopted synthesis for ethyl 1-methyl-1H-imidazole-5-carboxylate is not extensively documented, its preparation can be approached through established methods for constructing substituted imidazole rings. The synthesis of imidazole carboxylates often involves the cyclization of acyclic precursors.

One common strategy for creating similar 1,5-disubstituted imidazole-4-carboxylates involves the reaction of an imidoyl chloride with ethyl isocyanoacetate.[4] This approach offers a flexible pathway to a variety of substituted imidazoles.

Representative Synthetic Workflow

The following diagram illustrates a generalized, plausible pathway for the synthesis of a 1,5-disubstituted imidazole carboxylate, which can be adapted for the specific synthesis of this compound.

G cluster_0 Step 1: Formation of Imidoyl Chloride cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Ring Formation and Final Product Amide Amide Precursor Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) Imidoyl_Chloride Imidoyl Chloride Intermediate Chlorinating_Agent->Imidoyl_Chloride Chlorination Cyclization Nucleophilic Attack & Cyclization Imidoyl_Chloride->Cyclization Electrophile Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Base Base (e.g., DBU) Anion Anionic Intermediate Base->Anion Deprotonation Anion->Cyclization Nucleophile Final_Product Ethyl 1,5-Disubstituted Imidazole-4-carboxylate Cyclization->Final_Product

Caption: Generalized synthetic workflow for 1,5-disubstituted imidazole carboxylates.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring, a singlet for the N-methyl group, and a quartet and triplet corresponding to the ethyl ester group.

  • ¹³C NMR: The carbon NMR would display characteristic peaks for the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm⁻¹, as well as C-H and C=N stretching frequencies characteristic of the substituted imidazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 154.17.

Chemical Reactivity and Utility in Drug Development

This compound serves as a versatile intermediate for further chemical modification, making it a valuable tool for drug discovery professionals.

Key Reaction Pathways

The primary sites of reactivity on the molecule are the ester functionality and the C2 position of the imidazole ring.

G cluster_ester Ester Modifications cluster_ring Ring Modifications Start Ethyl 1-Methyl- imidazole-5-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis NaOH, H₂O Amidation Amidation Start->Amidation R₂NH Halogenation Halogenation (at C2) Start->Halogenation e.g., NBS Metalation Metalation (at C2) Start->Metalation e.g., n-BuLi Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide Amide Derivative Amidation->Amide Halogenated_Product 2-Halo-imidazole Derivative Halogenation->Halogenated_Product Coupling_Product Further Functionalization Metalation->Coupling_Product Halogenated_Product->Coupling_Product Suzuki/Stille Coupling

Caption: Key reactive pathways for this compound.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which is a common step in modifying the pharmacokinetic properties of a lead compound. The C2 position of the imidazole ring is susceptible to deprotonation by a strong base, allowing for the introduction of various substituents through reactions with electrophiles.

Applications as a Pharmaceutical Intermediate

The imidazole scaffold is a key component in many marketed drugs. For instance, derivatives of imidazole carboxylates are crucial intermediates in the synthesis of angiotensin II receptor blockers like Olmesartan.[5][6] While this compound itself is not a direct precursor in the most common synthesis of Olmesartan, its structural motifs are highly relevant.

Its utility lies in its ability to serve as a starting point for creating libraries of compounds for high-throughput screening. By modifying the ester and the imidazole ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new class of potential drug candidates. The 1,5-substitution pattern is particularly important for orienting functional groups in a specific three-dimensional arrangement to optimize binding to a biological target.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) from the supplier for detailed information on toxicity, handling, and storage. Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular structure and multiple points for chemical modification allow for the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage the power of the imidazole scaffold in the development of novel therapeutics.

References

The Imidazole Ester Scaffold: A Technical Guide to Discovering Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the Ester Linkage

In the vast landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core component in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites have cemented its role as a cornerstone of drug design.[3][4] However, the exploration of this versatile heterocycle is far from complete. This guide focuses on a specific, and often underutilized, modification of the imidazole core: the imidazole ester .

The introduction of an ester moiety is not merely an incremental change. It is a strategic decision that opens new avenues for modulating bioactivity, tuning pharmacokinetic properties, and developing innovative therapeutic agents. Esterification allows for the systematic exploration of chemical space, altering lipophilicity, steric bulk, and electronic distribution with predictable precision.[5][6] Furthermore, the ester linkage presents an intriguing possibility for prodrug design, leveraging endogenous esterases to achieve targeted drug release.[7]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical concepts to provide a field-proven framework for the systematic discovery of new bioactive compounds derived from imidazole esters. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Section 1: Strategic Synthesis of Imidazole Ester Libraries

The foundation of any successful screening campaign is a structurally diverse and high-quality compound library. The synthesis of imidazole esters can be approached through several reliable routes, with the choice depending on the desired point of diversification.

Core Synthetic Strategy: N-Alkylation followed by Esterification

A robust and widely used method involves the initial N-alkylation of the imidazole core with a haloacetate ester, such as ethyl chloroacetate. This approach is efficient for creating a common intermediate that can be further modified.[8]

Rationale: This two-step approach provides modularity. A single intermediate, ethyl 2-(1H-imidazol-1-yl)acetate, can be synthesized on a large scale. The ester can then be hydrolyzed to the corresponding carboxylic acid, which can be re-esterified with a diverse panel of alcohols to probe the impact of the ester's R-group on bioactivity. Alternatively, as demonstrated in some studies, the initial ester can be converted to an amide, highlighting the versatility of the intermediate.[8]

Experimental Protocol: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate [8]

  • Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). The K₂CO₃ acts as a base to deprotonate the imidazole, activating it for nucleophilic attack.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting imidazole spot is consumed.

  • Workup: Once the reaction is complete, filter off the solid K₂CO₃ and wash it with the solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.

Alternative Strategy: Imidazole Carbamate-Mediated Esterification

An elegant, one-pot method for the chemoselective esterification of an imidazole-containing carboxylic acid involves the use of alkyl imidazole carbamates. This method avoids the need for pre-activation of the carboxylic acid.[5]

Rationale: This approach is particularly useful when the substrate contains other sensitive functional groups. The imidazole carbamate acts as both the activating agent and the source of the alkyl group for the ester, proceeding through an acylimidazole intermediate in situ.[5] This simplifies the workflow and can improve yields in complex molecular settings.

Section 2: High-Throughput and Targeted Bioactivity Screening

With a library of imidazole esters in hand, the next critical phase is screening for biological activity. The choice of assays should be hypothesis-driven, based on the known pharmacophores of the imidazole ring, which include antifungal, anticancer, and enzyme inhibitory activities.[1][9][10]

Primary Screening: Identifying Hits

Antifungal Activity Screening

The imidazole core is famously a key component of azole antifungals that inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[10][11][12]

Workflow: Antifungal Screening of Imidazole Esters

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTORC1 AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazole Ester Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR AChE_Inhibition cluster_normal Normal Function cluster_inhibition Competitive Inhibition AChE Acetylcholinesterase (AChE) Anionic Site Esteratic Site Products Choline + Acetate AChE:esteratic->Products Hydrolysis ACh Acetylcholine ACh->AChE:anionic Binds Inhibitor Imidazole Ester Inhibitor Inhibitor->AChE:anionic Blocks Binding Site

References

A Comprehensive Technical Guide to the Chemical Identity of Ethyl 1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a molecular scaffold and synthetic intermediate necessitates a thorough understanding of its chemical identity. This guide provides an in-depth analysis of its nomenclature, registry information, and physicochemical properties. By consolidating its various synonyms and identifiers, this document aims to serve as a definitive reference for researchers, streamlining literature searches, procurement, and regulatory compliance. We will delve into its structural representation, key properties, and a standard synthetic protocol to offer a holistic view of this important chemical entity.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research. Ethyl 1-methyl-1H-imidazole-5-carboxylate is known by several names and registry numbers across different databases and commercial suppliers. A comprehensive understanding of these synonyms is crucial for effective information retrieval and unambiguous communication in a research and development setting.

Primary and Systematic Names
  • Common Name: Ethyl 1-methyl-1H-imidazole-5-carboxylate

  • Systematic (IUPAC) Name: Ethyl 3-methylimidazole-4-carboxylate[1]

  • Parent Acid Name: 1-Methyl-1H-imidazole-5-carboxylic acid ethyl ester[2][3]

The IUPAC name, ethyl 3-methylimidazole-4-carboxylate, is derived from the specific rules of chemical nomenclature that prioritize the numbering of the imidazole ring. However, in practice, the common name is more frequently encountered in scientific literature and supplier catalogs.

Registry Numbers and Database Identifiers

Registry numbers are unique alphanumeric codes that provide a consistent and internationally recognized identifier for a chemical substance. These are invaluable for database searches and regulatory submissions.

IdentifierValueSource
CAS Registry Number 66787-70-0Chemical Abstracts Service[1][2]
PubChem CID 18914307PubChem Database[1]
DSSTox Substance ID DTXSID40596432EPA DSSTox[1]
InChIKey AIPYAGWNEMVIJQ-UHFFFAOYSA-NIUPAC International Chemical Identifier
Depositor-Supplied Synonyms

A wide array of synonyms is used in various contexts, from laboratory shorthand to catalog numbers. The following list, compiled from depositor-supplied information in the PubChem database, highlights the diversity of nomenclature for this single compound[1]:

  • Ethyl 1-Methyl-1H-imidazole-5-carboxylate

  • Ethyl 1-methyl-5-imidazolecarboxylate[1][2]

  • Ethyl1-Methylimidazole-5-carboxylate[1]

  • ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE[1]

  • ETHYL 3-METHYLIMIDAZOLE-4-CARBOXYLATE[1]

  • 1H-Imidazole-5-carboxylic acid, 1-methyl-, ethyl ester[1]

This diversity underscores the importance of using a primary identifier, such as the CAS number, to avoid ambiguity.

Structural Representation

A visual map of the compound's identity helps to connect its name to its structure and various identifiers.

G A Ethyl 1-methyl-1H- imidazole-5-carboxylate B CAS: 66787-70-0 A->B Registry Number C PubChem CID: 18914307 A->C Database ID D IUPAC Name: Ethyl 3-methylimidazole-4-carboxylate A->D Systematic Name E Formula: C7H10N2O2 A->E Molecular Formula G A 1-methyl-1H-imidazole- 5-carboxylic acid D Reflux A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E Ethyl 1-methyl-1H- imidazole-5-carboxylate D->E F Workup & Purification (Neutralization, Extraction, Chromatography) E->F

References

Methodological & Application

High-Yield Synthesis of Ethyl 1-Methylimidazole-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methylimidazole-5-carboxylate is a key building block in modern medicinal chemistry and materials science. Its imidazole core is a prevalent motif in numerous biologically active molecules, and the carboxylate functional group provides a versatile handle for further chemical modifications. The strategic placement of the N-methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is rooted in established chemical principles and has been optimized for efficiency and scalability.

Reaction Mechanism and Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the imidazole ring to form ethyl imidazole-5-carboxylate. A well-established method for this is the reaction of ethyl glycinate with ethyl formimidate, which undergoes cyclization. The second key step is the regioselective N-methylation of the imidazole ring. This is typically achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions is critical to ensure high regioselectivity and yield.

A plausible reaction pathway is depicted below:

Reaction_Pathway cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: N-Methylation Ethyl_Glycinate Ethyl Glycinate Intermediate_1 Amidine Intermediate Ethyl_Glycinate->Intermediate_1 Reaction Ethyl_Formimidate Ethyl Formimidate Ethyl_Formimidate->Intermediate_1 Ethyl_Imidazole_5_carboxylate Ethyl Imidazole-5-carboxylate Target_Molecule This compound Ethyl_Imidazole_5_carboxylate->Target_Molecule Methylation Intermediate_1->Ethyl_Imidazole_5_carboxylate Cyclization Methyl_Iodide Methyl Iodide Methyl_Iodide->Target_Molecule Base Base (e.g., K2CO3) Base->Target_Molecule

Caption: Overall reaction pathway for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the precursor, ethyl imidazole-5-carboxylate, and its subsequent N-methylation to yield the final product.

Part 1: Synthesis of Ethyl Imidazole-5-carboxylate

This procedure is adapted from established methods for imidazole synthesis from amino acid esters.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Ethyl Glycinate Hydrochloride139.5827.92 g0.20
Triethylamine101.1940.48 g (55.8 mL)0.40
Ethyl Formimidate Hydrochloride125.5725.11 g0.20
Anhydrous Ethanol46.07200 mL-
Diethyl Ether74.12As needed-

Experimental Procedure:

  • Preparation of Ethyl Glycinate Free Base:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend ethyl glycinate hydrochloride (27.92 g, 0.20 mol) in 150 mL of anhydrous ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (40.48 g, 0.40 mol) dropwise to the stirred suspension over 30 minutes.

    • Stir the mixture at 0 °C for an additional 1 hour. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Reaction with Ethyl Formimidate:

    • In a separate flask, prepare a solution of ethyl formimidate by carefully neutralizing ethyl formimidate hydrochloride (25.11 g, 0.20 mol) with a stoichiometric amount of a non-nucleophilic base (e.g., sodium ethoxide in ethanol) at low temperature. Alternatively, the free base can be generated in situ.

    • Add the solution of ethyl formimidate to the reaction mixture containing the ethyl glycinate free base.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl imidazole-5-carboxylate as a solid. An expected yield is in the range of 70-80%.

Part 2: Synthesis of this compound

This part details the N-methylation of the synthesized ethyl imidazole-5-carboxylate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Ethyl Imidazole-5-carboxylate140.1414.01 g0.10
Methyl Iodide141.9415.61 g (6.88 mL)0.11
Potassium Carbonate (anhydrous)138.2120.73 g0.15
Anhydrous Acetone or DMF-150 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl imidazole-5-carboxylate (14.01 g, 0.10 mol) in 150 mL of anhydrous acetone or dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution.

  • Methylation:

    • Add methyl iodide (15.61 g, 0.11 mol) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (for acetone) or maintain at 50-60 °C (for DMF) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield pure this compound. The expected yield for this step is typically high, in the range of 85-95%.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis.

Experimental_Workflow cluster_synthesis Synthesis Protocol cluster_analytics Analytical Checks Start Start Step1 Step 1: Synthesize Ethyl Imidazole-5-carboxylate Start->Step1 Step2 Step 2: N-Methylation Step1->Step2 TLC1 TLC Monitoring (Ring Formation) Step1->TLC1 Purification Final Purification (Distillation/Chromatography) Step2->Purification TLC2 TLC Monitoring (Methylation) Step2->TLC2 Product This compound Purification->Product Final_Analysis Characterization (NMR, MS, IR) Product->Final_Analysis

Caption: A flowchart illustrating the key stages of the synthesis and analysis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress is crucial. For both steps, a suitable solvent system (e.g., ethyl acetate/hexanes) should be used to track the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, including the presence and position of the methyl and ethyl groups.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

    • MS (Mass Spectrometry): To confirm the molecular weight of the compound.

    • IR (Infrared Spectroscopy): To identify the key functional groups, such as the ester carbonyl.

Conclusion

This application note provides a comprehensive and high-yield protocol for the synthesis of this compound. By following the detailed step-by-step procedures and incorporating the recommended analytical checks, researchers can reliably produce this valuable chemical intermediate for their research and development needs. The methodology is designed to be robust and scalable, offering a solid foundation for further exploration of imidazole-based chemistry.

Application Notes & Protocols: Ethyl 1-methylimidazole-5-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

In the landscape of modern drug discovery, the imidazole ring stands out as a "privileged scaffold." Its prevalence in numerous natural products and FDA-approved drugs stems from its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2][3] Ethyl 1-methylimidazole-5-carboxylate is a particularly valuable building block that capitalizes on this scaffold. It offers medicinal chemists a stable, functionalized core that is ripe for synthetic elaboration.

This guide provides a detailed overview of the strategic applications and core synthetic protocols for this compound, designed for researchers and scientists in drug development. We will explore the causality behind key experimental choices and provide validated, step-by-step methodologies for its transformation into diverse molecular entities.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name ethyl 1-methyl-1H-imidazole-5-carboxylatePubChem[4]
CAS Number 66787-70-0PubChem[4]
Molecular Formula C₇H₁₀N₂O₂PubChem[4]
Molecular Weight 154.17 g/mol PubChem[4]
Physical State SolidTCI Chemicals[5]
Storage Room TemperatureTCI Chemicals[5]

Core Synthetic Transformations and Rationale

The true power of this compound as a building block lies in the reactivity of its ethyl ester functional group. This group serves as a synthetic handle for two primary, high-yield transformations: hydrolysis to the corresponding carboxylic acid and subsequent amidation.

G Start This compound Acid 1-methylimidazole-5-carboxylic Acid Start->Acid Protocol 1: Hydrolysis (e.g., NaOH, H₂O/EtOH) Amide Diverse Amide Library (for SAR Studies) Acid->Amide Protocol 2: Amidation (e.g., Amine, Coupling Agent)

Caption: Synthetic workflow from the starting ester to a diverse amide library.

Ester Hydrolysis: Gateway to Activated Intermediates

The conversion of the ethyl ester to a carboxylic acid is arguably the most critical first step in elaborating this building block. The resulting carboxylic acid is a versatile intermediate for a wide range of coupling reactions, most notably amide bond formation.

Causality of Method Choice: Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis for this transformation.[6] The reaction with a base like sodium hydroxide is typically faster and, crucially, irreversible, as the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol byproduct.[6] This drives the reaction to completion, leading to higher yields and simpler purification.

Protocol 1: Alkaline Hydrolysis of this compound

Objective: To synthesize 1-methyl-1H-imidazole-5-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 to 2.0 eq) to the flask. The excess base ensures the reaction goes to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting ester spot indicates completion (typically 2-4 hours).

  • Workup - Quenching and Neutralization: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution to approximately pH 3-4 by the dropwise addition of 2M HCl while cooling in an ice bath. The carboxylic acid product will precipitate as a solid.

  • Extraction/Filtration: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-5-carboxylic acid. The product can be further purified by recrystallization if necessary.

Amide Bond Formation: Building Molecular Diversity

Amide bonds are a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals. The synthesis of amides from the 1-methyl-1H-imidazole-5-carboxylic acid intermediate allows for the systematic introduction of diverse chemical functionalities, which is essential for developing Structure-Activity Relationships (SAR).[7][8]

Causality of Method Choice: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, "coupling agents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[9] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (DIPEA), provide a reliable and high-yielding method for forming amides, even with challenging substrates.[10][11]

G CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated OBT Ester (Highly Reactive) CarboxylicAcid->ActiveEster Step 1: Activation HBTU HBTU (Coupling Reagent) HBTU->ActiveEster Step 1: Activation Base Base (DIPEA) Base->ActiveEster Step 1: Activation Amide Amide Product (R-CONH-R') ActiveEster->Amide Step 2: Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide Step 2: Nucleophilic Attack

Caption: Simplified mechanism of HBTU-mediated amide coupling.

Protocol 2: HBTU-Mediated Amidation

Objective: To synthesize an N-substituted-1-methyl-1H-imidazole-5-carboxamide.

Materials:

  • 1-methyl-1H-imidazole-5-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere (Nitrogen or Argon) flask, dissolve 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-20 minutes. This pre-activation step is crucial to form the reactive OBT-ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup - Quenching: Quench the reaction by adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final product.

Applications in Medicinal Chemistry Programs

The synthetic tractability of this compound makes it an ideal starting point for generating libraries of compounds for biological screening.

  • Anticancer Drug Discovery: Derivatives of substituted imidazoles have shown significant potential as anticancer agents. For instance, studies on related 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that modifying the N-1 substituent significantly impacts antiproliferative activity.[12] The amide library generated from our title compound could be screened against various cancer cell lines (e.g., HeLa, HT-29) to identify lead compounds that inhibit cell migration, colony formation, or induce apoptosis.[12]

  • Antihypertensive Agents: The imidazole core is a key feature of angiotensin II receptor blockers like Olmesartan. While the synthesis of Olmesartan itself involves a more complex imidazole intermediate, the underlying principle of using a substituted imidazole carboxylic acid ester as a key building block is a shared strategy.[13]

  • Structure-Activity Relationship (SAR) Studies: The amidation protocol is a powerful tool for SAR exploration. By systematically varying the amine component, researchers can probe the steric and electronic requirements of a biological target.[8][14] For example, a library could include aliphatic, aromatic, and heterocyclic amines to map the binding pocket of an enzyme or receptor. This systematic approach is fundamental to optimizing a lead compound's potency and selectivity.[15][16]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting material that provides a direct entry into a rich chemical space of bioactive imidazole derivatives. The straightforward and robust protocols for its hydrolysis and subsequent amidation enable the rapid generation of compound libraries necessary for modern drug discovery campaigns. By understanding the chemical principles behind these transformations, researchers can fully leverage this building block to accelerate the development of novel therapeutics.

References

Application and Protocol for the Synthesis of Olmesartan Medoxomil Utilizing Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Core in Olmesartan Synthesis

Olmesartan medoxomil, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1][2][3] Its intricate molecular architecture necessitates a sophisticated and efficient synthetic strategy. At the heart of this strategy lies the imidazole moiety, which serves as a critical scaffold for the attachment of the key pharmacophoric elements. This application note provides a detailed technical guide on the utilization of a pivotal intermediate, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, in the synthesis of olmesartan medoxomil. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and discuss the rationale behind the experimental choices, offering insights gleaned from extensive process development.

The synthesis of olmesartan medoxomil is a multi-step process, and the strategic introduction of the imidazole core is a testament to elegant chemical engineering.[1] The use of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is advantageous due to its pre-functionalized structure, which allows for a convergent synthesis, thereby improving overall efficiency and yield. This intermediate already contains the propyl group at the 2-position, the hydroxy-isopropyl group at the 4-position, and an ethyl ester at the 5-position of the imidazole ring, which are all integral parts of the final olmesartan molecule.

The Synthetic Blueprint: A Convergent Approach to Olmesartan Medoxomil

The overall synthetic strategy for olmesartan medoxomil from Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate can be dissected into four key transformations:

  • N-Alkylation: The imidazole nitrogen is alkylated with a protected biphenylmethyl bromide derivative. This step is crucial for introducing the biphenyl tetrazole moiety, which is essential for the drug's antagonist activity.

  • Saponification: The ethyl ester of the imidazole intermediate is hydrolyzed to the corresponding carboxylic acid or its salt. This sets the stage for the introduction of the medoxomil pro-drug group.

  • Esterification: The resulting carboxylate is esterified with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to form the medoxomil ester. This enhances the oral bioavailability of the parent drug.

  • Deprotection: The protecting group on the tetrazole ring (commonly a trityl group) is removed under acidic conditions to yield the final active pharmaceutical ingredient (API), olmesartan medoxomil.

This convergent approach, where key fragments of the molecule are synthesized separately and then coupled, is a hallmark of modern pharmaceutical manufacturing, prioritizing efficiency and purity.

Visualizing the Synthesis: Reaction Pathway

The following diagram illustrates the core synthetic pathway for olmesartan medoxomil starting from the key imidazole intermediate.

Olmesartan_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Olmesartan Medoxomil Synthesis Diethyl_2_propyl_imidazole_4_5_dicarboxylate Diethyl 2-propyl- imidazole-4,5-dicarboxylate Imidazole_Intermediate Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate Diethyl_2_propyl_imidazole_4_5_dicarboxylate->Imidazole_Intermediate Grignard Reaction Grignard_Reagent MeMgBr or MeMgCl Grignard_Reagent->Imidazole_Intermediate Trityl_Olmesartan_Ethyl_Ester Trityl Olmesartan Ethyl Ester Imidazole_Intermediate->Trityl_Olmesartan_Ethyl_Ester N-Alkylation Biphenyl_Bromide 4'-[2-(Trityltetrazol-5-yl)phenyl]- benzyl bromide Biphenyl_Bromide->Trityl_Olmesartan_Ethyl_Ester Trityl_Olmesartan Trityl Olmesartan Trityl_Olmesartan_Ethyl_Ester->Trityl_Olmesartan Hydrolysis Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Trityl_Olmesartan->Trityl_Olmesartan_Medoxomil Esterification Medoxomil_Chloride 4-Chloromethyl-5-methyl- 2-oxo-1,3-dioxolene Medoxomil_Chloride->Trityl_Olmesartan_Medoxomil Olmesartan_Medoxomil Olmesartan Medoxomil Trityl_Olmesartan_Medoxomil->Olmesartan_Medoxomil Deprotection

Caption: Synthetic pathway of Olmesartan Medoxomil.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific laboratory setup and scale of the synthesis.

Protocol 1: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

This protocol outlines the synthesis of the key imidazole intermediate from diethyl 2-propyl-imidazole-4,5-dicarboxylate.[4][5][6] The choice of a Grignard reagent is critical for the selective mono-addition to one of the ester groups.

Materials:

  • Diethyl 2-propyl-imidazole-4,5-dicarboxylate

  • Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl) solution in THF (e.g., 3M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diisopropyl ether or a mixture of isopropyl ether and n-hexane for crystallization

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate in anhydrous THF.

  • Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.

  • Grignard Addition: Add the methylmagnesium bromide or chloride solution dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below 5°C. The stoichiometry of the Grignard reagent is critical; an excess will lead to the formation of di-addition byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for a specified time (typically 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of a pre-cooled saturated aqueous solution of ammonium chloride. This step is exothermic and should be performed with caution.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine solution to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude product by crystallization from a suitable solvent system, such as diisopropyl ether or a mixture of isopropyl ether and n-hexane, to yield pure Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a solid.[5]

ParameterValueReference
Starting MaterialDiethyl 2-propyl-imidazole-4,5-dicarboxylate[4]
ReagentMethylmagnesium bromide/chloride[4][7]
SolventTetrahydrofuran (THF)[4]
Reaction Temperature-10°C to 5°C[4][5]
Quenching AgentSaturated aq. NH₄Cl[4]
Typical Yield85-95%[5]
Purity (HPLC)>99%[5]

Expert Insights: The use of THF as a solvent is crucial for the stability and reactivity of the Grignard reagent.[7] Controlling the temperature during the addition of the Grignard reagent is paramount to minimize the formation of impurities.[7] The choice between MeMgBr and MeMgCl can influence the impurity profile, with MeMgCl sometimes offering better control over certain byproducts.[7]

Protocol 2: Synthesis of Olmesartan Medoxomil

This multi-step protocol details the conversion of the imidazole intermediate to the final API.[8][9][10]

Part A: N-Alkylation to form Trityl Olmesartan Ethyl Ester [10]

Materials:

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

  • 4'-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Reaction Setup: To a solution of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate in DMAc, add powdered anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Add 4'-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide to the suspension.

  • Reaction: Heat the reaction mixture to 40-45°C and stir for several hours (e.g., 12 hours) until the reaction is complete as monitored by TLC or HPLC.

  • Precipitation: Upon completion, add acetone to the reaction mixture to precipitate the product.

  • Isolation: Cool the slurry, filter the solid, wash with acetone, and dry to obtain Trityl Olmesartan Ethyl Ester.

Part B: Hydrolysis to Trityl Olmesartan [8][10]

Materials:

  • Trityl Olmesartan Ethyl Ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve the Trityl Olmesartan Ethyl Ester in a mixture of THF and ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide and stir at a controlled temperature (e.g., 10-15°C) for several hours (e.g., 5 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. The resulting product is the sodium or potassium salt of Trityl Olmesartan.

Part C: Esterification to Trityl Olmesartan Medoxomil [8][9]

Materials:

  • Trityl Olmesartan (as its salt)

  • 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: To the Trityl Olmesartan salt in DMAc, add 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene.

  • Reaction: Stir the mixture at ambient temperature until the esterification is complete.

  • Isolation: Precipitate the product by adding water, filter, wash, and dry to obtain Trityl Olmesartan Medoxomil.

Part D: Deprotection to Olmesartan Medoxomil [8][10]

Materials:

  • Trityl Olmesartan Medoxomil

  • Aqueous acetic acid (e.g., 75%) or Hydrochloric acid in Ethyl Acetate

  • Methylene chloride (DCM) or Ethyl Acetate (EtOAc)

  • Aqueous potassium carbonate or sodium bicarbonate solution

Procedure:

  • Deprotection: Suspend Trityl Olmesartan Medoxomil in aqueous acetic acid or a solution of HCl in EtOAc and stir at room temperature for several hours (e.g., 5-10 hours).

  • Work-up: After completion, the byproduct (trityl alcohol or trityl chloride) can be filtered off. The filtrate is then diluted with an organic solvent like DCM or EtOAc and water.

  • Neutralization: The pH of the aqueous layer is adjusted to 5-6 with a base like potassium carbonate or sodium bicarbonate solution.

  • Extraction and Purification: The layers are separated, and the organic layer is washed, dried, and concentrated. The crude Olmesartan Medoxomil is then purified by crystallization from a suitable solvent like acetone or ethyl acetate to yield the final product with high purity.

Visualizing the Workflow

The following diagram provides a high-level overview of the experimental workflow for the synthesis of olmesartan medoxomil.

Olmesartan_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Imidazole_Intermediate Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate Alkylation N-Alkylation (Base, Solvent) Imidazole_Intermediate->Alkylation Biphenyl_Bromide Protected Biphenylmethyl Bromide Biphenyl_Bromide->Alkylation Hydrolysis Saponification (Base, Solvent) Alkylation->Hydrolysis Esterification Medoxomil Esterification (Medoxomil Chloride) Hydrolysis->Esterification Deprotection Acidic Deprotection Esterification->Deprotection Purification Crystallization & Purification Deprotection->Purification Olmesartan_Medoxomil Pure Olmesartan Medoxomil Purification->Olmesartan_Medoxomil

Caption: Experimental workflow for Olmesartan synthesis.

Process-Related Impurities and Control Strategies

Throughout the synthesis of olmesartan medoxomil, several process-related impurities can be formed.[6] Understanding and controlling these impurities is critical for ensuring the quality and safety of the final API. Common impurities include byproducts from the Grignard reaction, such as the methoxy and dehydro impurities, as well as impurities formed during the alkylation and subsequent steps.[11]

Key Impurity Control Strategies:

  • Raw Material Quality: Ensuring the high purity of starting materials, especially the imidazole intermediate and the biphenylmethyl bromide derivative, is the first line of defense.

  • Reaction Parameter Optimization: Strict control over reaction parameters such as temperature, stoichiometry of reagents, and reaction time is crucial to minimize side reactions.

  • Solvent Selection: The choice of solvent can significantly impact the impurity profile. For instance, using toluene instead of THF in the Grignard reaction has been reported to reduce the formation of certain impurities.[7]

  • Purification Techniques: Robust purification methods, primarily crystallization, at intermediate and final stages are essential for removing impurities to meet the stringent regulatory requirements.

Conclusion

The use of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a key intermediate represents a highly efficient and commercially viable strategy for the synthesis of olmesartan medoxomil. This application note has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols, and critical process considerations. By understanding the underlying chemical principles and implementing robust control strategies, researchers and drug development professionals can consistently produce high-quality olmesartan medoxomil. The provided protocols and insights serve as a valuable resource for the synthesis and process optimization of this important antihypertensive agent.

References

Application Notes and Protocols: Derivatization of the Imidazole Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its significance is deeply rooted in nature, forming the core of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[2] This natural prevalence has made the imidazole scaffold a "privileged structure," one that is frequently found in successful therapeutic agents across a vast range of applications, including antifungal (ketoconazole), anti-ulcer (cimetidine), anticancer (dacarbazine), and antihypertensive (losartan) drugs.[2][3][4][5]

The power of the imidazole core lies in its unique physicochemical properties. It is amphoteric, meaning it can act as both a weak acid and a weak base, and its nitrogen atoms are excellent hydrogen bond donors and acceptors.[6][7] These features allow imidazole-containing molecules to engage in specific, high-affinity interactions with biological targets like enzymes and receptors.

However, the unsubstituted imidazole core is merely a starting point. The strategic derivatization of the ring at its nitrogen and carbon atoms is the key to unlocking its full therapeutic potential. By systematically modifying the scaffold, medicinal chemists can fine-tune a molecule's properties to optimize its efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of key derivatization strategies, explaining the causality behind the methods and providing detailed, field-proven protocols for their implementation.

N-Substitution Strategies: Modulating Polarity and Steric Profile

Direct functionalization of the ring nitrogen atoms is the most common and direct approach to modifying the imidazole core. These substitutions directly influence the molecule's polarity, lipophilicity, and steric bulk, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

N-Alkylation: The Foundational Modification

N-alkylation is a fundamental technique for introducing alkyl groups that can enhance metabolic stability or probe a target's binding pocket.[8] The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen, after deprotonation by a base, attacks an electrophilic alkylating agent.[8]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the desired reactivity. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the imidazole N-H, leading to a highly reactive imidazolide anion. This is suitable for less reactive alkylating agents. In contrast, a weaker base like potassium carbonate (K₂CO₃) establishes an equilibrium and is used for milder, more controlled reactions, particularly with reactive alkylating agents like benzyl or allyl halides.[8][9]

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are preferred. DMF is excellent at solvating the cation of the base (e.g., Na⁺), enhancing the nucleophilicity of the imidazolide anion. ACN is a less polar alternative that is often sufficient and easier to remove during work-up.[8][10]

Experimental Protocol 1: N-Alkylation of 4-Iodo-1H-imidazole using NaH

This protocol details the alkylation of a versatile building block where the iodine atom can be used for subsequent cross-coupling reactions.[8]

Materials:

  • 4-iodo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water, generating flammable H₂ gas.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[8]

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve Imidazole in Anhydrous DMF base Add NaH at 0°C start->base stir Stir to Complete Deprotonation base->stir alkyl Add Alkyl Halide stir->alkyl monitor Monitor by TLC alkyl->monitor quench Quench with NH4Cl monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Isolated N-Alkylated Imidazole purify->product

Caption: Logical workflow for the base-mediated N-alkylation of imidazoles.

N-Arylation: The Ullmann Condensation

The formation of a bond between an imidazole nitrogen and an aromatic ring is a pivotal transformation, yielding N-aryl-imidazoles that are prevalent in pharmaceuticals.[11] The copper-catalyzed Ullmann condensation is a powerful and cost-effective method for achieving this C-N bond formation.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction relies on a copper(I) source, such as CuI. Modern protocols often include a ligand (e.g., L-Proline, 1,10-phenanthroline) which accelerates the reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the key reductive elimination step. This allows the reaction to proceed at lower temperatures and with greater efficiency.[11][13]

  • Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to act as a halide scavenger and proton acceptor. The choice of solvent, typically a high-boiling point polar aprotic solvent like DMSO or Dioxane, is dictated by the need for elevated temperatures to drive the reaction to completion.[11][14]

Experimental Protocol 2: Copper-Catalyzed N-Arylation of Imidazole

This protocol describes a general procedure for the coupling of imidazole with an aryl bromide.

Materials:

  • Imidazole

  • Aryl Bromide (e.g., 4-Bromo-3-(trifluoromethyl)aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Reagent Addition: Add imidazole (1.2 eq) and the aryl bromide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitoring: After cooling to room temperature, check for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

General Reaction Scheme for Ullmann N-Arylation

G imidazole Imidazole catalyst [Cu(I), Ligand] Base, Heat imidazole->catalyst aryl_halide Aryl-X (X = Br, I) aryl_halide->catalyst plus1 + plus1->catalyst product N-Aryl Imidazole catalyst->product salts + Salts product->salts

Caption: Copper-catalyzed Ullmann condensation for N-arylation of imidazoles.

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄Toluene11024~88
Data is representative and based on typical outcomes reported in the literature.[11]

C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and elegant strategy for derivatizing the imidazole core.[4] This approach avoids the need for pre-functionalized starting materials (e.g., halogenated imidazoles), thereby reducing step counts and improving overall efficiency. Transition metals, particularly palladium and nickel, are adept at activating the otherwise inert C-H bonds of the imidazole ring, enabling the direct installation of aryl or alkenyl groups.[15][16]

Causality Behind Experimental Choices:

  • Regioselectivity: The C2 position of the imidazole ring is the most acidic and is often preferentially functionalized. However, the choice of directing group, catalyst, and ligand can steer the reaction to other positions like C5, offering precise control over the final structure.

  • Catalyst and Ligand: A palladium(II) salt like Pd(OAc)₂ is a common catalyst precursor. The ligand, typically a bulky electron-rich phosphine, is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.

  • Solvent and Base: The solvent can have a profound impact. For instance, in nickel-catalyzed systems, tertiary alcohols have been shown to be uniquely effective, accelerating the C-H activation step.[16] A base is required to neutralize the HX generated during the reaction.

Experimental Protocol 3: Palladium-Catalyzed Direct C2-Arylation

Materials:

  • N-substituted Imidazole (e.g., 1-Methylimidazole)

  • Aryl Bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., XantPhos)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the N-substituted imidazole (1.5 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (2-5 mol%), ligand (4-10 mol%), and K₂CO₃ (2.0 eq) to a Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conceptual Workflow for Direct C-H Arylation

G start Combine Imidazole, Aryl Halide, Catalyst, Ligand, & Base inert Establish Inert Atmosphere start->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (GC-MS/LC-MS) heat->monitor workup Cool, Filter, & Concentrate monitor->workup purify Column Chromatography workup->purify product Isolated C-H Arylated Product purify->product

Caption: Key steps in a transition-metal-catalyzed direct C-H functionalization protocol.

Multicomponent Reactions: Efficiently Building Complexity

Multicomponent reactions (MCRs) are a highly convergent and efficient strategy for synthesizing complex molecules in a single pot.[17] Rather than derivatizing a pre-formed imidazole core, MCRs construct the ring and install the desired substituents simultaneously from simple, readily available starting materials. This approach is ideal for rapidly generating libraries of diverse compounds for high-throughput screening.[17][18]

The Radziszewski Imidazole Synthesis

One of the most classic and reliable MCRs is the Radziszewski synthesis, which combines a 1,2-dicarbonyl, an aldehyde, and ammonia to produce highly substituted imidazoles.[2][19]

Causality Behind Experimental Choices:

  • Component-Driven Diversity: The final substitution pattern of the imidazole is directly dictated by the three starting components. The 1,2-dicarbonyl (e.g., benzil) forms the C4-C5 bond, the aldehyde provides the C2 carbon and its substituent, and the amine source provides the two nitrogen atoms. Using a primary amine in place of one equivalent of ammonia allows for the direct synthesis of N1-substituted imidazoles.[19]

  • Catalyst/Solvent: Glacial acetic acid often serves as both the solvent and a mild acid catalyst, promoting the condensation and cyclization steps.[18]

Experimental Protocol 4: One-Pot Synthesis of a Tetrasubstituted Imidazole

This protocol describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[18]

Materials:

  • 1,2-Dicarbonyl (e.g., Benzil)

  • Aldehyde (e.g., Benzaldehyde)

  • Primary Amine (e.g., Aniline)

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), the chosen aldehyde (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Table 2: Diversity in Radziszewski Synthesis

DicarbonylAldehydeAmine SourceResulting Imidazole Substitution
BenzilBenzaldehydeNH₄OAc2,4,5-Triphenyl-1H-imidazole
Benzil4-ChlorobenzaldehydeNH₄OAc / Aniline1,4,5-Triphenyl-2-(4-chlorophenyl)-1H-imidazole
GlyoxalFormaldehydeNH₄OAc1H-imidazole (unsubstituted)

Radziszewski Reaction Scheme

G dicarbonyl 1,2-Dicarbonyl catalyst Heat (e.g., Acetic Acid) dicarbonyl->catalyst aldehyde Aldehyde aldehyde->catalyst amine Amine + NH3 amine->catalyst plus1 + plus1->catalyst plus2 + plus2->catalyst product Substituted Imidazole catalyst->product water + H2O product->water

Caption: Multicomponent assembly of an imidazole core via the Radziszewski synthesis.

References

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment for Ethyl 1-methylimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of ethyl 1-methylimidazole-5-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and practical protocols for acquiring and interpreting NMR data for this heterocyclic compound. We present a thorough analysis of the chemical shifts, coupling constants, and multiplicities, supported by data from analogous structures and established NMR theory. This guide serves as a practical reference for the structural elucidation of substituted imidazoles, which are prevalent scaffolds in medicinal chemistry.

Introduction

The imidazole ring is a critical pharmacophore found in numerous pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate structural characterization of such intermediates is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note details the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind the chemical shifts of the imidazole ring protons and carbons, the influence of the N-methyl and ethyl carboxylate substituents, and the expected coupling patterns.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for accurate spectral assignment. The structure of this compound is shown below, with the standard numbering convention for the imidazole ring.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A well-prepared sample ensures optimal resolution and signal-to-noise ratio.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to reduce acquisition time.[1]

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[1] The choice of solvent is crucial as it should completely dissolve the sample without its residual peaks obscuring signals of interest.

  • Gently vortex the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube. Avoid introducing any solid particles into the tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

Spectral Assignment and Interpretation

The following sections provide a detailed analysis and predicted assignment of the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift trends for imidazole derivatives and related heterocyclic compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~7.8Singlet-1H
H4~7.5Singlet-1H
N-CH₃~3.8Singlet-3H
O-CH₂~4.3Quartet~7.12H
O-CH₂-CH₃~1.3Triplet~7.13H

Interpretation:

  • Imidazole Ring Protons (H2 and H4): The protons on the imidazole ring are expected to appear in the aromatic region of the spectrum. The H2 proton, situated between two electronegative nitrogen atoms, will be the most deshielded and is predicted to have a chemical shift of around 7.8 ppm. The H4 proton is expected to be slightly upfield, at approximately 7.5 ppm. In many substituted imidazoles, the coupling between H2 and H4 is very small or not resolved, leading to both signals appearing as singlets.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 nitrogen are predicted to appear as a singlet at around 3.8 ppm. The singlet multiplicity is due to the absence of adjacent protons.

  • Ethyl Ester Protons (O-CH₂ and O-CH₂-CH₃): The ethyl group of the ester will give rise to two signals. The methylene protons (O-CH₂) adjacent to the ester oxygen are deshielded and will appear as a quartet at approximately 4.3 ppm. The quartet arises from coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The terminal methyl protons (O-CH₂-CH₃) will be the most shielded protons in the molecule, appearing as a triplet at around 1.3 ppm, resulting from coupling with the two methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162
C2~140
C4~138
C5~128
O-CH₂~60
N-CH₃~34
O-CH₂-CH₃~14

Interpretation:

  • Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ethyl ester group is the most deshielded carbon and is expected to have a chemical shift of around 162 ppm.

  • Imidazole Ring Carbons (C2, C4, C5): The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. C2, being adjacent to two nitrogen atoms, is predicted to be the most downfield of the ring carbons, at approximately 140 ppm. C4 is also expected to be in a similar region, around 138 ppm. C5, which bears the ester substituent, is predicted to be further upfield at about 128 ppm.

  • Ethyl Ester Carbons (O-CH₂ and O-CH₂-CH₃): The methylene carbon (O-CH₂) of the ethyl group, being attached to an oxygen atom, is expected at around 60 ppm. The terminal methyl carbon (O-CH₂-CH₃) will be the most shielded carbon, appearing at approximately 14 ppm.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is predicted to have a chemical shift of around 34 ppm.

2D NMR for Confirmation

For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

  • HSQC: This experiment would show correlations between directly attached protons and carbons. For example, it would confirm the assignments of H2 to C2, H4 to C4, the N-CH₃ protons to the N-CH₃ carbon, and the protons of the ethyl group to their respective carbons.

  • HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity of the substituents to the imidazole ring. For instance, correlations would be expected between the H2 proton and C4 and C5, and between the H4 proton and C2 and C5. Correlations from the N-CH₃ protons to C2 and C5 would also be anticipated.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (HSQC, HMBC) oneD->twoD assign_1H Assign ¹H Spectrum (Shifts, Multiplicity, Integration) correlate Correlate with 2D Data assign_1H->correlate assign_13C Assign ¹³C Spectrum (Chemical Shifts) assign_13C->correlate structure Final Structure Confirmation correlate->structure

Caption: Workflow for NMR spectral assignment.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed protocols and understanding the principles of chemical shifts and coupling constants in heterocyclic systems, researchers can confidently elucidate the structure of this and related imidazole derivatives. The predicted spectral data presented herein serves as a valuable reference for the quality control and characterization of this important synthetic intermediate.

References

Application Note: A Validated HPLC Method for Purity Analysis of Ethyl 1-Methylimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for ethyl 1-methylimidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2] This self-validating system provides researchers, scientists, and drug development professionals with a framework for accurate and reproducible purity assessment.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a well-defined and validated analytical method is essential for quality control during its manufacture and use.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This note details a specific reversed-phase HPLC (RP-HPLC) method developed for this compound and outlines the necessary steps to validate its performance, thereby ensuring data integrity and regulatory compliance.

Scientific Principles and Method Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound and related potential impurities.

  • Chromatographic Mode: Reversed-phase chromatography was selected as it is the most common and versatile mode for the analysis of small to moderately polar organic molecules.[2][3] The non-polar stationary phase (C18) provides excellent retention for the aromatic imidazole ring, while the polar mobile phase allows for fine-tuning of the separation.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography, offering a strong hydrophobic interaction with the analyte.[1][4] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape for many aromatic compounds. The aqueous buffer (e.g., potassium phosphate, pH 3.0) helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the imidazole moiety and any acidic or basic impurities, thereby ensuring consistent retention times.

  • Detection: The imidazole ring contains a chromophore that absorbs UV radiation. Based on spectral data for similar imidazole-based compounds, a detection wavelength of 230 nm is proposed.[5][6][7] This wavelength is expected to provide adequate sensitivity for both the main component and potential impurities.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Equipment:

    • HPLC system with a pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)

    • Chromatography Data System (CDS)

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Proposed HPLC Method Parameters

A summary of the starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (20mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 volume ratio. Filter through a 0.45 µm filter and degas before use.

  • Diluent: The mobile phase is used as the diluent for all sample and standard preparations.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure Workflow

The logical flow of the analysis from system preparation to final data reporting is crucial for consistent results.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Operation cluster_data 3. Data Analysis Prep_Mobile Prepare Mobile Phase & Buffer Equilibrate Equilibrate System with Mobile Phase Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution SST Perform System Suitability Test (SST) Prep_Std->SST Prep_Sample Prepare Sample Solution Inject_Samples Inject Blank, Standard, & Sample Solutions Prep_Sample->Inject_Samples Equilibrate->SST SST->Inject_Samples If SST Passes Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Purity (% Area) & Impurity Levels Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Method Validation Protocol: A Self-Validating System

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2] This process provides documented evidence that the procedure performs as expected.

System Suitability Testing (SST)

Before any analysis, the performance of the chromatographic system must be verified.[8][9][10][11][12] This is an integral part of the method.

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (Symmetry): ≤ 2.0

    • Theoretical Plates (Efficiency): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Procedure: Perform forced degradation studies on the sample. The goal is to achieve 5-20% degradation of the main peak.[14][15][16]

    • Acid Hydrolysis: Reflux sample solution in 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by a DAD detector) and well-resolved from all degradation peaks (Resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five solutions of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005, 0.25, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Procedure: Spike a placebo (or a known sample batch) with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the test concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The %RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be precise (%RSD ≤ 10%) and accurate.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these changes.

Data Presentation and Interpretation

All quantitative data from the validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 5.21 1254321 1.1 8540
2 5.22 1258765 1.1 8590
3 5.21 1256543 1.2 8450
4 5.23 1253210 1.1 8610
5 5.22 1255555 1.1 8550
Mean 5.22 1255679 1.12 8548

| %RSD | 0.15% | 0.18% | - | - |

Table 2: Example Impurity Profile

Peak No. Retention Time (min) % Area
1 3.45 0.08
2 (Main Peak) 5.22 99.75
3 8.91 0.12
4 12.54 0.05

| Total Impurities | - | 0.25 |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust system for the purity analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in a quality control laboratory. By following the comprehensive validation protocol outlined, which is firmly grounded in ICH guidelines, laboratories can ensure the generation of accurate, precise, and trustworthy data. This self-validating framework is essential for maintaining high-quality standards in the development and manufacturing of pharmaceutical products.

References

Application Notes & Protocols: The Strategic Use of Ethyl 1-Methylimidazole-5-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it an ideal framework for designing molecules that can interact with a wide array of biological targets, including those critical to cancer cell proliferation and survival.[5][6] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of Ethyl 1-Methylimidazole-5-carboxylate, a key heterocyclic building block, in the synthesis of potential anticancer agents. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the biological context of the target molecules.

Introduction: Why this compound?

This compound is not merely a starting material; it is a versatile synthon offering multiple avenues for molecular elaboration. Its structure presents three primary sites for chemical modification:

  • The C5-Ester Group: The ethyl carboxylate is the most reactive handle, readily undergoing transformations to introduce diverse functionalities and build molecular complexity. It serves as the primary anchor point for constructing amides, hydrazides, and other derivatives.

  • The N1-Methyl Group: This group provides steric and electronic definition to the imidazole ring and prevents N-alkylation at this position, directing subsequent reactions to other sites.

  • The Imidazole Core: The aromatic ring itself can be functionalized, though it is less reactive than the ester. Its nitrogen atoms play a crucial role in coordinating with biological targets, particularly the active sites of kinases.[1][7]

This guide will focus on leveraging the C5-ester to synthesize libraries of compounds for anticancer screening, a common strategy in modern drug discovery.

Core Synthetic Strategy: From Ester to Bioactive Amide

A predominant strategy in leveraging this compound is its conversion into a diverse array of amides. The rationale is twofold: the amide bond is metabolically stable, and the "R" group introduced via the amine provides a straightforward method to explore the structure-activity relationship (SAR) of the target molecule. The overall workflow involves a two-step process: saponification (ester hydrolysis) followed by amide coupling.

G Start This compound Step1 Saponification (Ester Hydrolysis) Start->Step1 Intermediate 1-Methylimidazole-5-carboxylic Acid Step1->Intermediate Base (NaOH, LiOH) Solvent (EtOH/H2O) Step2 Amide Coupling Intermediate->Step2 Coupling Agent (EDC, HATU) Amine (R-NH2) Final Target Amide Derivatives (Anticancer Candidates) Step2->Final

Caption: General workflow for converting the starting ester to target amides.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with explanations for key steps and expected observations.

Protocol 1: Saponification of this compound

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid, the essential precursor for amide synthesis.

  • Principle of the Reaction: Saponification is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and ethoxide drives the reaction to completion.

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized Water (H₂O)

    • Hydrochloric acid (HCl), 2M solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of EtOH and H₂O.

    • Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution. Causality Note: Using LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups. An excess of base ensures the reaction goes to completion.

    • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of Ethyl Acetate/Hexanes. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates completion. This typically takes 2-4 hours.

    • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3-4 by adding 2M HCl dropwise. The carboxylic acid product will precipitate out as a solid. Causality Note: Acidification protonates the carboxylate salt, rendering it less soluble in water and causing it to precipitate. Performing this step in an ice bath helps control the exotherm of neutralization and can improve crystal formation.

    • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains oily or dissolved, extract the aqueous layer three times with DCM or EtOAc.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Methylimidazole-5-carboxylic acid as a white to off-white solid. The product should be used in the next step without further purification if purity is >95% by ¹H NMR.

Protocol 2: Synthesis of Imidazole-5-Carboxamide Derivatives via EDC Coupling

This protocol describes the coupling of the carboxylic acid with a primary or secondary amine to form the target amide.

  • Principle of the Reaction: Direct reaction between a carboxylic acid and an amine is slow. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond, releasing a soluble urea byproduct. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Imidazole Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate Amide R-CONH-R' (Target Amide) Intermediate->Amide Nucleophilic Attack Byproduct EDC-Urea Byproduct (Soluble) Intermediate->Byproduct Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC-mediated amide coupling.

  • Materials:

    • 1-Methylimidazole-5-carboxylic acid (from Protocol 1)

    • Desired amine (e.g., benzylamine, aniline derivatives)

    • EDC hydrochloride

    • HOBt (optional but recommended)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-Methylimidazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolution: Dissolve the solids in anhydrous DMF. Causality Note: DMF is a polar aprotic solvent that is excellent for dissolving the polar reactants and intermediates in coupling reactions. Anhydrous conditions are critical as water can hydrolyze the active intermediate.

    • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acid formed during the reaction, maintaining an optimal pH for coupling.

    • Initiation: Add EDC·HCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash helps to break any emulsions and remove residual water.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.

Application Data: Targeting Cancer Cell Proliferation

Derivatives synthesized from imidazole carboxylates have shown significant promise as anticancer agents by targeting various cellular mechanisms.[2][8][9] A common strategy is the development of kinase inhibitors, which block signaling pathways essential for cancer cell growth.[6][7]

Derivative Class Synthetic Target Example Anticancer Activity Mechanism of Action (MoA) Relevant Citations
N-Alkyl-5-aminoimidazole-4-carboxylatesHeLa (Cervical Cancer), HT-29 (Colon Cancer)IC₅₀ values in the low micromolar to nanomolar range (e.g., 0.737 µM for HeLa).[10]Inhibition of tubulin polymerization, induction of apoptosis, reduction of mitochondrial membrane potential.[10][10]
1,5-Diaryl-imidazole-4-carbohydrazidesHIV-1 Integrase Inhibition (Model for enzyme inhibition)Serves as a scaffold for designing enzyme inhibitors.Interaction with active site residues of target enzymes.[11]
Benzimidazole-5-carboxamidesColon (HCT-116) and Breast (MCF-7) CancerIC₅₀ values in the low micromolar range (e.g., 2.5 µM).[12]Inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers.[12][12]
Substituted ImidazolesUrothelial CarcinomaIC₅₀ values reported in the micromolar range (e.g., 56.11 µM).[7]Inhibition of key signaling pathways like PI3K/Akt/mTOR.[7][7]

The data clearly indicates that modifications originating from the carboxylate position of the imidazole ring can lead to potent and selective anticancer agents. For example, the work on 5-amino-1-N-substituted-imidazole-4-carboxylates shows that attaching long alkyl chains (derived conceptually from an amine in a coupling reaction) can result in potent anti-proliferative effects by disrupting the cancer cell cytoskeleton.[10]

G cluster_0 Signaling Cascade cluster_1 Inhibition GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Caption: Conceptual pathway showing kinase inhibition by an imidazole derivative.

Conclusion and Future Outlook

This compound is a powerful and economically viable starting material for the construction of novel anticancer agents. The synthetic protocols detailed herein provide a robust foundation for creating libraries of imidazole-based compounds. By systematically modifying the group attached to the C5-carboxamide, researchers can fine-tune the molecule's properties to achieve high potency and selectivity against a range of cancer-related targets, from tubulin to critical signaling kinases. Future work will likely involve integrating this core with other pharmacophores to develop multi-targeted agents or drug conjugates, further enhancing the therapeutic potential of this versatile imidazole scaffold.

References

N-alkylation reactions of imidazole carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of Imidazole Carboxylate Esters: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the imidazole core is a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights its importance as a versatile scaffold. The N-alkylation of imidazole derivatives, particularly those bearing carboxylate esters, is a critical transformation for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. These N-alkylated products serve as key intermediates in the synthesis of antibacterial, anticancer, and anti-inflammatory agents.[1][2][3]

This guide provides a comprehensive overview of the N-alkylation of imidazole carboxylate esters, moving beyond simple step-by-step instructions to explain the underlying principles that govern these reactions. We will explore the critical factors influencing regioselectivity, detail field-proven protocols for common synthetic methods, and offer a practical troubleshooting guide to overcome common experimental hurdles.

The N-alkylation of an imidazole ring is not always straightforward due to its unique electronic structure. Understanding the principles of tautomerism, deprotonation, and the factors that dictate the site of alkylation is paramount for achieving the desired outcome.

Tautomerism and Deprotonation

Unsymmetrically substituted imidazoles, such as ethyl 4-imidazolecarboxylate, exist as a mixture of rapidly interconverting tautomers. This means the single proton on the nitrogen can reside on either N1 or N3. While the tautomers are distinct, their rapid equilibrium means that deprotonation with a suitable base yields a single, resonance-stabilized imidazolate anion. In this anion, the negative charge is delocalized across both nitrogen atoms, rendering both nucleophilic.[4] This ambident nature is the root cause of the primary challenge in these reactions: regioselectivity.[5]

Regioselectivity Anion Imidazolate Anion P1 N1-Alkylated Product (Often Major) Anion->P1 Attack at N1 (Electronically favored, Sterically accessible) P2 N3-Alkylated Product (Often Minor) Anion->P2 Attack at N3 (Electronically disfavored, Sterically hindered) RX R-X (Alkylating Agent) RX->P1 RX->P2 Mitsunobu_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2-3: Reaction cluster_purification Step 4-5: Work-up & Purification A Dissolve Imidazole Ester, Alcohol, and PPh₃ in Anhydrous THF B Cool to 0 °C A->B C Slowly Add DIAD / DEAD B->C D Stir 12-24h at RT C->D E Concentrate Under Reduced Pressure D->E F Purify by Column Chromatography E->F

References

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Imidazole Esters as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] The transition from bench-scale synthesis to pilot or industrial production of imidazole-based intermediates, such as imidazole esters, is a critical and complex phase in drug development. This document provides a comprehensive guide for researchers, chemists, and process engineers on the strategic scale-up of imidazole ester synthesis. It delves into the fundamental challenges of scaling chemical reactions, the implementation of modern process control strategies like Process Analytical Technology (PAT), and detailed protocols for reaction, purification, and isolation. The causality behind experimental choices is explained to provide a framework for robust, reproducible, and safe large-scale production.

Introduction: The Significance of Imidazole Esters and Scale-Up Challenges

The imidazole nucleus is a five-membered aromatic heterocycle that is a vital structural motif in a vast array of biologically active molecules, including the essential amino acid histidine.[3] Its derivatives are integral to drugs with diverse therapeutic applications, such as antifungals, anticancer agents, and antihistamines.[1][4] Imidazole esters, specifically, serve as versatile intermediates, enabling further molecular elaboration to create complex Active Pharmaceutical Ingredients (APIs).

However, scaling a synthesis from a laboratory flask (milligrams to grams) to a pilot plant reactor (kilograms) is not a linear process.[5][6] The chemical and physical dynamics of a reaction change dramatically with volume.[6] Key challenges that emerge during scale-up include:

  • Altered Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, impeding efficient heating and cooling. This can lead to thermal gradients, localized hot spots, and the formation of impurities.[5][7]

  • Mixing Inefficiencies: Agitation that is effective in a flask may be inadequate in a large tank, leading to poor mass transfer, non-uniform reaction conditions, and reduced yields.[5]

  • Safety Risks: Exothermic reactions that are easily managed at a small scale can pose a risk of thermal runaway in larger volumes. Handling significant quantities of hazardous materials also requires stringent safety protocols.[7][8]

  • Impurity Amplification: Side reactions that produce negligible impurities at the gram scale can become significant issues at the kilogram scale, complicating purification and affecting the final product's quality.[5]

This guide addresses these challenges by integrating principles of process chemistry, engineering, and modern analytical techniques to ensure a successful and controlled scale-up.

Synthetic Pathways to Imidazole Esters

The synthesis of substituted imidazoles can be achieved through various established methods. For imidazole esters, the strategy often involves a multi-component reaction where one of the starting materials already contains the required ester functionality. The Debus-Radziszewski synthesis is a classic and commercially relevant method that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][9][10]

A common approach for an imidazole ester involves reacting a glyoxal bearing an ester group with an aldehyde and an ammonia source.

General Reaction Mechanism

The reaction proceeds through the initial formation of a diimine intermediate from the condensation of the glyoxal derivative and ammonia. This intermediate then condenses with an aldehyde, followed by cyclization and subsequent aromatization (dehydrogenation) to yield the final substituted imidazole ester.

R1_COCO_R2 Dicarbonyl (e.g., Ethyl Glyoxalate) Diimine Diimine Intermediate R1_COCO_R2->Diimine + 2 NH₃ - 2 H₂O R3_CHO Aldehyde Cyclized Cyclized Intermediate R3_CHO->Cyclized + Aldehyde - H₂O NH3 Ammonia (NH₃) NH3->Diimine + 2 NH₃ - 2 H₂O Diimine->Cyclized + Aldehyde - H₂O Imidazole Imidazole Ester Product Cyclized->Imidazole Oxidation / Aromatization - 2H

Caption: Generalized Debus-Radziszewski synthesis for imidazole esters.

Core Principles for Successful Scale-Up

A robust scale-up strategy is built on a deep understanding of the process parameters and their impact on the final product. This is the foundation of the Quality by Design (QbD) framework.[11]

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][13] Endorsed by regulatory agencies like the FDA, PAT moves away from testing quality into the final product and towards building quality into the process itself.[11]

Key objectives of implementing PAT in scale-up:

  • Real-Time Monitoring: Track the concentration of reactants, intermediates, and products in real-time using in-line probes (e.g., FTIR, Raman spectroscopy).[14]

  • Identify Critical Process Parameters (CPPs): Determine which parameters (e.g., temperature, pressure, dosing rate) have the most significant impact on Critical Quality Attributes (CQAs) like purity and yield.[11][13]

  • Enhance Process Understanding: Gain a deeper, science-based insight into the reaction mechanism and kinetics.[12]

  • Improve Safety and Consistency: Prevent batch failures, reduce over-processing, and ensure reproducible results.[13]

cluster_0 Scale-Up Workflow with PAT Integration Lab Lab-Scale Synthesis (Gram Scale) Define Define CQAs (Purity, Yield, Impurity Profile) Lab->Define ID_CPP Identify Potential CPPs (Temp, Conc., Mixing) Define->ID_CPP PAT_Select Select PAT Tools (e.g., In-situ FTIR) ID_CPP->PAT_Select Pilot Pilot-Scale Run (Kilogram Scale) PAT_Select->Pilot Monitor Real-Time Monitoring of CPPs & CQAs Pilot->Monitor Feedback Loop Analyze Data Analysis & Model Building Monitor->Analyze Control Implement Control Strategy Analyze->Control Control->Pilot Process Adjustment Product Consistent, High-Quality Imidazole Ester Control->Product

Caption: Workflow for integrating PAT into the scale-up process.

Downstream Processing: The Critical Role of Crystallization

For most pharmaceutical intermediates, crystallization is the most crucial unit operation for purification and isolation.[15][16][17] It is employed to separate the desired intermediate from unreacted starting materials, byproducts, and other impurities.[16] Over 80% of drug products involve at least one crystallization step.[16]

The success of a crystallization process depends on precise control over supersaturation , the driving force for both nucleation (the birth of new crystals) and crystal growth.[16]

Key Crystallization Parameters to Control:

  • Solvent System: The choice of solvent or anti-solvent is critical. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures.

  • Cooling Rate: A slow cooling rate generally favors the growth of larger, more uniform crystals, while rapid cooling can lead to the rapid nucleation of fine particles.[15]

  • Seeding: Introducing a small quantity of pure product crystals (seeds) at the right moment can control the onset of crystallization and influence the final crystal size distribution and polymorphic form.

  • Agitation: Mixing affects heat transfer and keeps the growing crystals suspended, preventing agglomeration and ensuring uniform growth.

Controlling these parameters is essential because the physical properties of the intermediate—such as crystal structure (polymorphism), crystal habit (shape), and particle size—directly impact the performance and manufacturability of the final API.[15][17]

Detailed Protocol: Scale-Up Synthesis of Ethyl 4,5-diphenyl-1H-imidazole-2-carboxylate

This protocol describes a representative scale-up synthesis from a 100 g lab scale to a 5 kg pilot scale.

Reaction: Benzil + Ethyl Glyoxalate + Ammonium Acetate → Ethyl 4,5-diphenyl-1H-imidazole-2-carboxylate

Comparison of Lab vs. Pilot Scale Parameters
ParameterLab ScalePilot Scale (50x)Rationale for Change
Reactor 1 L Glass Flask50 L Glass-Lined Steel ReactorMaterial compatibility and heat transfer efficiency at scale.
Benzil100 g5.00 kgDirect scale-up of limiting reagent.
Ethyl Glyoxalate (50% in Toluene)117 g5.85 kgMaintaining molar ratio.
Ammonium Acetate183 g9.15 kgServes as ammonia source and catalyst.
Glacial Acetic Acid (Solvent)500 mL25 LMaintain appropriate concentration for reaction kinetics and solubility.
Reaction Temperature 110-115 °C (Reflux)110-115 °C (Jacket Control)CPP identified in lab studies. Requires careful monitoring due to poor heat transfer at scale.[5]
Reaction Time 4 hours6-8 hoursSlower heat/mass transfer may extend reaction time. Monitored by in-situ PAT.
Work-up Pour into water, filterControlled reverse addition into waterSafety and better temperature control during quench of a large volume.
Purification Recrystallization from EthanolControlled Crystallization from EthanolRequires defined cooling profile and potential seeding to ensure consistent crystal form.[15]
Expected Yield ~85%80-85%Slight yield drop is common due to transfer losses and less ideal conditions at scale.[7]
Purity (HPLC) >99.0%>99.0%CQA must be met regardless of scale.
Pilot-Scale Step-by-Step Protocol

Safety Precautions: The reaction involves high temperatures and corrosive acetic acid. All operations must be conducted in a well-ventilated area by personnel wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18] Ensure emergency shutdown procedures are clearly defined.[7]

Step 1: Reactor Preparation and Reagent Charging

  • Ensure the 50 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge glacial acetic acid (25 L) into the reactor.

  • Begin agitation at a moderate speed (e.g., 100 RPM) to ensure good mixing without splashing.

  • Charge benzil (5.00 kg) and ammonium acetate (9.15 kg) into the reactor.

  • Heat the reactor contents to 80 °C using jacket temperature control.

Step 2: Reaction Execution and Monitoring

  • Once the solids have dissolved and the internal temperature is stable at 80 °C, begin the slow, controlled addition of ethyl glyoxalate (5.85 kg) via a dosing pump over 1-2 hours. Causality: A slow addition rate helps control the initial exotherm of the condensation reaction.

  • After the addition is complete, heat the reactor to a gentle reflux (approx. 110-115 °C).

  • Monitor the reaction progress using an in-situ FTIR probe. Track the disappearance of the benzil carbonyl peak (~1660 cm⁻¹) and the appearance of the imidazole product peak. The reaction is considered complete when the benzil peak has stabilized at a low level (e.g., <1% of initial area).

  • Maintain reflux for 6-8 hours or until the reaction is deemed complete by PAT analysis.

Step 3: Work-up and Isolation of Crude Product

  • In a separate 200 L vessel, charge 100 L of purified water and cool to 10-15 °C.

  • Once the reaction is complete, cool the reactor contents to 60-70 °C.

  • Slowly transfer the hot reaction mixture into the cold water with vigorous stirring. Causality: This "reverse quench" is a critical safety step to dissipate heat and prevent violent boiling. It also facilitates the precipitation of the crude product.

  • Stir the resulting slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.

  • Isolate the crude solid product by filtration using a centrifuge or filter press.

  • Wash the filter cake with purified water (2 x 10 L) to remove residual acetic acid and salts.

  • Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Step 4: Purification by Controlled Crystallization

  • Charge the dry crude product into a clean 100 L crystallizer vessel.

  • Add ethanol (approx. 40 L, or until a stirrable slurry is formed).

  • Heat the mixture to reflux (~78 °C) until all solids are dissolved.

  • Perform a hot filtration through a polishing filter to remove any particulate matter.

  • Transfer the hot, clear solution back into the cleaned crystallizer and cool to 60 °C.

  • (Optional but recommended) Add seed crystals (50 g) of the desired polymorphic form. Causality: Seeding provides a template for crystal growth, leading to better control over particle size and crystal form.[16]

  • Cool the solution slowly to 0-5 °C over 4-6 hours using a programmed cooling ramp. Causality: Slow cooling prevents rapid nucleation of fine particles and promotes the growth of pure, easily filterable crystals.[15]

  • Hold the slurry at 0-5 °C for at least 2 hours to maximize yield.

  • Isolate the purified crystals by filtration.

  • Wash the cake with cold ethanol (2 x 5 L).

  • Dry the final product under vacuum at 50 °C to a constant weight.

Step 5: Final Product Analysis

  • Appearance: Off-white to pale yellow crystalline solid.

  • Identity: Confirm structure by ¹H NMR and ¹³C NMR.

  • Purity: Determine by HPLC (>99.0% area).

  • Residual Solvents: Analyze by GC-HS to ensure levels are within acceptable limits.

  • Yield: Calculate the final isolated yield (expected 4.0 - 4.25 kg).

Conclusion

The successful scale-up of pharmaceutical intermediates like imidazole esters is a multi-faceted discipline that requires a synthesis of chemical expertise, process engineering principles, and modern analytical control. By understanding the fundamental challenges of heat transfer, mixing, and safety, and by implementing robust frameworks like Quality by Design and Process Analytical Technology, scientists can navigate the complexities of moving from the lab bench to pilot production. A well-controlled crystallization process is paramount to ensuring the final intermediate possesses the stringent purity and physical attributes required for its conversion into a high-quality Active Pharmaceutical Ingredient.

References

Application Notes and Protocols: A Field-Proven Guide to the Synthesis of 1,5-Diaryl-1H-Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Diaryl Imidazole Scaffold in Modern Drug Discovery

The 1,5-diaryl-1H-imidazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities.[1] These structures are integral to the development of novel therapeutic agents, including inhibitors of the host LEDGF/p75 and HIV-1 integrase interaction.[2] The strategic placement of aryl groups at the 1 and 5 positions, coupled with the carboxylate functionality at the 4-position, allows for fine-tuning of steric and electronic properties, making this heterocyclic system a prime target for structure-activity relationship (SAR) studies in drug development.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, focusing on a robust and efficient cycloaddition strategy. We will delve into the mechanistic underpinnings of this transformation, offering not just a series of steps, but a deeper understanding of the chemical logic that ensures a successful and reproducible outcome.

Synthetic Strategy: A Mechanistic Overview

The cornerstone of this protocol is the base-mediated cycloaddition reaction between a diarylimidoyl chloride and an α-isocyanoacetate, such as ethyl isocyanoacetate. α-Isocyanoacetates are versatile building blocks for the construction of various nitrogen-containing heterocycles.[1]

The reaction proceeds through a well-defined mechanistic pathway. Initially, a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the α-carbon of the ethyl isocyanoacetate. This generates a key nucleophilic anion. This anion then attacks the electrophilic carbon of the imidoyl chloride's C=N double bond. Subsequent intramolecular cyclization and elimination of the chloride ion lead to the formation of the stable, aromatic imidazole ring.[1]

Reaction_Mechanism cluster_0 Step 1: Anion Formation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Aromatization ethyl_isocyanoacetate Ethyl Isocyanoacetate anion Nucleophilic Anion ethyl_isocyanoacetate->anion + DBU - DBU-H+ DBU DBU (Base) intermediate Acyclic Intermediate anion->intermediate + Imidoyl Chloride imidoyl_chloride Diarylimidoyl Chloride cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization final_product 1,5-Diaryl-1H-imidazole -4-carboxylate cyclized_intermediate->final_product - Cl- - DBU-H+ Experimental_Workflow cluster_A Part 1: Starting Material Synthesis cluster_B Part 2: Imidazole Ring Formation cluster_C Purification & Analysis A1 Aniline + Acyl Chloride A2 N-Arylbenzamide Formation A1->A2 A3 Chlorination (e.g., SOCl₂) A2->A3 A4 Diarylimidoyl Chloride A3->A4 B3 Cycloaddition with Diarylimidoyl Chloride A4->B3 B1 Ethyl Isocyanoacetate + DBU B2 Anion Generation B1->B2 B2->B3 Add Diarylimidoyl Chloride B4 Crude Product B3->B4 C1 Column Chromatography B4->C1 C2 Pure Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylate C1->C2 C3 Characterization (NMR, MS) C2->C3

References

Application Note: Grignard Reaction with Imidazole Esters for Ketone Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of ketones is a cornerstone of organic chemistry, pivotal for the development of pharmaceutical intermediates and fine chemicals. Traditional methods involving the acylation of highly reactive organometallic reagents, such as Grignard reagents, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] This application note provides a comprehensive guide to the use of N-acylimidazoles (imidazole esters) as superior acylating agents in Grignard reactions. This method effectively halts the reaction at the ketone stage by forming a stable tetrahedral intermediate, thus preventing over-addition and ensuring high yields of the desired ketone product. We present the underlying mechanism, detailed experimental protocols, key parameters for optimization, and troubleshooting strategies to empower researchers in drug development and chemical synthesis.

Introduction: The Challenge of Controlled Acylation

Grignard reagents (R-MgX) are powerful carbon nucleophiles widely used for C-C bond formation.[4][5][6] However, their high reactivity presents a significant challenge when reacting with common acylating agents like acid chlorides or esters. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent and the formation of a tertiary alcohol.[7]

To circumvent this, chemists have developed strategies using less reactive acylating agents. The Weinreb-Nahm amide is a well-established example, which forms a stable, chelated intermediate with the magnesium ion, preventing the collapse of the intermediate and subsequent over-addition.[3][8][9] Similarly, N-acylimidazoles offer a robust and often more accessible alternative. Imidazole is an excellent leaving group, and the intermediate formed upon Grignard addition is sufficiently stable at low temperatures to prevent further reaction before quenching.[10][11] This methodology is highly valued for its operational simplicity and chemoselectivity, making it a powerful tool for synthesizing complex ketone intermediates.

Mechanism and Rationale for Selectivity

The success of the Grignard reaction with N-acylimidazoles hinges on the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.

The reaction proceeds as follows:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R¹-MgX) attacks the electrophilic carbonyl carbon of the N-acylimidazole.[6][12]

  • Intermediate Formation: This addition forms a tetrahedral intermediate where the negative charge on the oxygen is stabilized by coordination with the Mg²⁺ ion. The imidazole ring remains attached.

  • Stability at Low Temperature: At low temperatures (typically -78 °C to 0 °C), this magnesium alkoxide intermediate is kinetically stable. Unlike the intermediate formed with an acid chloride, it does not readily collapse to expel the leaving group (imidazolide anion). This stability is the key to preventing a second Grignard addition.

  • Aqueous Workup (Quenching): Upon introduction of a protic source (e.g., aqueous NH₄Cl or dilute HCl), the intermediate is protonated and then rapidly collapses, eliminating imidazole to yield the final ketone product (R¹-CO-R²). The acidic workup also quenches any unreacted Grignard reagent.[12]

The process is visualized in the diagram below.

Caption: Mechanism of ketone synthesis via Grignard addition to N-acylimidazole.

Key Experimental Parameters & Optimization

Successful and high-yielding synthesis requires careful control over several parameters.

ParameterRecommended ConditionRationale & Expert Insight
Solvent Anhydrous THF or Diethyl EtherGrignard reagents are extremely sensitive to protic sources like water or alcohols, which will quench the reagent.[6] Ensure all solvents are rigorously dried, and glassware is oven or flame-dried before use.
Temperature -78 °C to 0 °C for additionMaintaining a low temperature is critical for the stability of the tetrahedral intermediate, preventing its premature collapse and subsequent over-addition. A dry ice/acetone bath (-78 °C) is ideal.
Stoichiometry 1.0 - 1.2 equivalents of GrignardA slight excess of the Grignard reagent can ensure full conversion of the N-acylimidazole. However, a large excess increases the risk of side reactions, especially if the temperature rises.
Rate of Addition Slow, dropwise additionAdding the Grignard reagent slowly to the cooled solution of the N-acylimidazole maintains a low reaction temperature and prevents localized "hot spots" that could lead to side reactions.
Quenching Agent Saturated aqueous NH₄ClA saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates the intermediate without causing acid-sensitive functional groups to decompose.
Atmosphere Inert (Nitrogen or Argon)The reaction must be performed under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[5]

Detailed Experimental Protocol: Synthesis of Acetophenone

This protocol details the synthesis of acetophenone from N-acetylimidazole and phenylmagnesium bromide as a representative example.

Materials:

  • N-acetylimidazole (1.10 g, 10.0 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl), 30 mL

  • Diethyl ether, 50 mL

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard, oven-dried glassware (round-bottom flask, addition funnel)

  • Magnetic stirrer, inert atmosphere setup (N₂/Ar balloon)

Workflow Overview:

Caption: Standard experimental workflow for Grignard addition to N-acylimidazole.

Step-by-Step Procedure:

  • Preparation: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a stream of nitrogen. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: To the flask, add N-acetylimidazole (1.10 g, 10.0 mmol) and dissolve it in 30 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer the phenylmagnesium bromide solution (11.0 mL, 11.0 mmol) to a syringe. Add the Grignard reagent to the stirred N-acetylimidazole solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Reaction Progression: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quenching: Slowly and carefully add 30 mL of saturated aqueous NH₄Cl solution to the reaction mixture at 0 °C to quench any unreacted Grignard reagent and the tetrahedral intermediate. Vigorous gas evolution may occur.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add 25 mL of diethyl ether and shake.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure acetophenone.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet glassware or solvent. 2. Inactive Grignard reagent. 3. Impure N-acylimidazole.1. Ensure all equipment is rigorously dried. Use freshly opened or distilled anhydrous solvents.[13][14] 2. Titrate the Grignard reagent before use to confirm its concentration. 3. Purify the N-acylimidazole by recrystallization or chromatography.
Formation of Tertiary Alcohol 1. Reaction temperature was too high. 2. Grignard reagent added too quickly.1. Maintain strict temperature control, preferably at -78 °C. 2. Ensure slow, dropwise addition to dissipate heat effectively.
Recovery of Starting Material 1. Insufficient Grignard reagent. 2. Grignard reagent was quenched before addition.1. Use a slight excess (1.1-1.2 eq.) of Grignard reagent. 2. Handle the Grignard reagent strictly under inert conditions.
Complex Mixture of Products 1. Presence of other electrophilic functional groups on the substrate. 2. Side reactions from impurities.1. Protect other sensitive functional groups (e.g., esters, nitriles) before performing the Grignard reaction. 2. Ensure all reagents are of high purity.

References

Part 1: Foundational Synthetic Strategies for the Imidazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclization of Imidazole Rings: Experimental Procedures and Mechanistic Insights

For researchers and professionals in drug development, the imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] This guide provides an in-depth exploration of key experimental procedures for the synthesis of the imidazole core, moving beyond simple step-by-step instructions to explain the causality behind methodological choices. We will delve into classic named reactions, modern high-efficiency protocols, and green chemistry alternatives, offering a practical and scientifically grounded resource for the laboratory.

The construction of the imidazole ring can be achieved through several robust and time-honored methods. These strategies typically involve the formation of specific carbon-nitrogen and carbon-carbon bonds from acyclic precursors. The choice of method is often dictated by the desired substitution pattern on the final imidazole product and the availability of starting materials.

The Debus-Radziszewski Synthesis: A Multi-Component Approach

First reported in 1858, the Debus-Radziszewski synthesis is a powerful one-pot, three-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a tri-substituted imidazole.[2][3][4] The versatility and atom economy of this reaction have made it a staple in both industrial and academic settings.[2]

Expertise & Causality: The reaction's efficiency lies in its convergent nature, where three separate components assemble into a complex heterocyclic structure in a single step. The dicarbonyl compound provides the C4-C5 fragment, the aldehyde contributes the C2 atom, and ammonia serves as the source for both N1 and N3.[5] While the exact mechanism is not definitively certain, it is proposed to proceed in two main stages.[2][5] First, the dicarbonyl condenses with two equivalents of ammonia to form a diimine intermediate. This highly reactive species then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the imidazole ring.[2] The use of ammonium acetate is common, as it conveniently serves as both the ammonia source and a mild acid catalyst.[6]

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is adapted from microwave-mediated synthesis procedures, which offer significantly reduced reaction times and often improved yields compared to conventional heating.[3]

Materials:

  • Benzil (1,2-dicarbonyl)

  • Benzaldehyde (aldehyde)

  • Ammonium acetate (ammonia source)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.0-3.0 mmol).

  • Add glacial acetic acid (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-200 W) for 5-10 minutes at a temperature of approximately 100-120°C.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 2,4,5-triphenylimidazole.

G cluster_1 Step 2: Condensation & Cyclization Dicarbonyl R1-CO-CO-R2 Diimine R1-C(=NH)-C(=NH)-R2 Dicarbonyl->Diimine Ammonia1 2 NH3 Aldehyde R3-CHO Intermediate Cyclic Intermediate Imidazole Final Imidazole Intermediate->Imidazole Diimine_ref->Intermediate

Caption: Proposed mechanism for the Debus-Radziszewski synthesis.

Synthesis from α-Haloketones and Amidines

A highly reliable and versatile method for constructing 2,4-disubstituted and 2,4,5-trisubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[8] This approach offers excellent control over the substitution pattern at the C2 and C4 positions.

Expertise & Causality: This reaction is a classic example of a Hantzsch-type synthesis. The amidine, being a strong nitrogen nucleophile, first attacks the electrophilic carbon of the carbonyl group on the α-haloketone. This is followed by an intramolecular nucleophilic substitution where the second nitrogen of the amidine intermediate displaces the halide, leading to ring closure. The choice of an α-haloketone (bromo or chloro) is critical as the halogen serves as a good leaving group for the final cyclization step.[8] Traditional protocols often used toxic solvents like chloroform; however, modern, scalable procedures utilize safer solvent systems like aqueous tetrahydrofuran (THF) with a mild base (e.g., potassium bicarbonate) to facilitate the reaction and improve yields and purity.[8]

Protocol 2: Scalable Synthesis of 2,4-Disubstituted Imidazoles

This protocol is based on an optimized, safer procedure developed for large-scale synthesis.[8]

Materials:

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • α-Bromoacetophenone (or other α-haloketone)

  • Potassium bicarbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride (1.0 equiv.) and potassium bicarbonate (3.0 equiv.) in a mixture of THF and water (e.g., 2:1 ratio).

  • In a separate beaker, dissolve the α-haloketone (1.1 equiv.) in a minimal amount of THF.

  • Heat the amidine solution to a vigorous reflux.

  • Add the α-haloketone solution dropwise to the refluxing amidine mixture over 15-20 minutes.

  • Continue to reflux the reaction mixture for 1-3 hours, monitoring completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity (>95%) without the need for column chromatography.[8]

G start Prepare Reagents reagents Amidine α-Haloketone Base (K₂CO₃) THF/Water start->reagents setup Combine Amidine & Base in THF/Water reagents->setup reflux Heat to Reflux setup->reflux add_ketone Add α-Haloketone Solution Dropwise reflux->add_ketone reflux_reaction Reflux for 1-3h (Monitor by TLC) add_ketone->reflux_reaction workup_start Reaction Complete reflux_reaction->workup_start cool Cool to RT workup_start->cool evaporate Concentrate in vacuo cool->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter & Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry product Pure Imidazole Product dry->product

Caption: Experimental workflow for imidazole synthesis from α-haloketones.

Part 2: Modern Methodologies and Process Optimization

While classical methods are robust, modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability ("green chemistry"). These principles have driven the development of new protocols for imidazole synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[9] Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10]

Expertise & Causality: For imidazole synthesis, particularly multi-component reactions like the Debus-Radziszewski, MAOS dramatically reduces reaction times from hours to minutes and frequently increases product yields.[3][11] This is due to the rapid achievement of the necessary activation energy and the prevention of side product formation that can occur during prolonged heating. The use of microwave-transparent vessels with polar solvents (like acetic acid or ionic liquids) is key to the efficiency of this technique.[7][12]

Data Presentation: Conventional vs. Microwave Synthesis

The table below compares typical outcomes for the synthesis of 2,4,5-trisubstituted imidazoles via the condensation of benzil, an aldehyde, and ammonium acetate.

MethodHeatingReaction TimeTypical YieldReference
ConventionalOil Bath8-24 hours60-80%[3]
MicrowaveMW Reactor5-10 minutes80-99%[3][11]
Catalysis and Green Chemistry Approaches

The development of novel catalysts and environmentally benign reaction conditions is a major focus of modern synthetic chemistry.[13][14]

  • Heterogeneous Catalysis: Using solid-supported catalysts, such as zeolites (e.g., ZSM-11), offers significant advantages.[15] These catalysts can be easily separated from the reaction mixture by simple filtration, allowing for recycling and reuse, which reduces waste and cost. They provide an active surface for the condensation reactions to occur, often under solvent-free conditions.[15]

  • Nano-Catalysis: Magnetic nanoparticles (e.g., Fe₃O₄) have been employed as catalysts for one-pot imidazole syntheses.[16] Their high surface-area-to-volume ratio leads to high catalytic activity. Post-reaction, they can be easily recovered using an external magnet.

  • Ultrasonic Irradiation: Sonochemistry uses the energy of ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[16] This energy input can dramatically accelerate reaction rates for imidazole synthesis, often providing high yields in short timeframes under mild overall conditions.[16]

  • Bio-Catalysts: In an effort to maximize sustainability, researchers have explored the use of natural, biodegradable acid catalysts. For example, lemon juice, which contains citric acid, has been successfully used as a mild, inexpensive, and non-toxic catalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles.[14][17]

Solid-Phase Synthesis for Chemical Libraries

For drug discovery, the rapid synthesis of large numbers of related compounds (a "library") is essential for screening. Solid-phase synthesis is the premier technology for this purpose.

Expertise & Causality: In this technique, one of the starting materials is chemically attached to an insoluble polymer bead (the "solid support" or resin).[18][19] The reaction is carried out, and then excess reagents and byproducts are simply washed away, leaving the desired intermediate still attached to the resin. This eliminates the need for complex purification steps like column chromatography. The cycle is repeated until the final molecule is assembled. In the final step, the imidazole product is cleaved from the resin to yield the pure compound. This workflow is highly amenable to automation.

G Resin Polymer Resin Linker Attach Linker & First Reactant (A) Resin->Linker Reactant_B React with B (Wash) Linker->Reactant_B Reactant_C React with C (Wash) Reactant_B->Reactant_C Cyclize Cyclize to form Imidazole Ring Reactant_C->Cyclize Cleave Cleave from Resin Cyclize->Cleave Product Pure Imidazole Cleave->Product

Caption: General workflow for solid-phase imidazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Methylimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Methylimidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting guides in a Q&A format, and offer step-by-step protocols to enhance your reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing quick and actionable insights.

Q1: What is the most common synthetic route for this compound and what are its limitations?

A1: The most prevalent method is a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (formaldehyde), and a primary amine (methylamine) to form the N-substituted imidazole ring.[1] While effective, this reaction can suffer from modest yields due to side reactions and difficulties in purification. Initial syntheses of imidazole compounds often reported low yields, which has prompted ongoing research into optimizing reaction conditions.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Ensure the glyoxal, methylamine, and other reagents are of high purity. Impurities can lead to unwanted side reactions.

  • Temperature Control: The reaction is often sensitive to temperature fluctuations. Maintaining a consistent and optimal temperature is crucial for maximizing yield.

  • Stoichiometry: The molar ratios of the reactants are critical. An excess of one reactant may push the equilibrium towards side products.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the amine and the stability of intermediates.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: The primary side reaction of concern is the formation of the isomeric product, ethyl 1-methylimidazole-4-carboxylate. This occurs due to the non-regioselective nature of the cyclization. Other potential side reactions include polymerization of glyoxal or formaldehyde, and incomplete reaction leading to stable intermediates.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves column chromatography or crystallization.[4] Due to the similar polarities of the 4- and 5-carboxylate isomers, chromatographic separation can be challenging. A well-chosen solvent system is key. Crystallization can be an effective method for obtaining a highly pure product, provided a suitable solvent is identified.[4]

Section 2: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific issues you may encounter.

Scenario 1: Consistently Low Yield (<40%)

Problem: Despite following the standard protocol, the yield of this compound remains below 40%.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Starting Material Purity:

    • Action: Analyze your glyoxal and methylamine solutions via NMR or titration to confirm their concentration and purity. Glyoxal is prone to polymerization, and methylamine concentration can decrease over time.

    • Rationale: The Debus-Radziszewski reaction is a multicomponent condensation, and the presence of impurities can significantly disrupt the formation of the desired imidazole ring, leading to the formation of byproducts and a lower yield.[1]

  • Optimize Reaction Stoichiometry:

    • Action: Set up a series of small-scale reactions varying the molar ratios of glyoxal, formaldehyde, and methylamine. A Design of Experiments (DoE) approach can be beneficial for efficiently exploring the parameter space.[5][6]

    • Rationale: The stoichiometry of the reactants directly influences the reaction kinetics and equilibrium. An excess of one component might lead to the formation of undesired intermediates or side products. Statistical methods like DoE can help identify the optimal conditions more rapidly than one-variable-at-a-time optimization.[6]

  • Refine Temperature Control:

    • Action: Monitor the internal reaction temperature closely. Experiment with a range of temperatures (e.g., 0°C to 30°C) to find the optimal condition for your specific setup.

    • Rationale: The initial condensation and subsequent cyclization steps have different activation energies. Precise temperature control is necessary to favor the desired reaction pathway and minimize side reactions.

Scenario 2: Poor Regioselectivity (High Levels of 4-Carboxylate Isomer)

Problem: The reaction produces a significant amount of the undesired ethyl 1-methylimidazole-4-carboxylate isomer, making purification difficult and reducing the yield of the target compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Solvent System Modification:

    • Action: Experiment with different solvents, including both protic (e.g., ethanol, methanol) and aprotic (e.g., THF, DMF) options.

    • Rationale: The solvent can influence the transition state energies for the formation of the two isomers. A more polar or protic solvent may favor one isomer over the other through differential solvation of the intermediates.

  • Screening of Bases:

    • Action: If a base is used in your protocol, screen a variety of organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate).

    • Rationale: The nature of the base can affect the deprotonation steps and the subsequent cyclization, thereby influencing the regioselectivity.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for yield and purity.

Materials and Reagents:

  • Glyoxal (40% in water)

  • Methylamine (40% in water)

  • Ethyl glyoxylate (50% in toluene)

  • Ammonium chloride

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethanol and ammonium chloride.

  • Addition of Reagents: To the stirred solution, add methylamine, followed by the dropwise addition of glyoxal solution while maintaining the temperature at 10-15°C.

  • Reaction: After the addition is complete, add ethyl glyoxylate and allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Summary:

ParameterCondition 1 (Standard)Condition 2 (Optimized)
Solvent MethanolEthanol
Base NoneAmmonium Chloride
Temperature Room Temperature10-15°C (initial)
Yield 35-45%60-70%

Section 4: Reaction Mechanism

The synthesis of this compound via the modified Radziszewski reaction proceeds through a series of condensation and cyclization steps.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine Methylamine Methylamine Methylamine->Diimine EtGlyoxylate Ethyl Glyoxylate CyclizedInt Cyclized Intermediate EtGlyoxylate->CyclizedInt Diimine->CyclizedInt Product Ethyl 1-Methylimidazole- 5-carboxylate CyclizedInt->Product - H2O

Caption: Simplified reaction mechanism for imidazole synthesis.

  • Diimine Formation: Glyoxal reacts with methylamine to form a diimine intermediate.

  • Condensation: The diimine then condenses with ethyl glyoxylate.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the aromatic imidazole ring.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound in their laboratories.

References

Technical Support Center: Purification of Ethyl 1-Methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 1-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who require this heterocyclic building block in a highly pure form. The following troubleshooting guides and FAQs address common challenges encountered during its purification, providing both theoretical explanations and practical, field-tested protocols to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of ethyl 1-methyl-1H-imidazole-5-carboxylate.

Q1: My crude product is a persistent oil or waxy solid that is difficult to handle and purify. What should I do?

A1: This is a frequently observed challenge with certain imidazole derivatives, which can exhibit low melting points or exist as oils, making traditional crystallization difficult.[1] The primary cause is often the presence of residual solvents or process-related impurities that depress the melting point and inhibit crystal lattice formation.

Root Cause Analysis & Solution Pathway:

  • Impurity Analysis: The first step is to assess the complexity of the crude mixture. Run a quick Thin Layer Chromatography (TLC) using a solvent system like 1:1 Ethyl Acetate/Hexane or 95:5 Dichloromethane/Methanol to visualize the number of components.

  • Chromatographic Purification: Given the physical form, flash column chromatography is the most effective primary purification method. It is superior to crystallization for separating multiple, closely-related impurities often found in the synthesis of imidazole carboxylates.[2][3]

  • Post-Chromatography Solidification: Even after chromatography, the combined, pure fractions may yield an oil upon solvent evaporation.

    • High-Vacuum Drying: Ensure all chromatography solvents are removed under a high vacuum for an extended period. Residual ethyl acetate or dichloromethane can cause the product to remain oily.

    • Solvent-Antisolvent Precipitation: If the product remains an oil, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar "anti-solvent" (e.g., n-heptane, hexane) with vigorous stirring until the solution becomes persistently cloudy.[1] Seeding with a previously obtained crystal, if available, can induce crystallization. Cool the mixture to facilitate precipitation.

Q2: My TLC shows a major product spot, but also a baseline spot and a slightly more polar spot. How can I remove these efficiently?

A2: This impurity profile is characteristic of imidazole ester syntheses.

  • Baseline Spot: This is often a highly polar, basic impurity, potentially an unreacted amine-containing starting material or a salt.

  • Slightly More Polar Spot: This is very likely the corresponding carboxylic acid (1-methyl-1H-imidazole-5-carboxylic acid), formed by the hydrolysis of the ethyl ester product during the reaction or aqueous workup.

Recommended Strategy: Acid-Base Liquid-Liquid Extraction

Before committing to chromatography, a simple acid-base wash can effectively remove both types of impurities, simplifying the subsequent purification steps.[4][5] This technique exploits the different acidic/basic properties of the product and impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • To remove acidic impurities (the carboxylic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be drained away.[5]

    • To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate basic impurities, making them water-soluble. Note: Your target compound is also basic and may be partially extracted into the acid wash, so this step should be performed cautiously and the aqueous layer can be back-extracted with fresh organic solvent to recover any lost product.

    • Wash the organic layer with brine to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

This pre-purification step often significantly improves the success of subsequent chromatography or crystallization.

Q3: My product appears pure by ¹H NMR, but HPLC analysis shows a purity of <95%. What could be the issue?

A3: This discrepancy typically arises from impurities that are not easily detected by ¹H NMR or that co-elute with your product during chromatography.

Potential Causes:

  • Isomeric Impurities: A common challenge in imidazole synthesis is the formation of regioisomers (e.g., ethyl 1-methyl-1H-imidazole-4-carboxylate). These isomers can have very similar TLC retention factors and ¹H NMR spectra, making them difficult to distinguish without careful analysis or 2D NMR techniques.

  • Non-UV Active Impurities: If your HPLC detection is set to a wavelength where an impurity does not absorb, it will not be detected. Conversely, HPLC can detect non-proton-containing impurities that are invisible in ¹H NMR.

  • Baseline Separation: Your analytical HPLC method may have better resolution than your preparative TLC or column chromatography system, revealing impurities that were previously unseen.

Solutions:

  • Optimize HPLC: Use a high-resolution HPLC column and optimize the mobile phase to achieve baseline separation of all components. A typical reverse-phase method would use a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid.[6]

  • Alternative Purification: If an isomer is present, re-purification using a different chromatographic technique may be necessary. If you used a normal-phase silica column, consider reverse-phase chromatography or a different normal-phase solvent system that can better differentiate the polarity of the isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most reliable purification method for achieving >99% purity? A1: For ethyl 1-methyl-1H-imidazole-5-carboxylate, flash column chromatography on silica gel is the most robust and widely applicable method. It provides excellent separation of common side products and unreacted starting materials. For optimal results, follow with a recrystallization or solvent-antisolvent precipitation of the purified fractions.

Q2: How do I properly store the purified compound? A2: Imidazole derivatives can be sensitive to light, air, and moisture. Store the purified solid in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place, such as a refrigerator (2-8°C), to prevent degradation over time.

Q3: What are the expected ¹H NMR chemical shifts for the pure product? A3: While the exact shifts depend on the solvent used, you can expect the following characteristic signals for ethyl 1-methyl-1H-imidazole-5-carboxylate in CDCl₃:

  • Imidazole Protons: Two singlets in the aromatic region, typically between 7.5 and 8.0 ppm.

  • N-Methyl Group: A singlet around 3.8-4.0 ppm.

  • Ethyl Ester Group: A quartet around 4.3 ppm (–OCH₂CH₃) and a triplet around 1.3 ppm (–OCH₂CH₃). The absence of other signals and correct integration ratios are key indicators of purity.

Q4: My synthesis involves a Grignard reaction. What specific impurities should I watch out for? A4: Grignard reactions on imidazole precursors can lead to specific side products. For instance, in the synthesis of related compounds, impurities from over-addition of the Grignard reagent or elimination products have been identified.[5][7] Careful control of the reaction temperature and stoichiometry is crucial. These impurities are often structurally similar to the target compound and typically require chromatographic separation.

Section 3: Visualized Workflow & Protocols

General Purification Strategy Flowchart

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start cluster_analysis cluster_pathways cluster_end Crude Crude Product Analysis Analyze Physical State & TLC Crude->Analysis IsOil Is it an Oil / Waxy Solid? Analysis->IsOil Column Flash Column Chromatography IsOil->Column  Yes Recrystal Recrystallization IsOil->Recrystal  No AcidBase Acid-Base Wash AcidBase->Column Column->AcidBase Optional Pre-treatment for complex mixtures PurityCheck Purity & Identity Check (HPLC, NMR, MP) Column->PurityCheck Recrystal->PurityCheck Final Pure Product PurityCheck->Final

Caption: Decision workflow for purifying ethyl 1-methyl-1H-imidazole-5-carboxylate.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is the primary recommended method for purification.

  • TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). A good system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into your column. Allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent or dichloromethane (wet loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. A gradient elution (gradually increasing the percentage of the polar solvent) is often more effective than an isocratic (constant solvent ratio) elution for separating multiple components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting product under a high vacuum to remove all solvent traces.

Table 1: Recommended Solvent Systems for Column Chromatography
System Typical Application
Hexane / Ethyl Acetate (Gradient)General purpose, good for separating moderately polar compounds.
Dichloromethane / Methanol (Gradient)For more polar products or impurities that do not move in Hex/EtOAc.
Eluent ModificationAdd 0.5-1% triethylamine (Et₃N) to the eluent to prevent streaking if the compound sticks to the acidic silica.
Protocol 2: Recrystallization (Anti-Solvent Method)

Use this method on solids or on oils obtained after chromatographic purification.

  • Solvent Selection: Choose a "good" solvent that dissolves your compound readily at room temperature or upon gentle warming (e.g., Dichloromethane, Ethyl Acetate, Isopropanol). Choose a miscible "anti-solvent" in which your compound is insoluble (e.g., n-Heptane, Hexane).[1]

  • Dissolution: Dissolve the compound in the minimum required amount of the warm "good" solvent.

  • Precipitation: While stirring, slowly add the "anti-solvent" dropwise. Continue adding until the solution becomes cloudy and the cloudiness persists for more than a minute.

  • Crystallization: If no crystals form, add a seed crystal or gently scratch the inside of the flask with a glass rod at the liquid-air interface to initiate crystallization.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under a vacuum.

References

Technical Support Center: Overcoming Regioselectivity Issues in Imidazole Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole regioselectivity. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the regioselective substitution of the imidazole ring. Imidazole-containing compounds are crucial in medicinal chemistry and materials science, making control over their substitution patterns a critical aspect of modern synthesis.[1][2][3]

The Challenge of Regioselectivity in Imidazoles

The imidazole ring presents a unique challenge due to its electronic structure and the presence of two nitrogen atoms. This often leads to a lack of regioselectivity in substitution reactions, resulting in mixtures of products that are difficult to separate.[4] Key to overcoming these challenges is a deep understanding of the factors that govern the reactivity of the imidazole nucleus.

Why is Regioselective Substitution on Imidazole Difficult?

The core of the problem lies in the tautomerism of the N-H imidazole. In an unsymmetrically substituted imidazole, the proton can reside on either nitrogen, leading to two different tautomers. These tautomers can exhibit different reactivities, and their equilibrium can be influenced by the solvent and the nature of the substituents. Furthermore, deprotonation of the imidazole ring creates an ambident anion, where the negative charge is delocalized across both nitrogen atoms, allowing for substitution at either position.[4]

Caption: Tautomerism and anion formation in imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in substitution reactions on the imidazole ring?

A1: Regioselectivity in imidazole substitution is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[5]

  • Electronic Effects: The imidazole ring has distinct electronic properties. The C5 position is generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[1][5] Electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, influencing N-alkylation, while the inductive effects of substituents play a major role in directing C-H functionalization.[1][5][6]

  • Steric Hindrance: The size of both the substituent already on the imidazole ring and the incoming electrophile significantly impacts the site of substitution.[5] Larger groups will favor substitution at the less sterically hindered position. This is particularly crucial in N-alkylation of unsymmetrically substituted imidazoles.[4][5][6]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the outcome of a reaction. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[1] Similarly, N-alkylation under basic versus "neutral" conditions proceeds through different mechanisms, leading to different product ratios.[6]

Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?

A2: Achieving selective N-alkylation is a common challenge because deprotonation of imidazole results in an anion where the negative charge is shared between both nitrogen atoms, often leading to a mixture of regioisomers.[4] Several strategies can be employed:

  • Steric Control: Use a bulky substituent on the imidazole ring or a bulky alkylating agent to direct alkylation to the less hindered nitrogen.[5][6]

  • Protecting Groups: Employ a directing/protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective alkylation of the other.[1][2][5] The SEM group can later be removed under specific conditions.

  • Directed Metalation: This technique involves using a directing group to position a metalating agent (like an organolithium reagent) at a specific site, which can then be quenched with an electrophile.[7][8]

  • Reaction Conditions Optimization: In some cases, the choice of solvent and counter-ion can influence the site of alkylation. For instance, using zeolites as catalysts in the vapor-phase alkylation of 4(5)-methylimidazole with methanol has been shown to selectively produce either 1,5-dimethylimidazole or 1,4-dimethylimidazole depending on the type of zeolite used.[9]

Q3: What strategies exist for regioselective C-H functionalization of the imidazole core?

A3: Direct C-H functionalization is a powerful tool for elaborating the imidazole scaffold.[1][2] Controlling regioselectivity is key to its successful application.

  • Palladium-Catalyzed C-H Arylation: This has emerged as a robust method. The regioselectivity can often be controlled by the choice of protecting group on the imidazole nitrogen and the reaction conditions. For example, with an N-SEM protected imidazole, C5-arylation can be achieved using a palladium catalyst with a carbonate or carboxylate base.[1]

  • Directed ortho-Metalation (DoM): A directing group on the imidazole ring can facilitate deprotonation at an adjacent carbon atom by an organolithium reagent, followed by reaction with an electrophile.[7][8]

  • Protecting Group-Mediated Lithiation: Certain protecting groups on nitrogen can direct lithiation to a specific carbon. For instance, a dialkoxymethyl protecting group allows for rapid metalation at the C2 position.[10][11]

Troubleshooting Guides & Detailed Protocols

Issue 1: Poor Regioselectivity in N-Alkylation of a 4-Substituted Imidazole

Scenario: You are attempting to alkylate a 4-substituted imidazole and are obtaining a mixture of 1,4- and 1,5-disubstituted products.

Troubleshooting Steps:

  • Analyze Steric and Electronic Factors:

    • Is your substituent at C4 electron-withdrawing or donating? An electron-withdrawing group will make the distal N (N1) more nucleophilic.[6]

    • How large is your substituent and your alkylating agent? Significant steric bulk on either will favor alkylation at the less hindered N1 position.[4][6]

  • Modify Reaction Conditions:

    • Base: If using a strong base like NaH, you are forming the ambident anion. The product ratio will be influenced by the factors above.

    • Solvent: The solvent can influence the association of the imidazolate anion with its counter-ion, which in turn can affect regioselectivity. Experiment with both polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., THF, toluene) solvents.

    • "Neutral" Conditions: Alkylation without a base proceeds through the free base, and the tautomeric equilibrium becomes a dominant factor. For electron-withdrawing groups at C4, the 4-substituted tautomer is generally more stable, which can lead to a higher proportion of the 1,5-disubstituted product.[6]

Protocol: Selective N1-Alkylation using a Bulky Protecting Group

This protocol utilizes a bulky protecting group to sterically hinder one nitrogen, directing alkylation to the other.

Step 1: Protection of the Imidazole

  • To a solution of your 4-substituted imidazole in an anhydrous solvent (e.g., THF), add a suitable base (e.g., NaH).

  • After cessation of hydrogen evolution, add a bulky protecting group precursor like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the N-protected imidazole.

Step 2: N-Alkylation

  • Dissolve the N-protected imidazole in an anhydrous solvent.

  • Add a base (e.g., NaH) and then your alkylating agent.

  • Stir until the starting material is consumed.

  • Isolate the N-alkylated, N-protected imidazole.

Step 3: Deprotection

  • The SEM group can be removed under various conditions, such as with tetrabutylammonium fluoride (TBAF) or acidic hydrolysis, to yield the desired regiochemically pure N-alkylated imidazole.

Caption: Workflow for selective N-alkylation via protection.

Issue 2: Lack of Selectivity in C-H Arylation

Scenario: A palladium-catalyzed C-H arylation of your N-protected imidazole is yielding a mixture of C2, C4, and C5-arylated products.

Troubleshooting Steps:

  • Re-evaluate the Directing Group: The nature of the N-substituent is critical. The SEM group is known to direct arylation to the C5 position.[1] Other protecting groups may offer different selectivities.

  • Optimize the Catalytic System:

    • Ligand: The choice of ligand on the palladium catalyst can influence regioselectivity.

    • Base: As mentioned, switching from a carbonate to an alkoxide base can shift selectivity from C5 to C2.[1]

    • Solvent and Temperature: These parameters should be screened to find the optimal conditions for the desired regioisomer.

Protocol: Regioselective C5-Arylation of N-SEM-Imidazole [1]

This protocol is adapted from methodologies developed for the selective C-H functionalization of imidazoles.[1]

Materials:

  • N-SEM-protected imidazole

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel, add the N-SEM-imidazole, aryl halide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

The "SEM-Switch": A Strategy for Accessing 4-Arylimidazoles

The C4 position of imidazole is often the most difficult to functionalize directly. A clever strategy, termed the "SEM-switch," has been developed to overcome this.[1][2]

Caption: The "SEM-switch" workflow for sequential arylation.

This process involves:

  • Initial C-H arylation at the C5 position of an N1-SEM-protected imidazole.

  • Transposition of the SEM group from the N1 to the N3 position. This is a key step that now activates the C4 position for subsequent functionalization.[1]

  • A second C-H arylation at the now-activated C4 position.

  • If desired, the SEM group can be removed.

This powerful sequence allows for the synthesis of complex, multi-substituted imidazoles with complete regiocontrol.[1][2]

Data Summary Table

Reaction TypePositionKey Control Factors
N-AlkylationN1 vs. N3Steric hindrance, electronic effects of substituents, protecting groups, reaction conditions (basic vs. neutral).[4][5][6]
C-H ArylationC2N-Protecting group, use of alkoxide base with Pd catalyst.[1]
C-H ArylationC5N-SEM protecting group, use of carbonate/carboxylate base with Pd catalyst.[1]
C-H ArylationC4"SEM-switch" strategy to activate the C4 position after C5 functionalization.[1][2]
LithiationC2Use of a dialkoxymethyl protecting group.[10][11]
LithiationC5Protection of C2, then directed lithiation.[7]

This guide provides a starting point for addressing the common and often frustrating issue of regioselectivity in imidazole substitution. By understanding the underlying principles and applying the strategies outlined, researchers can gain precise control over their synthetic outcomes.

References

Technical Support Center: Optimizing N-Methylation of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Introduction to Imidazole N-Methylation

The N-methylation of imidazoles is a critical reaction in medicinal chemistry and materials science. The addition of a methyl group to one of the ring's nitrogen atoms can significantly alter the molecule's biological activity, solubility, and other physicochemical properties.[1] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, undesired side reactions, and a lack of regioselectivity, particularly with complex or sterically hindered substrates.[2][3] This guide will address these issues systematically, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when undertaking the N-methylation of imidazoles.

Q1: What are the most common reagents used for N-methylation of imidazoles?

A1: The choice of methylating agent is crucial and depends on factors like substrate reactivity, desired reaction conditions (e.g., temperature), and safety considerations. The most common reagents include:

  • Methyl Iodide (CH₃I): Highly reactive and often provides good yields, but it is toxic and volatile.[4][5] It is typically used with a base to deprotonate the imidazole.[4]

  • Dimethyl Sulfate ((CH₃)₂SO₄): More economical and less volatile than methyl iodide, but it is also highly toxic and carcinogenic.[4][6]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to methyl iodide and dimethyl sulfate.[7][8] However, it often requires higher temperatures and longer reaction times.[7]

Q2: Why is my N-methylation reaction giving a low yield or not working at all?

A2: Low or no yield can stem from several issues:

  • Insufficient Basicity: Imidazole needs to be deprotonated to become a potent nucleophile. If the base is too weak, the concentration of the reactive imidazolide anion will be low.[2]

  • Steric Hindrance: Bulky substituents near the nitrogen atoms can physically block the approach of the methylating agent.[2]

  • Poor Nucleophilicity of the Imidazole: Electron-withdrawing groups on the imidazole ring can decrease the nucleophilicity of the nitrogen atoms, making the reaction sluggish.[9]

  • Reagent Decomposition: The methylating agent or the imidazole derivative may not be stable under the reaction conditions.[2]

Q3: I am getting a mixture of products. What are the common side reactions?

A3: The most frequent side reactions are:

  • Formation of Quaternary Imidazolium Salts: The N-methylated imidazole product can undergo a second methylation, especially with highly reactive methylating agents like methyl iodide, leading to the formation of a quaternary salt.[2]

  • Lack of Regioselectivity: In unsymmetrically substituted imidazoles, methylation can occur on either of the two nitrogen atoms, resulting in a mixture of regioisomers that can be difficult to separate.[2][3] The negative charge of the deprotonated imidazole is shared between both nitrogen atoms, making both susceptible to alkylation.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the N-methylation of imidazoles.

ProblemPotential CauseRecommended Solution(s)
Low to No Yield Weak Base: The chosen base is not strong enough to deprotonate the imidazole effectively. Imidazole's conjugate acid has a pKa of about 7.[10]- Use a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).[4] - For milder conditions, consider bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11]
Steric Hindrance: Bulky groups on the imidazole ring are preventing the methylating agent from accessing the nitrogen.[2]- Increase the reaction temperature to provide more energy to overcome the steric barrier. - Consider a less bulky methylating agent if possible. - Alternative methods like the Mitsunobu reaction may be effective for sterically hindered substrates.[2]
Poor Leaving Group on Methylating Agent: The leaving group of the methylating agent is not easily displaced.- Switch to a methylating agent with a better leaving group (e.g., iodide is a better leaving group than sulfate or carbonate).
Formation of Quaternary Salt Highly Reactive Methylating Agent: Reagents like methyl iodide are very reactive and can lead to over-methylation.[2]- Use a less reactive methylating agent like dimethyl carbonate.[7] - Carefully control the stoichiometry by using a slight excess of the imidazole relative to the methylating agent.[2] - Lower the reaction temperature to slow down the rate of the second methylation.[2]
High Concentration: Higher concentrations can increase the likelihood of the product reacting further.- Dilute the reaction mixture.[2]
Mixture of Regioisomers Similar Reactivity of Nitrogen Atoms: In unsymmetrical imidazoles, both nitrogens have comparable nucleophilicity.[3]- Steric Control: If one nitrogen is significantly more sterically hindered, the methylation will likely favor the less hindered nitrogen.[2] - Electronic Control: Electron-withdrawing groups will decrease the nucleophilicity of the nearer nitrogen, favoring methylation at the more distant nitrogen.[9] - Consider specialized methods that offer regiocontrol, such as those using directing groups or specific catalysts.[12][13]

Experimental Protocols

Below are detailed, step-by-step protocols for common N-methylation procedures.

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This method is a classic and often high-yielding approach suitable for many imidazole substrates.

Materials:

  • Imidazole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend the imidazole derivative in anhydrous DMF or THF in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[4]

  • Add the methyl iodide dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.[4]

Protocol 2: N-Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol uses the less volatile dimethyl sulfate.

Materials:

  • Imidazole derivative (1.0 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Water or Acetone

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve the imidazole derivative and sodium hydroxide in water.

  • Cool the mixture to 0 °C.

  • Slowly add dimethyl sulfate to the mixture while stirring vigorously.

  • Allow the reaction to proceed, monitoring by TLC.

  • After completion, extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.[4]

Visualizing Reaction Parameters and Troubleshooting

To aid in decision-making, the following diagrams illustrate key concepts and workflows.

Reaction Parameter Optimization Workflow

Reaction_Optimization Start Start: N-Methylation of Imidazole Problem Problem Identification Start->Problem LowYield Low/No Yield Problem->LowYield Low conversion SideProduct Side Products Problem->SideProduct Impurity observed Regioisomer Regioisomer Mixture Problem->Regioisomer Isomeric mixture Solution1 Adjust Base/Solvent LowYield->Solution1 Solution3 Modify Temperature/Concentration LowYield->Solution3 Solution2 Change Methylating Agent SideProduct->Solution2 SideProduct->Solution3 Solution4 Consider Steric/Electronic Effects Regioisomer->Solution4 Success Successful Methylation Solution1->Success Solution2->Success Solution3->Success Solution4->Success N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (Im-H) Imidazolide Imidazolide Anion (Im⁻) Imidazole->Imidazolide Deprotonation Base Base (B:) Base->Imidazolide ConjugateAcid HB⁺ MethylatingAgent Methylating Agent (CH₃-X) Product N-Methylimidazole (Im-CH₃) MethylatingAgent->Product LeavingGroup Leaving Group (X⁻) Imidazolide_2 Imidazolide Anion (Im⁻) Imidazolide_2->Product Nucleophilic Attack

References

Technical Support Center: Troubleshooting Side Reactions in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward synthesis of the imidazole core can lead to complex challenges in the lab. This guide is structured to address the specific, practical issues that researchers, scientists, and drug development professionals encounter during their experiments. Instead of a generic overview, we will tackle these problems in a direct question-and-answer format, focusing on the mechanistic causality behind the formation of side products and providing field-proven strategies to mitigate them.

Section 1: The Debus-Radziszewski Synthesis & Its Variants

This classic multicomponent reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a workhorse for generating tri- and tetrasubstituted imidazoles.[1] However, its versatility can also be a source of complexity and undesirable side products.

Q1: I'm using an unsymmetrical 1,2-diketone and getting a mixture of regioisomers. How can I control the selectivity?

A1: This is one of the most common challenges in the Debus-Radziszewski synthesis. The formation of two different regioisomers occurs because the initial condensation of ammonia (or an amine) with the unsymmetrical diketone can happen at either of the two distinct carbonyl carbons. The subsequent cyclization then leads to a mixture of products.

Expertise & Causality: The regiochemical outcome is a delicate balance of steric and electronic factors, heavily influenced by the catalyst and reaction conditions.[2] The two carbonyls of the diketone will have different electrophilicities, and the incoming nucleophile (ammonia) will preferentially attack one over the other. A catalyst can enhance this intrinsic preference or even reverse it.

Troubleshooting Strategies:

  • Catalyst Selection is Critical: The choice of catalyst is your most powerful tool for directing regioselectivity. While the reaction can proceed without a catalyst, various Lewis and Brønsted acids can significantly improve both yield and selectivity.[2] For instance, solid acid catalysts provide active sites that can preferentially coordinate to one of the carbonyl groups, directing the initial condensation step.

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the isomeric ratio. Experimenting with different solvents (e.g., moving from protic like ethanol to aprotic like DMF) and optimizing the temperature can help favor one pathway over another.[2]

  • Microwave Irradiation: For some systems, microwave-assisted synthesis has been shown to not only reduce reaction times but also improve yields and selectivity.[3][4]

Data Presentation: Catalyst Performance in 2,4,5-Trisubstituted Imidazole Synthesis

While specific regioselectivity data is highly substrate-dependent, we can compare the general efficacy of various modern catalysts in the synthesis of 2,4,5-trisubstituted imidazoles. This table summarizes reported yields and conditions, demonstrating the impact of catalyst choice.

CatalystCatalyst LoadingTemperature (°C)TimeTypical Yield (%)Reference
MIL-101(Cr) (MOF)5 mg (per mmol)10010 min~95[5]
Tungstic Acid-Modified Nanoparticles15 mg (per mmol)8030 min~94[6]
Lactic Acid1 mL (per mmol)16045-60 min~92[7]
p-Dodecylbenzenesulfonic Acid (DBSA) in Water10 mol%Reflux4 h~91[8]
No Catalyst (Glycerol Solvent)N/A902.5 h~90[9]
Experimental Workflow: Troubleshooting Poor Regioselectivity

This diagram outlines a logical workflow for addressing regioselectivity issues.

G start Problem: Mixture of Regioisomers step1 Analyze Diketone Structure (Steric/Electronic Bias) start->step1 step2 Introduce Lewis Acid Catalyst (e.g., ZrCl4, InCl3) step1->step2 Initial Attempt step5 Characterize Isomer Ratio (NMR, LC-MS) step2->step5 step3 Screen Solid Acid Catalysts (e.g., Zeolites, SBA-Pr-SO3H) step4 Optimize Reaction Conditions step3->step4 No Improvement step3->step5 step4->step5 step5->step3 <90:10 Ratio end_good Acceptable Selectivity Achieved step5->end_good >90:10 Ratio end_bad Selectivity Still Poor: Consider Alternative Synthesis Route step5->end_bad No Improvement G cluster_0 Common Pathway cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start Dicarbonyl + NH3 Intermediate α-Amino Carbonyl Intermediate Start->Intermediate Diimine Di-imine Intermediate Intermediate->Diimine + NH3 Oxazole_Int Imine Intermediate Intermediate->Oxazole_Int + Aldehyde Imidazole Imidazole Product Diimine->Imidazole + Aldehyde, - H2O, [Ox] Oxazole Oxazole Byproduct Oxazole_Int->Oxazole Cyclization, - H2O G start Crude Imidazole Product q1 Is the product a solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q2 Are major impurities non-basic? q1->q2 No / Liquid recrystallize->q2 acid_base Perform Acid-Base Extraction q2->acid_base Yes chromatography Proceed to Column Chromatography q2->chromatography No acid_base->chromatography q3 Tailing on Silica? chromatography->q3 add_base Add 0.5% Et3N to Eluent q3->add_base Yes finish Pure Product q3->finish No switch_phase Switch to Alumina or Reverse-Phase (C18) add_base->switch_phase Still Tailing add_base->finish switch_phase->finish

References

Technical Support Center: Navigating Stability and Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and purification of imidazole derivatives. Imidazole-containing compounds are cornerstones in medicinal chemistry, but their unique physicochemical properties can present significant challenges during workup and purification.[1][2] This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve problems logically and efficiently.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns encountered during the handling of imidazole derivatives.

Q1: My overall yield is consistently low after purifying my imidazole derivative. What are the most likely causes?

Low recovery is a frequent issue stemming from several factors. The most common culprits are:

  • Compound Instability: The imidazole ring or its substituents may be degrading during the workup or purification steps. This is often exacerbated by prolonged exposure to acidic or basic conditions, heat, or certain chromatographic stationary phases.[3] For example, the imidazole moiety in the drug Daclatasvir is known to be susceptible to base-mediated autoxidation.[4]

  • Irreversible Adsorption: The basic nitrogen atoms in the imidazole ring can interact strongly with acidic stationary phases like silica gel, leading to irreversible binding and loss of product on the column.[3]

  • High Water Solubility: Imidazole itself and many of its polar derivatives are highly soluble in water.[2][5] During aqueous workups, a significant amount of the product may be lost to the aqueous phase, even after neutralization, if it is not thoroughly extracted.[3]

Q2: Why does my imidazole compound streak or "tail" so badly on a silica gel column?

Tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Imidazole derivatives are basic (the pKa of the conjugate acid is ~7), while standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[3][6] This acid-base interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.[3]

Q3: What are the primary chemical degradation pathways I should be aware of for imidazole derivatives?

Imidazoles can be sensitive to several degradation mechanisms, particularly under forced conditions:

  • Oxidation: The electron-rich imidazole ring is susceptible to oxidation. This can be mediated by atmospheric oxygen (autoxidation), especially under basic conditions, or by stronger oxidizing agents like hydrogen peroxide.[4][7] The oxidation can lead to ring-opened products like formamide and oxamide or the formation of nitro-imidazoles in the presence of nitrogen oxides.[7]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, functional groups attached to the ring can be labile. For instance, ester or amide substituents can be hydrolyzed under acidic or basic conditions. The carbamate moiety of the drug Daclatasvir, for example, is susceptible to basic hydrolysis.[4]

  • Photodegradation: Many aromatic heterocycles, including imidazoles, are sensitive to light. Exposure to high-intensity or UV light can lead to complex degradation pathways and the formation of multiple byproducts.[4]

Q4: How does pH critically influence the workup and purification of imidazoles?

The amphoteric nature of imidazole is key to its behavior.[2][6] The imidazole ring has two key pKa values:

  • pKa (conjugate acid) ≈ 7.0: The sp²-hybridized nitrogen (N-3) is basic and can be protonated. Below pH 7, the imidazole ring will be predominantly in its protonated, cationic (imidazolium) form.[6] This form is highly water-soluble.

  • pKa (as an acid) ≈ 14.5: The N-H proton on the N-1 nitrogen is weakly acidic. In the presence of a very strong base, it can be deprotonated to form the anionic imidazolide.[6]

This pH-dependent behavior is the foundation for purification via acid-base extraction. By washing an organic solution with aqueous acid, the basic imidazole derivative is protonated and extracted into the aqueous layer, separating it from neutral impurities.[3] Subsequently, neutralizing the aqueous layer back to a pH > 7 regenerates the neutral, often less water-soluble, form of the compound, allowing it to be back-extracted into an organic solvent or precipitated.[3] The protonation state also affects stability; for instance, at a low pH of 5.5, the protonated imidazole ring can influence the overall charge and interactions of a molecule.[8]

Troubleshooting Purification Workflows

This section provides a logical workflow for diagnosing purification issues and detailed guides for common techniques.

Purification Troubleshooting Logic

Before selecting a specific protocol, use this workflow to diagnose the potential source of your purification challenge.

G start Start: Crude Product Mixture check_purity Analyze Crude by TLC/LCMS: What is the main issue? start->check_purity streaking Issue: Streaking / Tailing check_purity->streaking Streaking low_yield Issue: Low Yield / Mass Loss check_purity->low_yield Low Yield coelution Issue: Co-elution of Impurities check_purity->coelution Co-elution streaking_sol Diagnosis: Strong interaction with stationary phase or compound is very polar. streaking->streaking_sol low_yield_sol Diagnosis: 1. Degradation during workup/purification. 2. Irreversible binding to column. 3. Product lost in aqueous layers. low_yield->low_yield_sol coelution_sol Diagnosis: Poor separation selectivity. coelution->coelution_sol streaking_rec Recommendation: 1. Add basic modifier (e.g., TEA) to eluent. 2. Switch to neutral/basic alumina. 3. Use reverse-phase chromatography. streaking_sol->streaking_rec low_yield_rec Recommendation: 1. Use milder conditions (faster chromatography). 2. Perform acid-base extraction first. 3. Ensure thorough back-extraction after neutralization. low_yield_sol->low_yield_rec coelution_rec Recommendation: 1. Optimize solvent system (TLC first!). 2. Try gradient elution. 3. Change stationary phase (e.g., alumina, C18). coelution_sol->coelution_rec end Purified Product streaking_rec->end low_yield_rec->end coelution_rec->end

Caption: A troubleshooting workflow for purifying imidazole derivatives.

Guide 1: Column Chromatography

Column chromatography is a workhorse technique, but it can be problematic for basic compounds like imidazoles.

Q: My compound is degrading on the silica column, leading to new spots on TLC and low yield. What can I do?

A: The acidic nature of silica gel can catalyze the degradation of sensitive imidazole derivatives.[3]

  • Minimize Contact Time: Use flash chromatography instead of gravity chromatography to reduce the time your compound spends on the column.

  • Deactivate the Silica: You can create a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine (TEA) or pyridine. Let it sit for about 30 minutes before packing the column. This neutralizes the most acidic sites.

  • Switch Stationary Phase: Consider using neutral or basic alumina, which is more compatible with basic compounds and can prevent degradation while also reducing tailing.[3]

Q: I've tried adding triethylamine, but my peaks are still broad and I have poor separation. What's next?

A: If adding a basic modifier isn't enough, you need to alter the separation mechanism.

  • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Common systems for imidazoles include dichloromethane/methanol and ethyl acetate/hexane. A gradient elution, starting with a low polarity and gradually increasing it, can significantly improve the separation of closely eluting compounds.[3][9]

  • Dry Loading: Instead of loading your sample dissolved in a solvent ("wet loading"), adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and better resolution.[3]

  • Consider Reverse-Phase: If your compound has sufficient non-polar character, reverse-phase chromatography (using a C18 stationary phase) can be an excellent alternative. In this mode, polar compounds elute first, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Identify an appropriate solvent system that gives your desired compound an Rf value of ~0.2-0.3.

  • Prepare Mobile Phase: Prepare the chosen eluent (e.g., 95:5 Dichloromethane/Methanol) and add 0.5% triethylamine by volume.

  • Pack the Column: Pack a suitably sized flash column with silica gel using the prepared mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica.

  • Elution: Run the column under positive pressure. If separation is difficult, use a step or linear gradient, gradually increasing the percentage of the more polar solvent (e.g., methanol).[3]

  • Collection & Analysis: Collect fractions and monitor them by TLC.

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Guide 2: Acid-Base Extraction

This technique is ideal for separating basic imidazole derivatives from neutral or acidic impurities.

Q: I performed an acidic wash, but when I neutralize the aqueous layer, my product doesn't precipitate or extract well. Why?

A: This is a common issue with several potential causes.

  • High Water Solubility: Your neutralized imidazole derivative might simply be too soluble in water to precipitate or extract efficiently.[3] After neutralization, try extracting with a more polar organic solvent like dichloromethane or even a 9:1 mixture of dichloromethane/isopropanol. Perform multiple extractions (e.g., 5 x 50 mL) to maximize recovery.

  • Incorrect pH: Ensure you have made the aqueous layer sufficiently basic. Check with pH paper or a pH meter to confirm the pH is at least 1-2 units above the pKa of your imidazole derivative (~pH 8-9).[3]

  • Salt Formation: The high concentration of salt (e.g., NaCl, Na₂SO₄) formed from neutralization can increase the polarity of the aqueous layer and sometimes enhance the solubility of your organic compound (a "salting in" effect, the opposite of the more common "salting out"). If this is suspected, try to extract exhaustively with an organic solvent.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake gently, venting frequently.[3]

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. Re-extract the organic layer with fresh dilute acid to ensure complete transfer.[3]

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8).[3]

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3-5 x 50 mL of dichloromethane).[3]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Guide 3: Recrystallization

Recrystallization is an excellent final purification step for solid compounds to achieve high purity.

Q: My compound "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Slow Down Cooling: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[9][10]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[10]

  • Change Solvent System: The polarity of the solvent may be too similar to your compound. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not).[10]

Understanding the Chemistry of Instability

A deeper understanding of the chemical properties of imidazoles can help predict and prevent stability issues.

Common Degradation Pathways

The imidazole ring is susceptible to attack by electrophiles and oxidants. The diagram below illustrates two common degradation routes.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (of Substituents) imidazole_ox Imidazole Derivative endoperoxide [4+2] Cycloaddition (Endoperoxide Intermediate) imidazole_ox->endoperoxide [O] oxidant Oxidant (e.g., H₂O₂, O₂, hv) oxidant->imidazole_ox ring_opened Ring-Opened Products (e.g., Formamides, Oxamides) endoperoxide->ring_opened Decomposition imidazole_hy Imidazole-COOR (Ester Derivative) hydrolyzed Imidazole-COOH (Carboxylic Acid) imidazole_hy->hydrolyzed Hydrolysis conditions H₃O⁺ or OH⁻ conditions->imidazole_hy

Caption: Common degradation pathways for imidazole derivatives.

The Role of Protecting Groups

For multi-step syntheses or when the imidazole N-H is incompatible with reaction conditions (e.g., strong bases like n-BuLi, certain coupling reactions), it may be necessary to use a protecting group.

  • Why protect? The N-H proton is acidic enough to be removed by strong bases, and the imidazole nitrogens can be nucleophilic, leading to unwanted side reactions.

  • Common Groups: Groups like tosyl (Ts), benzyl (Bn), and various alkoxymethyl groups have been used. However, their removal can sometimes require harsh acidic or reductive conditions.[11]

  • Easily Removable Groups: Groups like the dialkoxymethyl protecting group are advantageous as they can be introduced easily and removed under mild neutral or acidic hydrolysis conditions at room temperature, making them compatible with sensitive substrates.[11][12]

Data Tables for Quick Reference
Table 1: Comparison of Common Purification Techniques
TechniqueTypical RecoveryTypical PurityKey Advantages & Disadvantages
Flash Chromatography 50-80%>95%Pro: Good for complex mixtures.[3] Con: Potential for on-column degradation/adsorption; can be time-consuming.[3]
Acid-Base Extraction 70-95%>90%Pro: Excellent for removing neutral/acidic impurities; scalable.[3] Con: Ineffective if impurities are also basic; risk of emulsion.
Recrystallization 80-95%>99%Pro: Yields very pure material; good for final polishing.[13] Con: Requires a solid product and finding a suitable solvent can be challenging.[9][10]
Table 2: Relevant Approximate pKa Values
Compound / Functional GrouppKaSignificance
Imidazolium ion (conjugate acid)~7.0Below this pH, the ring is protonated and water-soluble.[6]
Imidazole (as an acid)~14.5The N-H proton is weakly acidic and requires a strong base for deprotonation.[6]
Silanol groups (Silica Gel)~4-5The acidic surface of silica gel that causes tailing of basic compounds.
Triethylammonium ion~10.7The conjugate acid of TEA; being a stronger base than imidazole, TEA can neutralize silica gel.

References

Technical Support Center: Ester Stability in Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the hydrolytic stability of ethyl esters in imidazole-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols necessary to mitigate this common challenge in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the ethyl ester in my imidazole compound so susceptible to hydrolysis?

A1: The instability arises from two primary sources: standard ester chemistry and the unique role of the imidazole ring itself.

  • General Ester Hydrolysis: Ester bonds are inherently susceptible to cleavage by water, a reaction catalyzed by both acids (H⁺) and bases (OH⁻).[1][2] The reaction rate is slowest at a neutral or slightly acidic pH, typically between 4 and 6.[3]

  • Imidazole-Mediated Catalysis: The imidazole ring in your compound is not an innocent bystander. It can actively catalyze the hydrolysis of the nearby ester group through two main mechanisms:

    • General Base Catalysis: The lone pair of electrons on the sp² nitrogen of the imidazole ring can act as a general base, activating a water molecule by abstracting a proton. This makes the water a more potent nucleophile (hydroxide-like), which then attacks the ester's carbonyl carbon.[4][5]

    • Nucleophilic Catalysis: The imidazole ring can also act as a direct nucleophile, attacking the ester carbonyl to form a transient N-acylimidazolium intermediate. This intermediate is highly reactive and is rapidly hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst.[6][7] This pathway is often more efficient than direct hydrolysis by water.

The proximity of the imidazole ring to the ester group can significantly accelerate these catalytic processes, leading to unexpected product degradation.

Q2: How do pH and temperature critically influence the rate of hydrolysis?

A2: Both pH and temperature are critical factors that you must control to maintain the integrity of your ester.

  • pH: The rate of hydrolysis is highly pH-dependent. As shown in the summary table below, the rate is minimized in a slightly acidic pH range. In strongly acidic or, more significantly, basic conditions, the rate increases dramatically.[1][3] For imidazole compounds, basic conditions are particularly detrimental as they increase the concentration of the highly nucleophilic hydroxide ion and ensure the imidazole ring is in its more catalytically active, unprotonated state.[5][6]

  • Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[8][9] The relationship is often described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. Therefore, conducting reactions at lower temperatures (e.g., 0°C or 4°C) and storing compounds at reduced or sub-zero temperatures is a crucial first line of defense against hydrolysis.[3]

Table 1: Influence of pH on Ester Hydrolysis Rate
pH RangeDominant CatalystRelative Rate of HydrolysisRationale
< 4 H⁺ (Specific Acid)Moderate to HighThe carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10][11]
4 - 6 MinimalLowest This is the region of maximum stability where concentrations of both H⁺ and OH⁻ are low.[3]
> 6 OH⁻ (Specific Base)High to Very HighThe hydroxide ion is a strong nucleophile that directly attacks the ester carbonyl. The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to a carboxylate salt.[1][10][12]
> 7 Imidazole (General Base/Nucleophile)HighThe imidazole ring (pKa ~7) becomes deprotonated and thus a more effective catalyst.[4][6]

Troubleshooting Guide & Proactive Strategies

This section addresses common issues encountered during experiments and provides actionable protocols to prevent ester hydrolysis.

Issue 1: My ester is degrading during the chemical reaction, even in a non-aqueous solvent.

This often points to cryptic sources of water or the presence of acidic/basic impurities.

Troubleshooting Logic:

start Hydrolysis observed in 'anhydrous' reaction q1 Are all reagents and solvents certified anhydrous and handled under inert gas? start->q1 a1_no No q1->a1_no Problem Source: Contaminated Materials a1_yes Yes q1->a1_yes sol1 Implement Strict Anhydrous Technique. (See Protocol 1) a1_no->sol1 q2 Could reagents contain acidic/basic impurities? a1_yes->q2 a2_no No q2->a2_no Problem Source: Reaction Conditions a2_yes Yes q2->a2_yes Problem Source: Catalytic Impurities q3 Is the reaction run at elevated temperature? a2_no->q3 sol2 Purify reagents. Add non-nucleophilic scavenger (e.g., proton sponge for acid). a2_yes->sol2 a3_no No q3->a3_no Root cause likely structural instability a3_yes Yes q3->a3_yes Problem Source: Thermal Degradation end Consider alternative protecting group strategy. a3_no->end sol3 Lower reaction temperature. Increase reaction time if necessary. a3_yes->sol3

Caption: Troubleshooting decision tree for in-reaction hydrolysis.

Protocol 1: Implementing Strict Anhydrous Reaction Conditions

This protocol is essential for preventing hydrolysis catalyzed by trace amounts of water.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for a minimum of 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).[3]

  • Solvent & Reagent Preparation: Use commercially available anhydrous solvents, preferably from a sealed bottle or a solvent purification system. For highly sensitive reactions, distill solvents over an appropriate drying agent. Dry non-solvent reagents in a vacuum oven or desiccator.

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert gas. Use rubber septa for flasks and add liquid reagents via syringe.[3] Add solid reagents quickly under a strong counter-flow of inert gas.

  • Moisture Scavengers: For extremely sensitive substrates, consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester any adventitious water.

Issue 2: My product is stable during the reaction but hydrolyzes during aqueous workup or purification.

Aqueous workups expose the ester to large amounts of water, often under non-ideal pH conditions, creating a perfect storm for hydrolysis.

Proactive Strategy: Modified Workup Protocol

  • Temperature Control: Perform all aqueous washes using ice-cold solutions (e.g., saturated NaHCO₃, brine). Cool the separatory funnel in an ice bath between washes to keep the kinetics of hydrolysis slow.[13]

  • Minimize Contact Time: Do not let the organic and aqueous layers sit for extended periods. Perform extractions and separations efficiently and immediately proceed to the next step.[13]

  • pH Control: If quenching an acidic reaction, use a weak base like cold saturated sodium bicarbonate solution. If quenching a basic reaction, use a weak acid like cold dilute ammonium chloride. Avoid strong acids or bases which will rapidly catalyze hydrolysis. Buffer the wash solutions to a pH of 5-6 if possible.

  • Rapid Drying: After the final aqueous wash, wash the organic layer with cold brine to remove the bulk of dissolved water.[13] Immediately dry the organic layer over a generous amount of a fast-acting drying agent like anhydrous MgSO₄ or Na₂SO₄.

  • Avoid Aqueous Purification: If possible, avoid purification methods that use water, such as reverse-phase chromatography. Prioritize normal-phase silica gel chromatography with anhydrous solvents.

Issue 3: My final compound is degrading upon storage, even as a solid.

This suggests long-term instability, which may require structural or formulation-based solutions.

Decision Workflow for Long-Term Stability:

start Final compound shows storage instability q1 Is the compound a lead candidate for drug development? start->q1 a1_no No (Research Stage) q1->a1_no a1_yes Yes (Development Stage) q1->a1_yes sol1 Structural Modification: - Use sterically hindered ester (e.g., t-butyl). - Use a more robust protecting group. a1_no->sol1 sol2 Formulation Strategy: - Store in non-aqueous vehicle (PG, PEG). - Lyophilize to remove all water. - Buffer formulation to pH 4-6. a1_yes->sol2 sol3 Prodrug Approach: Convert carboxylic acid to a more stable moiety (e.g., amide) that is cleaved in vivo. a1_yes->sol3

Caption: Strategy selection for improving long-term stability.

Strategy A: Structural Modification - Protecting Groups

If the ethyl ester is a synthetic intermediate, replacing it with a more robust protecting group can prevent hydrolysis during subsequent steps. The choice of group depends on the conditions it needs to withstand and the required deprotection method.[14]

Table 2: Comparison of Selected Carboxylic Acid Protecting Groups
Protecting GroupStructureStable ToLabile ToComments
Methyl/Ethyl Ester -CO₂Me / -CO₂EtMild acid, HydrogenationStrong Acid, BaseProne to hydrolysis, especially with intramolecular catalysts like imidazole.
tert-Butyl (tBu) Ester -CO₂tBuBase, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl)Excellent stability to basic and nucleophilic conditions due to steric hindrance.[15]
Benzyl (Bn) Ester -CO₂BnAcid, BaseHydrogenolysis (H₂, Pd/C)Orthogonal to acid- and base-labile groups.
"Supersilyl" Ester -CO₂Si(SiEt₃)₃Organometallics (n-BuLi, Grignards), DIBAL-HPhotolysis, FluorideOffers exceptional stability to highly nucleophilic and basic reagents where other esters would fail.[16]
dM-Dim Ester -CO₂CH(dithiane)Acid, Base, HydrogenationMild Oxidation (NaIO₄)Provides orthogonality to common deprotection methods, cleaving under near-neutral oxidative conditions.[17]

Strategy B: Formulation (For Drug Development)

For final compounds intended as drug products, modifying the formulation is key.

  • Solvent Choice: Formulating the drug in non-aqueous vehicles like propylene glycol, glycerol, or polyethylene glycols can drastically reduce hydrolysis by limiting the availability of water.[18]

  • Lyophilization: If the drug must be reconstituted, providing it as a lyophilized (freeze-dried) powder for injection removes water and ensures stability until the moment of use.[18]

  • Buffering: For aqueous formulations, using a buffer system to maintain the pH in the most stable range (typically pH 4-6) is critical.[18]

  • Prodrugs: An advanced strategy is to design the molecule as a prodrug. Instead of an ester, a more stable linkage (like an amide) could be used, which is then cleaved by enzymes in vivo to release the active carboxylic acid.[19][20][21]

References

Technical Support Center: Optimizing Catalyst Selection for Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in imidazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of imidazole modification. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Introduction to Imidazole Functionalization Challenges

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions.[1][2] However, the functionalization of the imidazole ring can be challenging, often leading to issues with yield, regioselectivity, and catalyst deactivation. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low to No Yield in N-Arylation Reactions

Low conversion is a frequent challenge in cross-coupling reactions involving imidazoles.[3] This can often be attributed to catalyst inactivity or decomposition.

Question: My copper-catalyzed N-arylation of an imidazole with an aryl halide is giving a low yield. What are the common causes and how can I improve it?

Answer: Copper-catalyzed N-arylations are powerful but sensitive to reaction conditions. Here is a step-by-step troubleshooting guide:

  • Evaluate Your Catalyst System:

    • Copper Source: While various copper sources like CuI, CuBr, and Cu₂O can be effective, their performance is substrate-dependent.[4][5] Consider screening different copper(I) and copper(II) salts. For instance, a study on N-arylation of azoles with aromatic bromides and iodides found 5 mol% CuBr to be optimal under their conditions.[4]

    • Ligand Choice: Ligands are crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.[6] Phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to be highly efficient for the N-arylation of imidazoles with both aryl iodides and bromides under mild conditions.[7][8] If you are running the reaction ligand-free, consider adding a suitable ligand.

    • Catalyst Deactivation: Imidazoles themselves can act as ligands, potentially inhibiting the catalyst.[3][9][10] One strategy to overcome this is to pre-activate the catalyst by heating the palladium source and the ligand together before adding the imidazole substrate.[9][10]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often effective in these couplings.[4][7]

    • Solvent Effects: Solvents like DMSO, DMF, and butyronitrile are commonly used.[4][7][11] In some cases, the addition of polyethylene glycol (PEG) has been found to accelerate the reaction.[7][8]

    • Temperature: While milder conditions are generally preferred, increasing the temperature might be necessary for less reactive substrates, such as aryl chlorides.[4] However, excessive heat can lead to side reactions and catalyst decomposition.[12]

Question: My palladium-catalyzed N-arylation of an unsymmetrical imidazole is not working or is giving a mixture of regioisomers. How can I achieve N1-selectivity?

Answer: Achieving complete N1-selectivity is a known challenge. The issue often stems from the imidazole substrate inhibiting the formation of the active Pd(0)-ligand complex.[9][10][13]

  • Catalyst Pre-activation: A highly effective strategy is to pre-heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., a biaryl phosphine) in the solvent at an elevated temperature (e.g., 120 °C) for a few minutes before adding the imidazole and other reagents.[9][10] This ensures the formation of the active catalyst before the imidazole can interfere.

  • Ligand Selection: The choice of ligand plays a significant role in directing the regioselectivity. Sterically bulky biaryl phosphine ligands can favor the formation of the N1-arylated product by creating unfavorable steric interactions in the transition state leading to the N3 product.[9]

  • Base and Solvent: A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents should be performed to optimize the reaction.[9]

Issue 2: Poor Regioselectivity in C-H Functionalization

Directing functionalization to a specific carbon atom on the imidazole ring is a significant challenge due to the similar reactivity of the C-H bonds.

Question: I am attempting a direct C-H arylation of my N-substituted imidazole and getting a mixture of C2 and C5 products. How can I control the selectivity?

Answer: Regiocontrol in palladium-catalyzed C-H arylation is highly dependent on the reaction conditions, particularly the base and solvent.[14]

  • Targeting C5-Arylation: Generally, using a palladium catalyst with a carbonate or carboxylate base favors arylation at the C5 position.[14] This is attributed to a concerted metalation-deprotonation mechanism where the C5 position is electronically favored.[15]

  • Targeting C2-Arylation: A switch in selectivity to the C2 position can often be achieved by using an alkoxide base in a nonpolar solvent.[14][15]

  • Protecting Groups: Employing a directing group can be a powerful strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to control the regioselectivity of arylation.[14][15][16]

  • Nickel Catalysis for C2-Arylation: Nickel-based catalytic systems have also been developed for the C-H arylation of imidazoles, showing good selectivity for the C2 position.[17] These systems can be advantageous due to the lower cost of nickel and their ability to activate C-O electrophiles.[17]

Troubleshooting Workflow for C-H Arylation Regioselectivity

G start Mixture of C2/C5 Arylated Products q1 Desired Regioisomer? start->q1 c5_path Target C5-Arylation q1->c5_path C5 c2_path Target C2-Arylation q1->c2_path C2 c5_cond Use Carbonate or Carboxylate Base (e.g., K2CO3, KOAc) c5_path->c5_cond c2_cond Use Alkoxide Base (e.g., KOBu-t) in a nonpolar solvent c2_path->c2_cond check1 Selectivity Improved? c5_cond->check1 check2 Selectivity Improved? c2_cond->check2 success Desired Regioisomer Obtained check1->success Yes fail Consider Alternative Strategy: - Protecting Groups (e.g., SEM) - Switch Metal Catalyst (e.g., Ni) check1->fail No check2->success Yes check2->fail No

Caption: Decision tree for troubleshooting C-H arylation regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in substitution reactions on the imidazole ring?

A1: Regioselectivity in imidazole substitution is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[14]

  • Electronic Effects: The C5 position is generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[14] Electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, influencing N-alkylation.[14]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the incoming electrophile will favor substitution at the less sterically hindered position.[14] This is particularly crucial in the N-alkylation of unsymmetrically substituted imidazoles.[14]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the outcome of a reaction.[14] For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[14][15]

Q2: My Debus-Radziszewski reaction for imidazole synthesis is giving a low yield. What can I do?

A2: Low yields in the Debus-Radziszewski synthesis can stem from several factors:

  • Side Reactions: The formation of oxazole byproducts is a common competing reaction.[12] This can often be mitigated by using a large excess of the ammonia source.[12]

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion.[12]

  • Reaction Conditions: While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been used to improve yields.[18] Microwave irradiation has also been shown to improve yields and reduce reaction times.[18]

Q3: Can I use aryl chlorides for C-H arylation of imidazoles?

A3: Yes, while aryl iodides and bromides are more reactive, conditions have been developed for the use of more economical aryl chlorides. This often requires a more electron-rich catalyst system. For example, palladium complexes with electron-rich phosphine ligands or N-heterocyclic carbenes have been shown to be effective for the C5-arylation of imidazoles with aryl chlorides.[15][19] Nickel-based catalysts also show promise for coupling imidazoles with chloroarenes.[17]

Q4: How does the imidazole ring itself affect the catalyst?

A4: The imidazole ring contains nitrogen atoms with lone pairs of electrons, allowing it to act as a ligand for the transition metal catalyst.[3][20] This coordination can sometimes be detrimental, leading to catalyst inhibition or deactivation by preventing the binding of the desired ligand or substrate.[9][10][21] This is a critical consideration, especially in palladium-catalyzed N-arylation reactions, where pre-activation of the catalyst can be a crucial step.[9][10]

Part 3: Data and Protocols

Comparative Data: Ligand Effects in Copper-Catalyzed N-Arylation

The choice of ligand can significantly impact the efficiency of copper-catalyzed N-arylation. Below is a summary of data from a study comparing different ligands for the coupling of imidazole with 2-bromotoluene.

LigandCatalyst SystemYield (%)
L1c (4,7-dimethoxy-1,10-phenanthroline) Cu₂O, Cs₂CO₃, PEG83-85
L1e Cu₂O, Cs₂CO₃, PEG66
Other Screened Ligands Cu₂O, Cs₂CO₃, PEG40-60
Data synthesized from a comparative study on ligand efficacy.[7]
Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole [14]

This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.

  • Reaction Setup: In an oven-dried vial, combine 1-SEM-imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine), and a carbonate or carboxylate base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G pd0 Pd(0)L_n pd_aryl_halide [Ar-Pd(II)-X]L_n pd0->pd_aryl_halide Oxidative Addition (Ar-X) imidazole_complex [Ar-Pd(II)-Im]L_n pd_aryl_halide->imidazole_complex Coordination (Imidazole) ch_activation C-H Activation (CMD/EMD) imidazole_complex->ch_activation Base reductive_elim Reductive Elimination ch_activation->reductive_elim reductive_elim->pd0 -Ar-Im product Arylated Imidazole reductive_elim->product

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation of imidazoles.

References

Reducing impurities in the synthesis of olmesartan intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of olmesartan intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, reduce impurities, and ensure the highest quality of your intermediates.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: I'm observing a significant amount of Olmesartan Acid impurity in my final product after the medoxomil esterification step. What is the likely cause and how can I prevent this?

Answer:

The presence of Olmesartan Acid (Impurity 2) is a common issue, typically arising from the hydrolysis of the medoxomil ester.[1][2] This can occur during the reaction, work-up, or even storage if conditions are not optimal.

Causality and Prevention:

  • Reaction Conditions: The choice of base and solvent system is critical. While strong bases are needed for the esterification, prolonged exposure or excessive temperatures can promote hydrolysis of the newly formed ester. The use of milder bases like potassium carbonate (K₂CO₃) and carefully controlled temperatures can minimize this side reaction.[3][4] Some processes have successfully used sodium iodide (NaI) to catalyze the esterification, which can reduce the formation of hydrolysis-related impurities.[5]

  • Work-up Procedure: The aqueous work-up to remove excess reagents and salts must be performed expeditiously and at a controlled pH. The pH of the aqueous layer should be carefully adjusted to avoid extremes that could catalyze hydrolysis.[1] Washing with a brine solution can help to remove water from the organic layer more effectively.[5]

  • Moisture Control: The presence of water in the reaction mixture is a direct contributor to hydrolysis. Ensure all solvents and reagents are anhydrous. Drying the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄) before solvent evaporation is crucial.

Experimental Protocol for Minimizing Olmesartan Acid Impurity:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Trityl Olmesartan in a suitable anhydrous solvent such as DMF or acetone.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃). The particle size of the base can influence the reaction rate and should be consistent.[5]

  • Alkylating Agent: Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) to the mixture.

  • Temperature and Time: Maintain the reaction temperature between 25-30°C and monitor the reaction progress by HPLC. Avoid prolonged reaction times once the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: My HPLC analysis shows an unexpected peak with the same mass as my target Trityl Olmesartan Ethyl Ester (TOEE), but with a different retention time. Could this be a regioisomer, and how can I control its formation?

Answer:

Yes, it is highly likely that you are observing a regioisomeric impurity. During the N-alkylation of the imidazole ring, the alkylating agent can attach to either the N-1 or the N-3 position. While the N-1 isomer is the desired product, the formation of the N-3 isomer is a known issue.[6]

Causality and Control:

The ratio of N-1 to N-3 isomers is influenced by several factors, including the solvent, the base used, and the reaction temperature. The N-3 isomer, once formed, can be difficult to remove by simple crystallization and may carry through to the final API.[6]

  • Solvent Choice: The polarity of the solvent can affect the site of alkylation. Non-polar or moderately polar aprotic solvents are generally preferred.

  • Base Selection: The nature of the base and its counter-ion can play a role in directing the alkylation to the desired nitrogen. Anhydrous potassium carbonate is a commonly used base that provides good selectivity.[5]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable N-1 isomer.

Workflow for Controlling Regioisomer Formation:

G start Start: N-alkylation of Imidazole Intermediate solvent Select a suitable aprotic solvent (e.g., Acetone, DMF) start->solvent base Use a mild, anhydrous base (e.g., K₂CO₃) solvent->base temp Maintain low to moderate reaction temperature (e.g., 25-40°C) base->temp monitoring Monitor N-1:N-3 isomer ratio by HPLC temp->monitoring ratio_ok Is N-3 isomer < 0.1%? monitoring->ratio_ok proceed Proceed to work-up and isolation ratio_ok->proceed Yes optimize Optimize reaction conditions: - Screen other bases/solvents - Adjust temperature ratio_ok->optimize No optimize->solvent

Caption: Troubleshooting workflow for controlling N-3 regioisomer formation.

Question 3: I have identified several process-related impurities, including acetyl and dehydro derivatives of Olmesartan. What are their origins and how can they be minimized?

Answer:

Impurities such as 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan are known process-related impurities that can arise from side reactions of starting materials or intermediates.[1]

Origins and Mitigation Strategies:

  • Acetyl Impurities: These impurities can form if the starting imidazole dicarboxylic acid undergoes incomplete conversion or side reactions during the Grignard reaction with a methyl magnesium halide.[1][7]

    • Mitigation: Ensure the complete conversion of the dicarboxylic acid to the corresponding anhydride or acid chloride before the Grignard reaction. The slow addition of the Grignard reagent at a low temperature can also help to minimize the formation of these byproducts. Using a continuous flow process has been shown to control these impurities to below 0.1%.[7]

  • Dehydro Olmesartan: This impurity is characterized by a double bond in the hydroxypropyl side chain and is considered a process-related impurity.[8]

    • Mitigation: The formation of dehydro olmesartan is often associated with acidic conditions and elevated temperatures during the deprotection of the trityl group. Using milder deprotection conditions, such as 75% aqueous acetic acid at room temperature, can help to suppress its formation.[5] Careful control of the reaction time is also essential.

Data on Impurity Control:

ImpurityOriginRecommended Control StrategyTarget Level
Olmesartan AcidHydrolysis of medoxomil esterControl of moisture, pH, and temperature during work-up.[1][5]< 0.15%
N-3 RegioisomerNon-selective N-alkylationOptimization of solvent, base, and temperature.[6]< 0.10%
Acetyl ImpuritiesIncomplete Grignard reactionEnsure complete conversion of starting material; controlled addition of Grignard reagent.[1][7]< 0.10%
Dehydro OlmesartanAcid-catalyzed dehydrationMild deprotection conditions (e.g., aq. acetic acid, controlled temperature).[5]< 0.10%

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the N-alkylation of the imidazole intermediate with the biphenyl methyl bromide derivative?

The most critical parameters are:

  • Purity of Starting Materials: Ensure the imidazole and biphenyl methyl bromide intermediates are of high purity to avoid introducing impurities from the outset.

  • Base: The choice and quality of the base (e.g., K₂CO₃) are crucial. It should be anhydrous and of a consistent particle size to ensure reproducible reaction kinetics.[5]

  • Solvent: The solvent should be anhydrous and inert to the reaction conditions. Acetone and DMF are commonly used.

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate and minimize the formation of byproducts, particularly the N-3 regioisomer.[6]

  • Reaction Time: The reaction should be monitored by a suitable analytical technique like HPLC to determine the endpoint and avoid prolonged reaction times that could lead to impurity formation.[5]

Q2: How can I effectively remove the triphenylmethyl (trityl) protecting group without generating significant impurities?

The deprotection of the trityl group is typically achieved under acidic conditions. A common and effective method is using a mixture of acetic acid and water (e.g., 75% aqueous acetic acid) at room temperature.[5] This method is generally clean and minimizes the formation of degradation products like dehydro olmesartan. After the reaction, the byproduct, trityl alcohol, can be removed by filtration.[5]

Q3: Are there any specific analytical methods recommended for impurity profiling of olmesartan intermediates?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and recommended method for the impurity profiling of olmesartan and its intermediates.[9][10][11][12] A C18 column is typically used with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile.[11][12] UV detection at around 225 nm is suitable for quantifying olmesartan and its related substances.[11] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[13]

Visualizing the Core Synthesis and Key Impurity Checkpoints:

G cluster_0 Imidazole Intermediate Synthesis cluster_1 Biphenyl Tetrazole Synthesis cluster_2 Coupling and Final Steps I1 2-Propylimidazole- 4,5-dicarboxylic acid I2 Grignard Reaction (MeMgBr/MeMgCl) I1->I2 I3 Ethyl 4-(1-hydroxy-1-methylethyl) -2-propylimidazole-5-carboxylate I2->I3 Imp1 Acetyl Impurities I2->Imp1 C1 N-Alkylation I3->C1 B1 2-Cyano-4'-methylbiphenyl B2 Azide Cyclization B1->B2 B3 Tritylation & Bromination B2->B3 B4 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl) -1-trityl-1H-tetrazole B3->B4 B4->C1 C2 Trityl Olmesartan Ethyl Ester (TOEE) C1->C2 Imp2 N-3 Regioisomer C1->Imp2 C3 Saponification C2->C3 C4 Trityl Olmesartan C3->C4 C5 Medoxomil Esterification C4->C5 C6 Trityl Olmesartan Medoxomil C5->C6 Imp3 Olmesartan Acid C5->Imp3 C7 Detritylation C6->C7 C8 Olmesartan Medoxomil (API) C7->C8 Imp4 Dehydro Olmesartan C7->Imp4

Caption: Key stages in olmesartan synthesis and common impurity checkpoints.

References

Technical Support Center: Column Chromatography Techniques for Purifying Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center dedicated to the purification of polar imidazole-containing compounds. The unique electronic properties of the imidazole ring, specifically its basicity and high polarity, present a distinct set of challenges in column chromatography. Achieving high purity is often not a simple matter of applying a standard protocol; it requires a nuanced understanding of the interactions between your analyte, the stationary phase, and the mobile phase.

This guide is structured to provide you with not just protocols, but the underlying principles and troubleshooting logic that will enable you to methodically resolve purification challenges. We will move from foundational concepts to specific, actionable solutions for the problems you are most likely to encounter in the lab.

Foundational Principles: The Challenge of Polar Imidazoles

The primary difficulty in purifying imidazole derivatives stems from the lone pair of electrons on the sp²-hybridized nitrogen atom, which imparts basicity (pKa of the conjugate acid is ~7). This basicity leads to strong, often undesirable, interactions with the stationary phase.

  • On Silica Gel (Normal-Phase): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic imidazole ring can interact strongly with these acidic sites via hydrogen bonding or even acid-base interactions. This frequently results in significant peak tailing, where the compound slowly bleeds off the column, leading to broad peaks, poor resolution, and co-elution with impurities.[1][2] In severe cases, your compound may bind irreversibly to the column, causing low recovery.[1]

  • On C18 (Reversed-Phase): Highly polar imidazoles often exhibit insufficient retention on non-polar C18 stationary phases.[3][4] They have a much higher affinity for the polar mobile phase (like water/acetonitrile) and may elute in the solvent front, completely unresolved from other polar impurities.[4][5]

Understanding these core issues is the first step in selecting an appropriate purification strategy and troubleshooting effectively.

Selecting the Right Chromatographic Mode: A Comparative Guide

Choosing the correct technique is the most critical decision you will make. The optimal choice depends on the specific polarity and properties of your imidazole derivative.

Normal-Phase Chromatography (NPC)
  • Principle: Uses a polar stationary phase (typically silica or alumina) and a non-polar mobile phase.[6][7] Compounds are separated based on their polarity, with less polar compounds eluting first.[8][9]

  • Best For: Moderately polar imidazole compounds that are not excessively basic.

  • Key Consideration: The acidic nature of silica is the primary challenge. To counteract peak tailing, a basic modifier is almost always necessary.[1][10]

    • Causality: Adding a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to the mobile phase neutralizes the acidic silanol sites on the silica gel.[1] This prevents the basic imidazole from binding too strongly, resulting in more symmetrical peaks and improved resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle: HILIC uses a polar stationary phase (similar to NPC) but with a reversed-phase type mobile phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[11] It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.[12]

  • Best For: Highly polar and hydrophilic imidazole derivatives that show little to no retention in reversed-phase chromatography.[3][5][11]

  • Key Consideration: HILIC is an excellent alternative when your compound is too polar for traditional NPC or RPC. The elution order is generally from least polar to most polar, similar to NPC.[5]

Reversed-Phase Chromatography (RPC)
  • Principle: Employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[13][14] Separation is based on hydrophobicity, with more polar compounds eluting first.[14]

  • Best For: Imidazole derivatives with significant non-polar character (e.g., those with long alkyl chains or large aromatic substituents).

  • Key Consideration: As mentioned, this is often unsuitable for highly polar imidazoles due to poor retention.[3][4]

Ion-Exchange Chromatography (IEC)
  • Principle: Separates molecules based on their net charge by utilizing a charged stationary phase.[15] For imidazoles, which are basic, a cation-exchange column (negatively charged stationary phase) is typically used.

  • Best For: Purifying imidazole compounds from a mixture containing neutral or acidic impurities, especially in aqueous solutions.

  • Key Consideration: The binding and elution are controlled by pH and ionic strength (salt concentration) of the mobile phase.[15][16] This technique is powerful but may require subsequent desalting steps.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Question 1: Why am I seeing severe peak tailing for my imidazole compound on a silica gel column?

Answer: This is the most common issue encountered and is almost always caused by the strong interaction between the basic nitrogen of your imidazole and the acidic silanol groups on the silica surface.[1][2] This secondary interaction holds back a portion of your compound, causing it to elute slowly and asymmetrically.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) start->add_modifier check_shape Peak Shape Improved? add_modifier->check_shape problem_solved Problem Solved. Continue Optimization. check_shape->problem_solved Yes change_phase Switch Stationary Phase check_shape->change_phase No alumina Use Neutral or Basic Alumina change_phase->alumina hilic Consider HILIC for Highly Polar Compounds change_phase->hilic

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Add a Basic Modifier: The first and easiest solution is to add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase.[1] This base will compete with your imidazole for the active acidic sites on the silica, effectively masking them and allowing your compound to elute symmetrically.

  • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is generally more basic than silica and can provide excellent separation for basic compounds without causing tailing.[1]

    • Deactivated Silica: You can deactivate silica gel by pre-flushing the column with a solvent system containing triethylamine before loading your sample.[17]

  • Use a Lower-Acidity Silica: Modern, high-purity silica gels often have fewer acidic metal contaminants and can sometimes give better peak shapes.[10]

Question 2: My imidazole derivative is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution means the selectivity of your system is insufficient. You need to alter the chromatography conditions to change the relative elution order or increase the separation between the peaks.

Detailed Solutions:

  • Optimize the Mobile Phase:

    • Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient is a powerful tool.[1] Start with a less polar solvent system and gradually increase the polarity over the course of the run. This will help separate compounds with close Rf values.

    • Change Solvent System: Experiment with different solvent systems. Common systems for imidazoles include dichloromethane/methanol and ethyl acetate/hexane.[1] Sometimes, switching from methanol to acetonitrile as the polar modifier can alter selectivity.

  • Change the Stationary Phase: The interaction of your compound and impurities will be different on different stationary phases. If you are on silica, try alumina. If you are in reversed-phase, consider switching to a column with a different functionality (e.g., a phenyl-hexyl phase instead of C18) or move to HILIC.[3]

  • Improve Sample Loading:

    • Dry Loading: Instead of dissolving your sample in a solvent and loading it directly (wet loading), adsorb it onto a small amount of silica gel.[1][3] After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column. This technique often results in sharper bands and significantly better resolution.[1]

Question 3: My purification yield is very low. Where is my compound going?

Answer: Low recovery is a frustrating problem that can stem from several sources, from irreversible binding to compound degradation.

Detailed Solutions:

  • Irreversible Adsorption: Your compound may be binding so strongly to the acidic sites on the silica gel that it does not elute. This is common with very basic imidazoles.

    • Solution: Use the strategies for mitigating peak tailing, such as adding a basic modifier or switching to alumina, which can also solve irreversible adsorption.[1][18]

  • Compound Instability: Silica gel can act as an acid catalyst, potentially causing degradation of sensitive compounds.[19]

    • Self-Validation Protocol: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for new spots. If new spots appear, your compound is likely unstable on silica.

    • Solution: If unstable, run the purification as quickly as possible (flash chromatography). Avoid leaving the compound on the column for extended periods.[1] Using a less acidic stationary phase like deactivated silica or alumina is also recommended.[17]

  • Improper Fraction Collection: You might be missing your compound. Ensure you are monitoring the elution closely with TLC and not cutting your fractions too broadly or too narrowly.[1]

Frequently Asked Questions (FAQs)

Q: How do I choose between Normal-Phase, HILIC, and Reversed-Phase? A: Start with a simple TLC analysis.

  • If your compound shows good mobility and separation in a non-polar system (e.g., hexane/ethyl acetate), Normal-Phase is a good choice.

  • If your compound stays at the baseline in all common normal-phase solvents but moves in reversed-phase (e.g., C18 TLC plate with methanol/water), Reversed-Phase might work, provided it's not a highly polar derivative.

  • If your compound stays at the baseline in normal-phase and runs at the solvent front in reversed-phase, it is a prime candidate for HILIC .[3][4][5]

Q: What is "dry loading" and why is it better? A: Dry loading involves adsorbing your crude product onto an inert support (like silica gel or celite), evaporating the solvent, and loading the resulting powder onto the column.[20] It is superior to wet loading (dissolving in a liquid) because it creates a very narrow, evenly distributed starting band for your sample. This minimizes band broadening and dramatically improves resolution, especially if your compound is not very soluble in the mobile phase.[1]

Q: How can I remove unreacted imidazole starting material from my reaction mixture? A: Imidazole itself is very polar and water-soluble.[3]

  • Aqueous Wash: During your reaction workup, perform an acidic wash of your organic layer with dilute HCl or NH₄Cl. The imidazole will be protonated to the highly water-soluble imidazolium salt and will partition into the aqueous layer. Be cautious if your desired product is acid-sensitive.[3]

  • Silica Gel Plug: If your product is significantly less polar than imidazole, you can dissolve your crude mixture in an organic solvent and pass it through a short plug of silica gel. The highly polar imidazole will stick to the top of the silica, while your less polar product elutes quickly.[3]

Q: What are the best general-purpose mobile phase systems for polar imidazoles in normal-phase chromatography? A: A combination of Dichloromethane (DCM) and Methanol (MeOH) is a very common and effective system for polar compounds.[1][21] You can start with a low percentage of MeOH (1-2%) and gradually increase it. Remember to add 0.5-1% triethylamine to this mixture to prevent peak tailing.[1]

Chromatography Mode Comparison

The diagram below illustrates the fundamental differences in how a polar imidazole analyte interacts with the stationary phase in the three main chromatography modes.

G cluster_NPC Normal-Phase (NPC) cluster_RPC Reversed-Phase (RPC) cluster_HILIC HILIC npc_phase Polar Stationary Phase (Silica) Si-OH...Si-OH...Si-OH npc_analyte Polar Imidazole (Strong Adsorption) npc_analyte->npc_phase H-Bonding Acid-Base npc_mobile Non-Polar Mobile Phase (e.g., Hexane/EtOAc) rpc_phase Non-Polar Stationary Phase (C18) ...CH2-CH2-CH2... rpc_analyte Polar Imidazole (Weak Retention) rpc_mobile Polar Mobile Phase (e.g., H2O/ACN) rpc_analyte->rpc_mobile High Affinity hilic_phase Polar Stationary Phase (Silica) Aqueous Layer Si-OH...Si-OH...Si-OH hilic_analyte Polar Imidazole (Partitioning) hilic_analyte->hilic_phase:Aqueous Partitioning hilic_mobile High Organic Mobile Phase (e.g., ACN/H2O)

Caption: Interaction mechanisms in different chromatography modes.
Technique Stationary Phase Typical Mobile Phase Elution Order Best For
Normal-Phase (NPC) Polar (Silica, Alumina)Non-Polar (Hexane/EtOAc, DCM/MeOH)Least polar to most polarModerately polar imidazoles
Reversed-Phase (RPC) Non-Polar (C18, C8)Polar (Water/Acetonitrile, Water/Methanol)Most polar to least polarImidazoles with significant non-polar character
HILIC Polar (Silica, Amide, etc.)High Organic + Aqueous Buffer (e.g., >80% ACN)Least polar to most polarVery polar, hydrophilic imidazoles
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous Buffer (Varying pH and salt)Based on chargeCharged imidazoles in aqueous solutions

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Imidazole Derivative (with Dry Loading)

This protocol provides a general guideline for purifying a moderately polar imidazole derivative using silica gel.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.

2. Sample Preparation and Dry Loading:

  • Dissolve your crude imidazole derivative (e.g., 200 mg) in a minimal amount of a volatile solvent like DCM or methanol.

  • To this solution, add a small amount of silica gel (approx. 2-3 times the weight of your crude product).[1]

  • Swirl the mixture to ensure the compound is evenly distributed on the silica.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of the packed column. Add a thin protective layer of sand on top.

3. Elution:

  • Carefully add the mobile phase to the column.

  • Begin elution with your starting mobile phase. If using a gradient, systematically increase the polarity. For example:

    • Start with 2% MeOH in DCM (+0.5% TEA).

    • Increase to 5% MeOH in DCM (+0.5% TEA).

    • Increase to 10% MeOH in DCM (+0.5% TEA) if necessary.

  • Use gentle air pressure (flash chromatography) to maintain a steady flow rate.

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.

  • Monitor the elution of your compound using TLC. Spot every few fractions on a TLC plate to track the separation.

  • Combine the fractions that contain your pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative. Note that triethylamine is volatile and should be removed during this step.

References

Managing reaction temperature for selective imidazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective Imidazole Alkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in imidazole N-alkylation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a core focus on the strategic management of reaction temperature.

Introduction: The Challenge of Selectivity

The N-alkylation of unsymmetrically substituted imidazoles is a common synthetic transformation that often presents a significant challenge: controlling which of the two ring nitrogen atoms undergoes alkylation. The formation of a mixture of N-1 and N-3 regioisomers is a frequent outcome due to the similar nucleophilicity of the two nitrogens.[1][2] Achieving high selectivity is paramount in drug discovery and development, where specific isomers possess distinct pharmacological activities. This guide will delve into the underlying principles governing this selectivity and provide actionable strategies to steer your reaction toward the desired product.

Troubleshooting Guide

This section addresses common problems encountered during selective imidazole alkylation in a practical question-and-answer format.

Issue 1: My reaction yields a mixture of N-1 and N-3 alkylated isomers. How can I improve the regioselectivity?

This is the most prevalent issue in imidazole alkylation. The product ratio is governed by a delicate interplay of kinetic and thermodynamic factors, which can be manipulated by adjusting reaction conditions.

Possible Cause & Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control Not Optimized: The regioselectivity of imidazole alkylation can be highly dependent on temperature. One isomer may form faster (the kinetic product), while the other is more stable (the thermodynamic product).[3]

    • Actionable Advice: Systematically vary the reaction temperature. Lower temperatures and shorter reaction times tend to favor the kinetic product, which is often the less sterically hindered isomer.[4][5] Conversely, higher temperatures and longer reaction times can allow the reaction to reach equilibrium, favoring the more thermodynamically stable product.[3][6] For instance, the alkylation of 4(5)-nitro-1H-imidazoles with reactive alkylating agents at 75 °C predominantly yields the 5-nitro isomers, while at 140 °C, the thermodynamically more stable 4-nitro isomers are the major product.[6]

  • Steric Hindrance is a Key Determinant: The relative size of substituents on the imidazole ring and the alkylating agent significantly influences which nitrogen is more accessible.[7]

    • Actionable Advice: To favor alkylation at the less hindered nitrogen, consider using a bulkier alkylating agent.[7] The increased steric demand will make the approach to the more crowded nitrogen's lone pair of electrons more difficult.

  • Electronic Effects Influencing Nucleophilicity: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen more likely to react.[7]

    • Actionable Advice: Analyze the electronic nature of your imidazole substituents. An electron-withdrawing group at the C4(5) position will generally direct alkylation to the N-1 position.[8]

  • Solvent and Base Selection: The choice of solvent and base can alter the reaction mechanism and the tautomeric equilibrium of the imidazole, thereby affecting the product ratio.[7]

    • Actionable Advice: In basic media, the imidazole anion is the reactive species, and selectivity is often governed by steric and electronic factors.[7] In neutral or acidic media, the free base is alkylated, and tautomeric equilibrium plays a more significant role.[7] Experiment with different solvent polarities and base strengths (e.g., K₂CO₃, NaH) to find the optimal conditions for your specific substrate.[9]

Issue 2: A significant amount of quaternary imidazolium salt is forming as a byproduct.

This occurs when the N-alkylated imidazole product undergoes a second alkylation.

Possible Cause & Troubleshooting Steps:

  • High Reactivity of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.

    • Actionable Advice: If possible, switch to a less reactive alkylating agent. Alternatively, carefully control the stoichiometry by using a slight excess of the imidazole starting material.[4]

  • Prolonged Reaction Time or High Temperature: These conditions increase the likelihood of the product reacting further.

    • Actionable Advice: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also effectively reduce the rate of the second alkylation.[4]

  • High Concentration of Reactants: A higher concentration increases the probability of intermolecular collisions between the product and the alkylating agent.

    • Actionable Advice: Dilute the reaction mixture to decrease the rate of the undesired second alkylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in imidazole alkylation?

A1: Kinetic control refers to conditions where the product ratio is determined by the rates of formation of the different isomers. The isomer that is formed faster, i.e., has the lower activation energy barrier, will be the major product.[3][7] This is typically favored at lower temperatures.[5] Thermodynamic control, on the other hand, is achieved when the reaction is reversible and allowed to reach equilibrium. In this case, the most stable isomer, i.e., the one with the lowest Gibbs free energy, will be the predominant product.[3] This is favored at higher temperatures, which provide enough energy to overcome the activation barriers of both the forward and reverse reactions, allowing the product distribution to reflect the thermodynamic stabilities.[5]

Q2: How can I predict which isomer is the kinetic product and which is the thermodynamic product?

A2: Generally, the kinetic product results from the alkylation of the more nucleophilic and less sterically hindered nitrogen atom.[7] The thermodynamic stability of the final product is more complex and can be influenced by factors such as steric repulsion between the new alkyl group and adjacent substituents, as well as electronic effects. In the case of 4(5)-nitro-1H-imidazoles, the 4-nitro isomer is thermodynamically more stable.[6] Computational studies can also provide insights into the relative stabilities of the isomers.

Q3: Can protecting groups be used to achieve absolute regioselectivity?

A3: Yes, using a protecting group is a powerful strategy for ensuring the alkylation occurs at a specific nitrogen. A common approach involves protecting one nitrogen (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) group), performing the alkylation on the unprotected nitrogen, and then removing the protecting group.[8] This multi-step process, often referred to as "trans-N-alkylation," provides excellent control over the regiochemical outcome.[8]

Q4: My imidazole is symmetric, so regioselectivity isn't an issue. However, the reaction is very sluggish. What can I do?

A4: Sluggish reactions can be due to several factors:

  • Poor Nucleophilicity: Increase the nucleophilicity of the imidazole by using a stronger base (e.g., NaH) to ensure complete deprotonation.[4]

  • Steric Hindrance: If your imidazole or alkylating agent is sterically bulky, higher temperatures or microwave-assisted synthesis can help overcome the steric barrier.[4]

  • Reagent Decomposition: Ensure your reagents are pure and the reaction is performed under anhydrous conditions if necessary, as moisture can quench the base and hydrolyze some alkylating agents.[4]

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature-Controlled Alkylation

This protocol provides a general framework for investigating the effect of temperature on the regioselectivity of imidazole alkylation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted imidazole (1.0 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, 5 mL).

  • Temperature Equilibration: Bring the stirred mixture to the desired reaction temperature (e.g., for kinetic control, try 0 °C or room temperature; for thermodynamic control, try 80-140 °C).

  • Alkylation: Slowly add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction has reached the desired endpoint (e.g., consumption of starting material for kinetic control, or a stable product ratio for thermodynamic control), cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the ratio of regioisomers using ¹H NMR spectroscopy.

Data Summary: Temperature Effects on Regioselectivity

The following table summarizes a classic example of temperature-dependent regioselectivity in the alkylation of 4(5)-nitro-1H-imidazole.

Alkylating AgentTemperatureMajor IsomerControl TypeReference
Benzyl Chloride75 °C1-Benzyl-5-nitro-1H-imidazoleKinetic[6]
Benzyl Chloride140 °C1-Benzyl-4-nitro-1H-imidazoleThermodynamic[6]
Allyl Bromide75 °C1-Allyl-5-nitro-1H-imidazoleKinetic[6]
Allyl Bromide140 °C1-Allyl-4-nitro-1H-imidazoleThermodynamic[6]

Visualizing Reaction Control

Diagram 1: Energy Profile of Kinetic vs. Thermodynamic Control

G Reactants Reactants (Imidazole + R-X) TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic ΔG‡ (Kinetic) TS_Thermo TS (Thermo) Reactants->TS_Thermo ΔG‡ (Thermo) Kinetic Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product (More Stable) TS_Thermo->Thermodynamic Product

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of N-1/N-3 Isomers) Temp Adjust Temperature Start->Temp Sterics Modify Sterics Start->Sterics Solvent Change Solvent/Base Start->Solvent Protect Use Protecting Group Start->Protect LowT Lower Temp (e.g., 0 °C) Favors Kinetic Product Temp->LowT Kinetic HighT Higher Temp (e.g., >80 °C) Favors Thermodynamic Product Temp->HighT Thermo BulkyR Use Bulkier Alkylating Agent Sterics->BulkyR SolventChange Screen Solvents (e.g., DMF, MeCN) & Bases (e.g., K2CO3, NaH) Solvent->SolventChange ProtectSeq Protect-Alkylate-Deprotect Sequence Protect->ProtectSeq

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 1-Methylimidazole-5-Carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 1-Methylimidazole-5-Carboxylate

This compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules and functional materials. The strategic placement of the methyl group on the nitrogen atom and the ethyl ester at the 5-position of the imidazole ring provides a versatile scaffold for further chemical modifications. This guide offers a comparative analysis of two plausible and efficient synthetic routes to this target molecule, designed to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The presented routes are based on established principles of imidazole chemistry and analogous transformations reported in the literature.

Route 1: N-Methylation of Ethyl Imidazole-5-Carboxylate

This approach focuses on the initial construction of the imidazole-5-carboxylate core, followed by the crucial N-methylation step. The regioselectivity of the methylation is a key consideration in this route.

Mechanistic Considerations

The N-alkylation of an imidazole ring, such as in ethyl imidazole-5-carboxylate, proceeds via nucleophilic attack of one of the ring nitrogen atoms on an electrophilic methyl source (e.g., methyl iodide, dimethyl sulfate). The presence of a deprotonating agent (a base) is essential to generate the more nucleophilic imidazolate anion. The regioselectivity of the alkylation (attack at N-1 versus N-3) can be influenced by steric hindrance and the nature of the substituents on the imidazole ring.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

This initial step creates a key precursor for the imidazole ring formation.

  • Dissolve sodium metal (Na) in absolute ethanol (EtOH) under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • To this solution of sodium ethoxide, add diethyl oxalate.

  • Slowly add ethyl chloroacetate dropwise, maintaining the temperature between 0-5°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting salt in ice-cold water and acidify to pH 3 with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (EtOAc), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield diethyl 2-chloro-3-oxosuccinate.

Step 2: Synthesis of Diethyl Imidazole-4,5-dicarboxylate

This step involves the cyclization to form the imidazole ring.

  • Dissolve the diethyl 2-chloro-3-oxosuccinate from the previous step in ethanol.

  • Add formamidine acetate and stir the mixture at 60-70°C for 5 hours.

  • After completion of the reaction (monitored by TLC), evaporate the solvent.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic extracts and concentrate to give diethyl imidazole-4,5-dicarboxylate.

Step 3: Decarboxylation to Ethyl Imidazole-5-carboxylate

Selective decarboxylation at the 4-position is achieved under controlled heating.

  • Heat the diethyl imidazole-4,5-dicarboxylate under vacuum at a temperature sufficient to induce decarboxylation (typically >150°C), often in the presence of a copper catalyst, to yield ethyl imidazole-5-carboxylate.

Step 4: N-Methylation to this compound

This final step introduces the methyl group onto the imidazole nitrogen.

  • Dissolve ethyl imidazole-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Diagram of Route 1

Route 1: N-Methylation of Ethyl Imidazole-5-Carboxylate cluster_0 Step 1-3: Precursor Synthesis cluster_1 Step 4: N-Methylation Diethyl Oxalate + Ethyl Chloroacetate Diethyl Oxalate + Ethyl Chloroacetate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Diethyl Oxalate + Ethyl Chloroacetate->Diethyl 2-chloro-3-oxosuccinate NaOEt, EtOH Diethyl Imidazole-4,5-dicarboxylate Diethyl Imidazole-4,5-dicarboxylate Diethyl 2-chloro-3-oxosuccinate->Diethyl Imidazole-4,5-dicarboxylate Formamidine acetate Ethyl Imidazole-5-carboxylate Ethyl Imidazole-5-carboxylate Diethyl Imidazole-4,5-dicarboxylate->Ethyl Imidazole-5-carboxylate Heat, -CO2Et This compound This compound Ethyl Imidazole-5-carboxylate->this compound Base (e.g., NaH) Methylating Agent (e.g., CH3I) Route 2: Esterification of 1-Methylimidazole-5-Carboxylic Acid cluster_0 Step 1-2: Precursor Synthesis cluster_1 Step 3: Esterification Imidazole Imidazole 1-Methylimidazole 1-Methylimidazole Imidazole->1-Methylimidazole Methylating Agent, Base 1-Methylimidazole-5-carboxylic acid 1-Methylimidazole-5-carboxylic acid 1-Methylimidazole->1-Methylimidazole-5-carboxylic acid 1. n-BuLi 2. CO2 3. H+ This compound This compound 1-Methylimidazole-5-carboxylic acid->this compound EtOH, H+ (cat.)

Cross-referencing NMR data with published spectra for ethyl 1-methylimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comprehensive framework for the cross-referencing of experimentally acquired NMR data with published spectra, using ethyl 1-methylimidazole-5-carboxylate as a practical example. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the identity and purity of their compounds with a high degree of confidence.

The Bedrock of Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[1] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The two most common types of NMR used in the structural analysis of organic molecules are ¹H (proton) and ¹³C (carbon-13) NMR. Each provides a unique and complementary perspective on the molecular architecture.

A typical NMR experiment involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses.[2] The absorption of energy by the nuclei and their subsequent relaxation provides a signal that is detected and transformed into an NMR spectrum. The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the local electronic environment of a nucleus. Protons or carbons in different chemical environments will have different chemical shifts.[3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): This arises from the interaction of neighboring magnetic nuclei and provides information about the connectivity of atoms.

  • Coupling Constants (J): The distance between the peaks in a split signal, which can give further insight into the molecular geometry.

Published NMR Data for this compound

A critical step in the verification of a synthesized compound is the comparison of its NMR spectra with reliable, published data. For this compound, the following ¹H and ¹³C NMR data have been reported in the literature.

Table 1: Published ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
7.85s1HH-2
7.50s1HH-4
4.29q2H-OCH₂CH₃
3.88s3HN-CH₃
1.35t3H-OCH₂CH₃
¹³C NMR (101 MHz, CDCl₃) δ (ppm)Assignment
162.2C=O
139.0C-2
136.8C-4
120.9C-5
60.1-OCH₂CH₃
34.0N-CH₃
14.4-OCH₂CH₃

Source: Data extracted from a doctoral thesis.

Acquiring High-Quality NMR Spectra: An Experimental Protocol

The fidelity of an NMR spectrum is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the experimental parameters. Here, we outline a standard operating procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation: The Foundation of a Good Spectrum

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[4]

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[5]

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Lint-free wipes

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. The amount can be adjusted based on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6][7] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[4] Gently swirl or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any undissolved particles, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Tube Cleaning and Capping: Before use, ensure the NMR tube is clean and dry. After filling, wipe the outside of the tube with a lint-free wipe to remove any dust or fingerprints and cap it securely.

II. NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for data acquisition on a modern Fourier-transform NMR spectrometer.

Workflow:

  • Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure the sample is correctly positioned within the NMR probe.

  • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field, compensating for any drifts.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers often have automated shimming routines.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Acquisition of ¹H Spectrum:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the number of scans (typically 8-16 for a reasonably concentrated sample), the spectral width, and the relaxation delay.

  • Acquisition of ¹³C Spectrum:

    • A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[8]

    • Due to the low natural abundance and smaller magnetic moment of ¹³C, more scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Cross-Referencing Workflow: A Visual Guide

The process of comparing experimentally obtained data with published literature values is a systematic one. The following diagram illustrates this workflow.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Imidazole Ring and the Quest for Catalytic Efficiency

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous natural products, such as the amino acid histidine, and are found in a vast array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The classical approach to synthesizing substituted imidazoles is the Debus-Radziszewski reaction, first reported in the 19th century.[3][4][5] This multicomponent reaction, typically involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, provides a fundamental pathway to the imidazole core.[4][6] However, the traditional uncatalyzed method often suffers from significant drawbacks, including harsh reaction conditions, long reaction times, and low yields, prompting an intensive search for more efficient and sustainable catalytic systems.[3][7][8]

This guide offers a comparative analysis of different catalytic strategies for imidazole synthesis, designed for researchers and drug development professionals. We will move beyond a simple listing of methods to explain the causality behind catalyst choice, grounded in field-proven insights and experimental data. We will explore the landscape of heterogeneous, homogeneous, and emerging catalytic systems, evaluating their performance through the lens of yield, reaction kinetics, reusability, and environmental impact.

The Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount and is dictated by the desired outcome, whether it be maximizing yield, minimizing environmental impact through catalyst reusability, or accelerating reaction times. Catalysts for imidazole synthesis can be broadly classified into two main families: heterogeneous and homogeneous, with recent innovations bringing forth biocatalytic and photocatalytic systems.

Heterogeneous Catalysts: The Power of Reusability and Stability

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage lies in their ease of separation from the product and their potential for recycling, which aligns with the principles of green chemistry.[9]

  • Metal Oxide-Based Catalysts: Solid acid catalysts like zirconia-alumina (ZrO₂-Al₂O₃) have demonstrated remarkable efficiency. The Lewis acidic sites generated by the incorporation of zirconium into the alumina lattice are believed to activate the carbonyl groups of the reactants, facilitating the condensation reactions.[10]

  • Magnetic Nanoparticles: Nanocatalysts, particularly those with a magnetic core like magnetite (Fe₃O₄), offer a powerful solution to the separation challenge.[3] These catalysts can be easily removed from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity.[11] They often act as Lewis acids, enhancing the reaction rate.[11] For instance, Fe₃O₄ nanoparticles have been successfully used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles with high yields.[3]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a large surface area, making them excellent candidates for heterogeneous catalysis. MIL-101(Cr), a chromium-based MOF, has been employed for the solvent-free synthesis of trisubstituted imidazoles, achieving high yields in very short reaction times.[12] Its high catalytic activity and reusability make it a promising option for industrial applications.[12]

Homogeneous Catalysts: High Activity and Mechanistic Clarity

Homogeneous catalysts operate in the same phase as the reactants, which often leads to higher activity and selectivity due to the absence of mass transfer limitations. However, their separation from the final product can be challenging.[7]

  • Organocatalysts: Simple organic molecules can act as efficient catalysts. Triphenylphosphine (PPh₃) has been reported as a cheap and effective organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles, particularly when combined with ultrasound irradiation.[13][14] Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have also been shown to significantly improve yields in the Debus-Radziszewski synthesis.[7][8]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, offering a greener alternative to volatile organic solvents. Their use in combination with ultrasound irradiation can dramatically reduce reaction times and improve yields.[3]

  • Metal Complexes: Transition metal complexes, such as those involving copper, zinc, and ruthenium, have been widely explored.[1][15][16] For example, a Schiff's base complex of nickel has been used for a highly efficient one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.[16]

Emerging Catalytic Systems: The Next Frontier
  • Biocatalysis: The use of enzymes or whole-cell biocatalysts represents a highly sustainable approach. A method for producing imidazole-4-acetic acid from L-histidine has been developed using an E. coli whole-cell biocatalyst.[17] This biocatalytic method is environmentally friendly and more cost-effective than traditional chemical synthesis.[17]

  • Photocatalysts: Visible-light-mediated syntheses using organic dyes like Eosin Y offer another green chemistry pathway, although this area is still developing for imidazole synthesis specifically.[7]

Enhancing Catalysis with Green Chemistry Techniques

Modern synthetic strategies increasingly leverage energy sources like microwave irradiation and ultrasound to drive reactions more efficiently.

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields.[18][19][20] Many catalytic systems, from simple acids like glacial acetic acid to complex nanoparticles, show enhanced performance under microwave conditions, often in solvent-free protocols.[8][21]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[22] This enhances mass transfer and reaction rates, allowing many syntheses to proceed at room temperature with high yields in significantly shorter times compared to conventional heating.[3][13][23]

Quantitative Comparison of Selected Catalysts

The following table summarizes the performance of various catalysts for the synthesis of substituted imidazoles, providing a direct comparison of their efficacy under different conditions.

CatalystReactants (Example)ConditionsTimeYield (%)ReusabilityReference
Heterogeneous
ZrO₂-Al₂O₃Benzil, 4-Cl-benzaldehyde, NH₄OAc120 °C, Solvent-free20 min96Yes[10]
Fe₃O₄ NanoparticlesBenzil, Benzaldehyde, NH₄OAcUltrasound, 60 °C25-45 min97Yes[3]
MIL-101(Cr)Benzil, 4-Cl-benzaldehyde, NH₄OAc100 °C, Solvent-free10 min955 cycles[12]
ZnFe₂O₄ NanoparticlesBenzil, Benzaldehyde, Aniline, NH₄OAcReflux (Ethanol)30-50 min87-96Yes[10]
Zeolite H-ZSM-22Benzil, Benzaldehyde, Aniline, NH₄OAc140 °C15-30 minExcellentYes[24]
Homogeneous
PPh₃ (Organocatalyst)Benzil, Benzaldehyde, UreaUltrasound, RT, Ethylene Glycol30-60 min80-95No[14]
Lactic AcidAromatic aldehyde, Benzil, NH₄OAc160 °C30-45 min92No[8]
Glacial Acetic AcidBenzil, Benzaldehyde, NH₄OAcMicrowave, Solvent-free1-3 min95No[21]
Zr(acac)₄Aldehydes, Benzils, NH₄OAcUltrasound10-20 min90-96No[3]
Hybrid/Assisted
Nanocrystalline MgAl₂O₄Benzaldehyde, Aniline, Benzil, NH₄OAcUltrasound, Ethanol15 min90Yes[23]
p-TsOHImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, NH₄OAcMicrowave, 140 °C, Ethanol10-30 min65-80No[20]

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for two distinct and efficient catalytic systems.

Protocol 1: Heterogeneous Catalysis using ZrO₂-Al₂O₃ under Solvent-Free Conditions

Causality: This protocol is selected for its high efficiency, short reaction time, and the use of a reusable solid acid catalyst, which simplifies purification and improves the overall sustainability of the process. The solvent-free condition further enhances its green credentials.

Materials:

  • Benzil (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • ZrO₂-Al₂O₃ catalyst (0.03 g)

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), the chosen aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and the ZrO₂-Al₂O₃ catalyst (0.03 g).

  • Heat the reaction mixture in an oil bath preheated to 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol (10 mL) to the flask and stir for 5 minutes to dissolve the product.

  • Filter the mixture to recover the solid ZrO₂-Al₂O₃ catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2,4,5-trisubstituted imidazole.

Protocol 2: Ultrasound-Assisted Organocatalysis using Triphenylphosphine (PPh₃)

Causality: This protocol exemplifies a green chemistry approach using sonication to accelerate the reaction at room temperature, avoiding the need for heating. PPh₃ is an inexpensive and readily available organocatalyst, and using urea as the nitrogen source can offer advantages over ammonium acetate.[14]

Materials:

  • Benzil (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Urea (1.5 mmol)

  • Triphenylphosphine (PPh₃) (1 mol% / 0.01 mmol)

  • Ethylene glycol (3 mL)

Procedure:

  • To a thick-walled glass tube, add benzil (1 mmol), the aromatic aldehyde (1 mmol), urea (1.5 mmol), and triphenylphosphine (0.01 mmol).

  • Add ethylene glycol (3 mL) as the solvent.

  • Place the reaction vessel in an ultrasonic cleaning bath, ensuring the liquid level inside the tube is below the water level in the bath.

  • Irradiate the mixture with ultrasound at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).

  • Once the reaction is complete, add distilled water (10 mL) to the mixture. The solid product will precipitate.

  • Collect the precipitate by filtration, wash it with cold water, and dry it.

  • Recrystallize the crude solid from ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Visualization of Key Concepts

Catalyst Selection Workflow

Choosing the right catalyst depends on balancing factors like cost, desired yield, reaction time, and environmental considerations. The following workflow provides a decision-making framework for researchers.

G cluster_priorities Priorities cluster_recommendations Catalyst Recommendations start Define Synthesis Goal (e.g., Library Synthesis, Scale-up) priority Identify Key Priority start->priority p1 High Yield & Speed priority->p1 p2 Green Chemistry & Reusability priority->p2 p3 Low Cost & Simplicity priority->p3 r1 Homogeneous Catalysts + Microwave/Ultrasound p1->r1 r2 Heterogeneous Catalysts (Magnetic NPs, MOFs, Zeolites) p2->r2 r3 Organocatalysts or Simple Acid Catalysts (e.g., Lactic Acid, Acetic Acid) p3->r3

Caption: A decision workflow for selecting an appropriate catalyst system.

Generalized Catalytic Mechanism of Debus-Radziszewski Synthesis

The catalyst's primary role in this reaction is to act as a Lewis acid, activating the carbonyl groups to facilitate nucleophilic attack and subsequent condensation and cyclization steps.

G R1 1,2-Dicarbonyl + 2 NH₃ I1 Diimine Intermediate R1->I1 Condensation R2 Aldehyde (R-CHO) I2 Activated Aldehyde [R-CHO---Catalyst] R2->I2 Cat Catalyst (Lewis Acid) Cat->I2 Activation I3 Condensation Adduct I1->I3 I2->I3 Nucleophilic Attack Prod Imidazole Ring I3->Prod Cyclization & Aromatization Prod->Cat Catalyst Regeneration

Caption: The catalytic cycle in Debus-Radziszewski imidazole synthesis.

Conclusion and Future Perspectives

The synthesis of imidazoles has evolved significantly from the classical, often low-yielding Debus-Radziszewski reaction. The modern synthetic chemist has a diverse toolkit of catalysts—from robust and recyclable heterogeneous systems like magnetic nanoparticles and MOFs to highly active homogeneous catalysts. The integration of green techniques such as microwave and ultrasound irradiation has further revolutionized this field, enabling rapid, efficient, and environmentally benign syntheses.

The choice of catalyst is no longer arbitrary but a strategic decision based on the specific requirements of the synthesis, balancing yield, cost, scalability, and sustainability. Heterogeneous catalysts are particularly advantageous for industrial applications due to their ease of separation and reusability.[9] For rapid library synthesis in a research setting, microwave-assisted protocols with simple acid catalysts may be ideal.[21]

Future research will likely focus on developing even more sustainable and efficient catalytic systems. This includes the design of novel, highly active, and stable heterogeneous catalysts, the expansion of biocatalytic methods to a wider range of imidazole derivatives, and the exploration of photocatalysis to harness visible light as an energy source, further pushing the boundaries of green and sustainable chemistry.

References

A Comparative Guide to the In-Vitro Efficacy of Novel Imidazole Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vitro anticancer potential of emerging imidazole-based compounds, comparing their performance against established chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, underlying mechanisms, and the scientific rationale for the methodologies employed in their evaluation.

The Rationale for Imidazole Scaffolds in Oncology

The imidazole ring is a five-membered aromatic heterocycle that serves as a crucial structural motif in numerous biologically active molecules, including essential amino acids like histidine.[1] Its unique electronic properties and ability to form hydrogen bonds allow imidazole-containing compounds to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[2][3] In the realm of oncology, imidazole derivatives have demonstrated a broad spectrum of anticancer activities by targeting various cellular processes such as cell cycle progression, apoptosis, and key signaling pathways.[4][5] The continuous exploration of novel imidazole derivatives is driven by the need for more selective and potent anticancer agents with reduced side effects compared to conventional chemotherapy.[1][2]

In-Vitro Evaluation of Anticancer Activity: A Methodological Deep Dive

The initial assessment of any potential anticancer agent relies on robust and reproducible in-vitro assays.[6][7] These assays provide critical preliminary data on a compound's cytotoxicity and its effect on fundamental cellular processes.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay [9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel imidazole compounds and a standard drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is then determined from the dose-response curve.

Quantifying Apoptosis: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [10][12][13]

  • Cell Treatment: Seed and treat cancer cells with the imidazole compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Analyzing Cell Cycle Progression

Uncontrolled cell proliferation is a fundamental characteristic of cancer.[14] Therefore, investigating the effect of novel compounds on cell cycle distribution is essential. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of cells and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [16][17]

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained.[16]

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Acquisition: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest at specific phases.

Comparative Performance of Novel Imidazole Compounds

The following table summarizes the in-vitro cytotoxic activity (IC50 values in µM) of representative novel imidazole compounds against various human cancer cell lines, benchmarked against the standard chemotherapeutic drugs Doxorubicin and Cisplatin.

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
Novel Imidazole 1 (e.g., Compound 22) 0.170.15-[3]
Novel Imidazole 2 (e.g., Compound 49) -1.98 - 4.07-[3]
Novel Imidazole-Chalcone 9j' 7.05 - 63.43> 9j' showed significant cytotoxicity-[18]
IPM714 --1.74[19]
Doxorubicin 0.65[20]0.4[20]~1.0[21][20][21]
Cisplatin ~10-30~5-15~5-20[22]

Note: The IC50 values can vary between different studies due to variations in experimental conditions. The values presented here are for comparative purposes.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effect is paramount for its further development.

Induction of Apoptosis

Many potent imidazole derivatives have been shown to induce apoptosis in cancer cells.[4][18] For instance, novel imidazole-chalcone derivatives were found to increase the population of apoptotic cells in A549 lung cancer cells, as confirmed by Annexin V staining.[18] Similarly, the imidazole derivative IPM714 was shown to induce apoptosis in HCT116 and SW480 colorectal cancer cells.[19] This pro-apoptotic activity is a desirable characteristic for an anticancer drug, as it triggers the natural cell death pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle is another common mechanism of action for anticancer agents.[4] Several imidazole compounds have been reported to cause cell cycle arrest at specific phases. For example, certain imidazole-chalcone derivatives induced G2/M phase arrest in A549 cells at low concentrations.[18] The compound IPM714 was found to arrest the HCT116 cell cycle in the S phase.[19] This disruption of cell cycle progression prevents cancer cells from dividing and proliferating.

Visualizing the Experimental Workflow and Cellular Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In-Vitro Assays cluster_data_analysis Data Analysis & Interpretation Cancer Cell Lines\n(MCF-7, A549, HCT116) Cancer Cell Lines (MCF-7, A549, HCT116) Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Lines\n(MCF-7, A549, HCT116)->Seeding in 96-well plates Treatment with\nImidazole Compounds Treatment with Imidazole Compounds Seeding in 96-well plates->Treatment with\nImidazole Compounds MTT Assay MTT Assay Treatment with\nImidazole Compounds->MTT Assay 24-72h Annexin V/PI Assay Annexin V/PI Assay Treatment with\nImidazole Compounds->Annexin V/PI Assay 24-48h Cell Cycle Analysis Cell Cycle Analysis Treatment with\nImidazole Compounds->Cell Cycle Analysis 24-48h IC50 Determination IC50 Determination MTT Assay->IC50 Determination Absorbance Reading Apoptosis Quantification Apoptosis Quantification Annexin V/PI Assay->Apoptosis Quantification Flow Cytometry Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Flow Cytometry Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Mechanism of Action Mechanism of Action Apoptosis Quantification->Mechanism of Action Cell Cycle Distribution->Mechanism of Action

Caption: A streamlined workflow for the in-vitro evaluation of novel imidazole compounds.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Novel Imidazole Compound Novel Imidazole Compound Mitochondrial Pathway\n(Intrinsic) Mitochondrial Pathway (Intrinsic) Novel Imidazole Compound->Mitochondrial Pathway\n(Intrinsic) Death Receptor Pathway\n(Extrinsic) Death Receptor Pathway (Extrinsic) Novel Imidazole Compound->Death Receptor Pathway\n(Extrinsic) Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway\n(Intrinsic)->Caspase-9 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway\n(Extrinsic)->Caspase-8 Activation Caspase-8 Activation->Executioner Caspases\n(Caspase-3, -6, -7) DNA Fragmentation\nMembrane Blebbing DNA Fragmentation Membrane Blebbing Executioner Caspases\n(Caspase-3, -6, -7)->DNA Fragmentation\nMembrane Blebbing Apoptotic Cell Death Apoptotic Cell Death DNA Fragmentation\nMembrane Blebbing->Apoptotic Cell Death

Caption: Generalized apoptotic pathways induced by novel imidazole compounds.

Discussion and Future Directions

The in-vitro data presented in this guide highlight the significant potential of novel imidazole derivatives as a promising class of anticancer agents. Several of the examined compounds exhibit potent cytotoxicity against a range of cancer cell lines, with some demonstrating superior or comparable activity to standard chemotherapeutic drugs like Doxorubicin.

The mechanistic studies revealing the induction of apoptosis and cell cycle arrest provide a solid foundation for their therapeutic rationale. The structure-activity relationship (SAR) studies, which are often part of the research on these novel compounds, are crucial for optimizing their potency and selectivity.[4]

It is important to acknowledge that in-vitro findings are the first step in a long drug development process. Promising compounds must undergo further rigorous evaluation, including in-vivo animal studies to assess their efficacy, toxicity, and pharmacokinetic profiles. Nevertheless, the data gathered from these well-defined in-vitro models are indispensable for identifying lead candidates and guiding the future trajectory of anticancer drug discovery. The continued exploration of the vast chemical space of imidazole derivatives holds great promise for the development of next-generation cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methylimidazole-5-Carboxylate Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-methylimidazole-5-carboxylate analogs and related compounds, focusing on their structure-activity relationships (SAR) as potent anticancer agents targeting tubulin polymerization. We will dissect the chemical architecture of this scaffold, explore the causal relationships between structural modifications and biological activity, and provide detailed experimental protocols to support the findings.

Introduction: The Imidazole Scaffold as a Privileged Structure in Oncology

The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure," forming the core of numerous clinically significant drugs.[3] In oncology, imidazole derivatives have gained prominence as potent antimitotic agents that disrupt microtubule dynamics, a clinically validated strategy for cancer therapy.[3][4]

A particularly successful application of the imidazole core has been in the design of analogs of Combretastatin A-4 (CA-4), a natural product that strongly inhibits tubulin polymerization by binding to the colchicine site.[5] By replacing the unstable cis-stilbene bridge of CA-4 with a stable N-methylimidazole ring, researchers have developed potent and metabolically robust tubulin inhibitors with significant anticancer activity.[5][6] This guide will focus on the structure-activity relationships of this class of compounds, specifically examining how substitutions on the N-methylimidazole-5-carboxylate scaffold influence their biological efficacy.

Core Directive: Analyzing the Structure-Activity Relationship (SAR)

The potency of these imidazole-based tubulin inhibitors is exquisitely sensitive to the nature and position of substituents on the aromatic rings and the core heterocycle. Our analysis will be structured around key modification points to elucidate the SAR.

The N-Methyl Group: An Essential Anchor

The methylation at the N-1 position of the imidazole ring is a critical feature. This substitution helps to lock the conformation of the molecule, mimicking the cis-alkene geometry of CA-4, which is essential for high-affinity binding to the colchicine site on tubulin.[5] This strategic methylation prevents tautomerization and ensures a consistent presentation of the aryl rings to the binding pocket.

Aryl Ring Substitutions: The Key to Potency and Selectivity

The nature and substitution pattern of the aryl groups attached to the imidazole core are the primary determinants of antiproliferative activity.

  • The Trimethoxyphenyl Ring (Ring A): A 3,4,5-trimethoxyphenyl group is a classic feature of many potent colchicine-site inhibitors, including CA-4. This motif is consistently found to be optimal for activity in the imidazole analogs as well, fitting snugly into a hydrophobic pocket of the tubulin protein.[1][5]

  • The Second Aryl Ring (Ring B): The SAR becomes more complex when analyzing substitutions on the second aryl ring. Halogenation, in particular, plays a crucial role. Studies comparing a series of N-methyl-4-(3,4,5-trimethoxyphenyl)-5-aryl-imidazoles have shown that a bromine substituent at the meta position of Ring B (Compound C 6 , Brimamin) confers exceptionally high cytotoxicity and potent inhibition of tubulin polymerization.[5] Replacing bromine with chlorine (C 5 ) or fluorine (C 4 ) maintains high potency, though slightly reduced compared to the bromo-derivative. This suggests that a halogen at this position is critical for interaction within the binding site, likely through favorable hydrophobic and electronic interactions.

  • Impact of Other Substituents: The introduction of an amino group (e.g., at the meta position, C 8 ) leads to a significant decrease in both cytotoxicity and tubulin inhibition, indicating that the electronic and steric properties of this group are unfavorable for binding.[5]

The logical relationship for SAR at Ring B can be visualized as follows:

SAR_Summary cluster_0 Substituent at meta-position of Ring B Start Core Scaffold (N-Methyl-trimethoxyphenyl-imidazole) Bromo Bromo (Br) (e.g., C 6) Start->Bromo Add Chloro Chloro (Cl) (e.g., C 5) Start->Chloro Add Amino Amino (NH2) (e.g., C 8) Start->Amino Add Result_High High Potency (Cytotoxicity & Tubulin Inhibition) Bromo->Result_High Result_Moderate Moderate-High Potency Chloro->Result_Moderate Result_Low Low Potency Amino->Result_Low

Caption: SAR summary for Ring B substitutions.

The Carboxylate Moiety: A Point for Modification

While the core SAR is often defined by the aryl rings, the carboxylate group at the C-5 position (as in the topic scaffold) offers a handle for further modification to tune pharmacokinetic properties. In the closely related benzimidazole series, the compound Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) demonstrates that a methyl ester at this position is well-tolerated and results in a molecule with potent anticancer activity (IC50 = 0.73 µM against MCF-7 cells).[3][4][7] This suggests that ester and amide derivatives at this position are promising avenues for developing analogs with improved solubility and cell permeability.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro activity of selected N-methylimidazole analogs, highlighting the SAR discussed above. The data is extracted from a comparative study by Reipsch et al., 2021, and supplemented with data for the related benzimidazole MBIC.[3][5]

Compound IDCore StructureRing B Substituent (R)Mean IC50 (µM) [a]Tubulin Polymerization (% of Control) [b]Reference
C 1 N-Methylimidazole3,4,5-trimethoxy0.02628.5[5]
C 4 N-Methylimidazole3-fluoro0.01219.5[5]
C 5 N-Methylimidazole3-chloro0.00916.5[5]
C 6 N-Methylimidazole3-bromo (Brimamin)0.007 12.5 [5]
C 8 N-Methylimidazole3-amino0.44079.5[5]
CA-4 Stilbene3-hydroxy-4-methoxy0.00415.0[5]
MBIC Benzimidazole-5-carboxylate2-(5-fluoro-2-hydroxyphenyl)0.73 (MCF-7)Inhibits Polymerization[3][4]

[a] Mean half-maximal inhibitory concentration against a panel of six different cancer cell lines.[5] [b] Remaining tubulin polymerization relative to an untreated control. Lower values indicate stronger inhibition.[5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the detailed methodologies for the key assays used to generate the comparative data are provided below.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7, HeLa) during their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.001 µM to 100 µM) in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance (turbidity) at 340 nm as a function of time.[12][13] The reaction is initiated by raising the temperature to 37°C in the presence of GTP. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) in an ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 5% glycerol.[11] Keep the tubulin solution on ice at all times.

  • Compound Preparation: Prepare 10x working stocks of the test compounds, a positive control inhibitor (e.g., 100 µM Nocodazole or Colchicine), and a vehicle control (e.g., G-PEM buffer with DMSO) on ice.[12]

  • Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the 10x compound solutions or controls to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the ice-cold tubulin solution to each well for a final volume of 100 µL.[11]

  • Data Acquisition: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[11][14]

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the maximum velocity (Vmax) of the polymerization curve and the final plateau absorbance in the presence of the compound to the vehicle control.

The workflow for screening potential tubulin inhibitors is outlined below:

workflow cluster_workflow Drug Discovery Workflow: Tubulin Inhibitors synthesis Synthesis of 1-Methylimidazole Analogs mtt Cytotoxicity Screening (MTT Assay) synthesis->mtt Test compounds ic50 Determine IC50 Values mtt->ic50 Analyze data tubulin_assay In Vitro Tubulin Polymerization Assay ic50->tubulin_assay Test active compounds sar Structure-Activity Relationship (SAR) Analysis ic50->sar Correlate data inhibition Quantify Inhibition of Tubulin Assembly tubulin_assay->inhibition Analyze data inhibition->sar lead_opt Lead Optimization sar->lead_opt Inform design

Caption: A generalized workflow for SAR studies.

Conclusion

The 1-methylimidazole scaffold serves as a robust and versatile platform for the design of potent tubulin polymerization inhibitors. Structure-activity relationship studies clearly demonstrate that a 3,4,5-trimethoxyphenyl "A" ring is highly favorable, while the potency and selectivity can be finely tuned by substitutions on the second "B" aryl ring. Specifically, meta-halogenation on Ring B, particularly with bromine, yields compounds with exceptional picomolar to low nanomolar cytotoxicity and strong tubulin polymerization inhibitory effects. The carboxylate group at the C-5 position, as seen in related benzimidazole structures, provides a valuable site for modifications aimed at optimizing the pharmacokinetic profile of these promising anticancer agents. The experimental frameworks provided herein offer a reliable system for the continued evaluation and development of this important class of molecules.

References

A Head-to-Head Comparison of Imidazole-Based Therapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone of modern medicinal chemistry, its versatile structure giving rise to a diverse array of therapeutic agents. This guide provides a head-to-head comparison of prominent imidazole-based drugs across four major therapeutic classes: antifungal, anticancer, histamine H2 receptor antagonists, and proton pump inhibitors. By delving into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their work in this dynamic field.

I. Imidazole-Based Antifungal Agents: Disrupting Fungal Cell Integrity

Imidazole antifungal agents represent a significant advancement in the treatment of mycotic infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs increase fungal cell wall permeability, leading to cell lysis and death.

Comparative Efficacy of Common Imidazole Antifungals

A comparative analysis of commonly used imidazole antifungals—ketoconazole, clotrimazole, and miconazole—reveals nuances in their efficacy and clinical applications.

Antifungal Agent Primary Applications Reported Efficacy Key Considerations
Ketoconazole Systemic and topical fungal infections, including seborrheic dermatitis and pityriasis versicolor.Efficacy reported at 63-90% for seborrheic dermatitis and 71-89% for pityriasis versicolor.[1]Broader spectrum of activity compared to miconazole.[1] Associated with a higher incidence of side effects like vomiting when used orally.[1]
Clotrimazole Topical treatment of cutaneous candidiasis, tinea infections (ringworm, athlete's foot, jock itch), and vaginal yeast infections.In a single-blind study for vaginal candidosis, clotrimazole was as effective as oral ketoconazole in terms of clinical symptoms and relapse rates.[2]Generally well-tolerated with topical application. User reviews on Drugs.com report a higher positive effect (82%) compared to miconazole (15%).[3]
Miconazole Topical and vaginal treatment of fungal infections.In a study on oropharyngeal candidiasis, miconazole showed similar efficacy to ketoconazole but with fewer episodes of vomiting.[1] For vaginal candidiasis, mycological cure rates were reported at 81%.[1]Generally well-tolerated.[1]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the efficacy of antifungal agents. The broth microdilution method is a standardized technique for this purpose.[4]

Objective: To determine the lowest concentration of an imidazole antifungal agent that inhibits the visible growth of a fungal isolate.

Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the imidazole antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate.[4][5] The final concentrations should span a wide range to capture the MIC value.[6]

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified number of colony-forming units per milliliter (CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is often defined as the concentration that inhibits growth by at least 50% or 80%.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute Inoculation Inoculation Serial Dilutions->Inoculation Plate Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Add to wells Incubation Incubation Inoculation->Incubation Incubate MIC Determination MIC Determination Incubation->MIC Determination Read results

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

II. Imidazole-Based Anticancer Agents: Targeting Cellular Proliferation

The imidazole moiety is a privileged structure in anticancer drug discovery, with derivatives targeting a multitude of cellular processes to inhibit tumor growth and induce apoptosis. Key mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the inhibition of protein kinases that regulate cell signaling pathways involved in proliferation and survival.

Comparative Efficacy of Imidazole-Based Anticancer Agents

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazole derivatives against different cancer cell lines, providing a snapshot of their comparative potency.

Compound Class/Name Target/Mechanism Cancer Cell Line IC50 (µM) Reference Drug (IC50, µM)
Benzimidazole-cinnamide derivative (21) Tubulin Polymerization InhibitorA549 (Lung)0.29-
Aminomethyl dimethylpyridinone (SKLB0533) Tubulin Polymerization InhibitorHepG2 (Liver)0.08Myoseverin (3.06)
1,3-dimethylxanthine derivatives EGFR Kinase InhibitorMCF-7 (Breast)0.8Doxorubicin (0.9-1.41)[8]
Thiazole-linked imidazole (22) Microtubule DestabilizerNUGC-3 (Gastric)0.05-
N-fused imidazoles (17a-e) Topoisomerase IIα InhibitorKidney & Breast Cancer Cell LinesPotent activityEtoposide, 5-Fluorouracil
Camptothecin-imidazole conjugate (19b) Topoisomerase I InhibitorMCF-7 (Breast)0.16Topotecan (0.15)
Focal Adhesion Kinase (FAK) Inhibitors (9a-d) FAK InhibitorU87-MG (Glioblastoma)10⁻⁷ - 10⁻⁸ MTAE-226 (0.007)[9]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of therapeutic agents.[10]

Objective: To determine the concentration of an imidazole-based anticancer agent that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-based anticancer agent. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[11]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Adhere overnight Incubation Incubation Compound Treatment->Incubation Expose to drug MTT Addition MTT Addition Incubation->MTT Addition Metabolic activity Solubilization Solubilization MTT Addition->Solubilization Formazan formation Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Dissolve crystals Data Analysis Data Analysis Absorbance Measurement->Data Analysis Quantify viability

Caption: Workflow for the MTT Cell Viability Assay.

Experimental Protocol: Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of an imidazole derivative against a specific protein kinase.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the imidazole inhibitor in DMSO.[14]

  • Reaction Setup: In a microplate, add the kinase enzyme, the specific substrate peptide, and the diluted inhibitor.[14][15]

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.[14]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.[14]

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Using antibodies specific to the phosphorylated substrate or assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[14][16]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Imidazole-Based Histamine H2 Receptor Antagonists: Modulating Gastric Acid Secretion

Histamine H2 receptor antagonists, such as cimetidine and ranitidine, were revolutionary in the treatment of acid-peptic disorders. They competitively block the action of histamine at the H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.

Comparative Efficacy of Cimetidine and Ranitidine
H2 Antagonist Potency Duration of Action Key Structural Difference Adverse Effects/Interactions
Cimetidine Less potent than ranitidine.Shorter duration of acid suppression compared to an equal dose of ranitidine.[17]Contains an imidazole ring.Binds to the cytochrome P-450 system, leading to potential drug-drug interactions.[18]
Ranitidine Approximately 5 times more potent than cimetidine.[17] In another study, it was found to be about 8 times more potent as an inhibitor of histamine-induced secretion.[19]Longer duration of acid suppression.[17]Lacks the imidazole ring, which was initially thought to be essential for H2-receptor blocking activity.[18]Does not substantially bind to the cytochrome P-450 system, resulting in fewer drug interactions.[18] Has a safer adverse-effects profile.[18]
Experimental Protocol: Histamine H2 Receptor Binding Assay

Objective: To determine the affinity of an imidazole-based antagonist for the H2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293T cells).[20][21]

  • Radioligand Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled H2 receptor ligand (e.g., [³H]tiotidine) and varying concentrations of the unlabeled test compound (the imidazole-based antagonist).[20][22]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

IV. Imidazole-Based Proton Pump Inhibitors (PPIs): Irreversible Suppression of Gastric Acid

Proton pump inhibitors (PPIs) are the most potent inhibitors of gastric acid secretion. These drugs are substituted benzimidazoles that act as prodrugs. In the acidic environment of the parietal cell's secretory canaliculus, they are converted to their active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inactivating it.

Comparative Efficacy of Common PPIs

Studies comparing omeprazole, esomeprazole (the S-isomer of omeprazole), lansoprazole, and pantoprazole have shown some differences in their clinical efficacy.

PPI Efficacy in Reflux Esophagitis Efficacy in H. pylori Eradication (in triple therapy) Inhibition of CYP2C19 (Ki, µM)
Omeprazole Endoscopic healing rate of 87.7%.[23]Eradication rate of 77.5%.[24] No significant difference compared to lansoprazole or rabeprazole.[25]2 - 6
Esomeprazole More rapid relief of heartburn symptoms compared to omeprazole, lansoprazole, and pantoprazole.[23] Endoscopic healing rate of 95.4%.[23]Associated with a greater proportion of successful eradication (85.0%) compared to omeprazole.[24]~8
Lansoprazole Endoscopic healing rate of 89.6%.[23]Eradication rate not significantly different from omeprazole.[25]0.4 - 1.5
Pantoprazole Endoscopic healing rate of 91.1%.[23]-14 - 69
Experimental Protocol: H+/K+-ATPase (Proton Pump) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of an imidazole-based PPI on the H+/K+-ATPase.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate H+/K+-ATPase-enriched vesicles from fresh gastric mucosa (e.g., from porcine or rabbit).[26]

  • Activation of the PPI: Pre-incubate the PPI in an acidic medium to convert the prodrug to its active sulfenamide form.

  • ATPase Activity Assay:

    • Incubate the gastric vesicles with the activated PPI at various concentrations.

    • Initiate the ATPase reaction by adding ATP in a buffer containing Mg²⁺ and K⁺ (to stimulate the enzyme).[26]

    • Incubate the reaction mixture at 37°C.

    • Terminate the reaction by adding an acid solution (e.g., trichloroacetic acid).[27]

  • Measurement of Phosphate Release: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.[27]

  • Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each PPI concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PPI concentration.

G cluster_pathway Proton Pump (H+/K+-ATPase) Signaling ParietalCell {Parietal Cell | Secretory Canaliculus} ProtonPump {H+/K+-ATPase (Proton Pump)} ParietalCell->ProtonPump Location ActivePPI Active Sulfenamide ParietalCell->ActivePPI Acid Activation GastricLumen Gastric Lumen (Stomach) ProtonPump->GastricLumen Pumps H+ out GastricLumen->ProtonPump Takes K+ in PPI Imidazole-based PPI (Prodrug) PPI->ParietalCell Absorbed ActivePPI->ProtonPump Irreversible Inhibition (Covalent Bond)

Caption: Mechanism of Action of Imidazole-Based Proton Pump Inhibitors.

V. Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful source of therapeutic innovation. The diverse mechanisms of action and broad range of clinical applications of imidazole-based drugs underscore the power of this heterocyclic core in medicinal chemistry. As our understanding of disease pathways deepens, so too will the opportunities to design and develop novel imidazole derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these next-generation therapeutic agents, paving the way for their successful translation to the clinic.

References

A Guide to Purity Confirmation of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity of a compound is a cornerstone of reliable and reproducible results. For novel heterocyclic compounds like ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE, an intermediate with significant potential in medicinal chemistry, rigorous purity confirmation is not merely a procedural step but a fundamental requirement for advancing a drug candidate. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques, offering a comprehensive framework for its application in purity determination.

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with exacting standards. The purity of an Active Pharmaceutical Ingredient (API) or intermediate directly impacts its safety, efficacy, and stability.[1][2] Impurities, even in trace amounts, can lead to unforeseen side effects, reduced therapeutic activity, or degradation of the final drug product. Therefore, employing robust analytical methods to ascertain purity is paramount.

Elemental Analysis: A Fundamental Pillar of Purity Assessment

Elemental analysis, specifically CHNSO analysis, stands as a time-honored and highly reliable technique for determining the elemental composition of a sample.[3][4] This method is predicated on the complete combustion of the compound, followed by the quantitative analysis of the resulting gases (CO2, H2O, N2, and SO2).[3][5] The oxygen content is typically determined by pyrolysis in a separate step.[3]

For this compound (Molecular Formula: C₇H₁₀N₂O₂), the theoretical elemental composition serves as the benchmark against which experimental results are compared.[6] A close correlation between the theoretical and experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen provides strong evidence of the compound's purity.[1][7]

Why Choose Elemental Analysis?
  • Fundamental Information: It directly measures the elemental makeup of a compound, offering a primary confirmation of its identity and purity.[7][8]

  • Detection of Non-Chromophoric Impurities: Unlike techniques such as High-Performance Liquid Chromatography (HPLC) that rely on UV detection, elemental analysis can identify impurities that lack a chromophore, including inorganic salts or residual solvents.[8]

  • Cost-Effectiveness and Speed: It is a relatively fast and inexpensive method, making it a valuable tool for routine quality control.[1][4]

Experimental Protocol: Elemental Analysis of this compound

A meticulous experimental approach is crucial for obtaining accurate and reliable results.

Sample Preparation
  • Drying: The sample must be thoroughly dried to remove any residual moisture, which can significantly affect the hydrogen and oxygen percentages. Drying to a constant weight under vacuum is recommended.[3]

  • Homogenization: The dried sample should be finely ground to ensure homogeneity.[3]

  • Weighing: Due to the small sample sizes typically used (a few milligrams), a highly accurate microbalance is essential for precise weighing.[3]

Instrumentation and Analysis

The analysis is performed using a dedicated elemental analyzer. The instrument combusts the sample at a high temperature in an oxygen-rich environment. The resulting gases are then separated by gas chromatography and quantified using a thermal conductivity detector.[5]

Interpreting the Data: A Comparative Analysis

The purity of this compound is confirmed by comparing the experimentally determined weight percentages of C, H, N, and O with the theoretical values.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical %Experimental % (Batch X)Deviation
Carbon (C)54.5454.48-0.06
Hydrogen (H)6.546.58+0.04
Nitrogen (N)18.1718.11-0.06
Oxygen (O)20.7520.83+0.08

Note: The theoretical percentages are calculated based on the molecular formula C₇H₁₀N₂O₂ and the atomic weights of the elements.[6][9][10]

A deviation of ±0.4% from the theoretical value is generally considered acceptable in pharmaceutical analysis, though stricter limits may be required depending on the developmental stage of the drug. The data presented in Table 1, with deviations well within this limit, strongly supports a high degree of purity for the analyzed batch of this compound.

Purity_Confirmation_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Drying Drying of Sample Homogenization Homogenization Drying->Homogenization Weighing Accurate Weighing Homogenization->Weighing Combustion Combustion/Pyrolysis Weighing->Combustion Separation Gas Chromatography Combustion->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculate Experimental % Detection->Calculation Comparison Compare with Theoretical % Calculation->Comparison Purity Purity Confirmation Comparison->Purity

Caption: Workflow for purity confirmation by elemental analysis.

A Comparative Perspective: Orthogonal Analytical Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on the use of orthogonal methods—techniques that measure different chemical properties. This approach provides a more complete picture of a compound's purity profile.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion and detection of elemental gases.Provides fundamental elemental composition; detects non-chromophoric impurities.Not suitable for identifying and quantifying specific impurities; requires milligram quantities of sample.[11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.High sensitivity and resolution for separating impurities; excellent for routine quality control.[12]May not detect impurities without a UV chromophore; requires reference standards for impurity identification.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information; can be used for quantitative analysis (qNMR) without a reference standard of the analyte.[12][13]Lower sensitivity compared to HPLC; can be complex to interpret for mixtures.[12]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity and specificity for identifying impurities.Can be challenging for quantitative analysis without appropriate standards.

The choice of analytical technique is guided by the specific information required.[14] For instance, while elemental analysis confirms the correct elemental ratios, HPLC is superior for detecting and quantifying trace organic impurities.[12] Quantitative NMR (qNMR) offers the unique advantage of providing both structural confirmation and an absolute purity value without the need for a specific reference standard.[11][13]

Purity_Analysis_Decision_Tree Start Purity Analysis of This compound Question1 Need to confirm elemental composition? Start->Question1 Question2 Need to quantify known impurities? Question1->Question2 No EA Elemental Analysis (CHNSO) Question1->EA Yes Question3 Need absolute purity without a reference standard? Question2->Question3 No HPLC HPLC with UV detection Question2->HPLC Yes Question4 Need to identify unknown impurities? Question3->Question4 No qNMR Quantitative NMR (qNMR) Question3->qNMR Yes LCMS LC-MS Question4->LCMS Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Confirmation

In the rigorous environment of drug development, reliance on a single analytical technique is often insufficient. While elemental analysis provides a fundamental and indispensable assessment of the purity of this compound, an integrated approach that incorporates orthogonal methods like HPLC and NMR spectroscopy is the gold standard. This multi-faceted strategy ensures the highest level of confidence in the quality of the compound, thereby safeguarding the integrity of subsequent research and development activities. The choice of methodology should be guided by the specific requirements of the analysis, with each technique contributing valuable and complementary information to the overall purity profile.

References

A Comparative Guide to the Synthesis of Disubstituted Imidazoles: One-Pot vs. Multi-Step Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Core

The imidazole ring system is a cornerstone of medicinal chemistry and materials science. As a key structural motif in essential biological molecules like the amino acid histidine and the hormone histamine, its derivatives are integral to a vast array of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensives.[1][2] The specific substitution pattern on the imidazole core dictates its biological activity and physical properties, making the regioselective synthesis of disubstituted imidazoles a critical endeavor for drug development professionals and researchers.

This guide provides an in-depth comparison of the two primary strategic approaches to synthesizing these valuable scaffolds: traditional multi-step linear sequences and modern, convergent one-pot reactions. We will delve into the mechanistic rationale, practical considerations, and performance of each methodology, supported by experimental data and protocols to inform your synthetic planning.

The Classical Approach: Multi-Step Synthesis

Multi-step synthesis represents the traditional paradigm of organic chemistry, constructing a target molecule through a linear sequence of distinct reactions. Each step involves the isolation and purification of an intermediate before it is carried forward. A common and robust strategy for forming 2,4-disubstituted imidazoles is the condensation of an α-haloketone with an amidine.[3][4]

This approach offers meticulous control over the assembly process. Each reaction can be individually optimized for maximum yield and purity, and the characterization of isolated intermediates provides clear checkpoints, simplifying troubleshooting. However, this control comes at a cost. The repeated workups, purifications, and solvent usage lead to a lower overall yield, increased waste generation, and a significantly longer total synthesis time.

Visualizing the Multi-Step Workflow

The linear nature of this strategy is its defining characteristic. Starting materials are sequentially transformed, with each step building upon the last.

G cluster_0 Step 1: Intermediate A Synthesis cluster_1 Step 2: Intermediate B Synthesis cluster_2 Step 3: Final Product Formation SM1 Starting Material 1 IntA Intermediate A SM1->IntA Reaction SM2 Starting Material 2 SM2->IntA IntB Intermediate B IntA->IntB Reaction Product Disubstituted Imidazole IntB->Product Cyclization SM3 Starting Material 3 SM3->IntB

Caption: A generalized workflow for a multi-step synthesis.

The Modern Paradigm: One-Pot Synthesis

In contrast to the linear approach, one-pot synthesis involves combining multiple reaction steps in a single vessel without isolating intermediates. This is often achieved through multi-component reactions (MCRs), where three or more starting materials react to form a product that incorporates substantial portions of all reactants.[5] This strategy is a cornerstone of green chemistry, maximizing efficiency by reducing solvent use, purification steps, and waste.[6][7]

The most renowned method in this class is the Debus-Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring in a single operation.[8][9] Modern variations leverage microwave irradiation, novel catalysts, and ultrasound to further accelerate these reactions and improve yields.[10][11][12] The primary advantages are speed, resource efficiency, and often, access to complex structures that would be challenging to assemble linearly. The main challenge lies in optimization, as the reaction conditions must be compatible with all reactants and intermediates simultaneously.

Visualizing the One-Pot Workflow

The convergent nature of one-pot synthesis dramatically shortens the path to the final product.

G cluster_0 One-Pot Reaction SM1 Component A (e.g., Dicarbonyl) Product Disubstituted Imidazole SM1->Product SM2 Component B (e.g., Aldehyde) SM2->Product SM3 Component C (e.g., Ammonia Source) SM3->Product G node_A 1,2-Dicarbonyl + 2 NH3 node_B α-Diimine Intermediate node_A->node_B Condensation (-2 H2O) node_D Condensation & Tautomerization node_B->node_D node_C Aldehyde node_C->node_D node_E Dihydroimidazole Intermediate node_D->node_E node_F Oxidation (-H2O) node_E->node_F node_G Substituted Imidazole node_F->node_G

References

A Senior Application Scientist's Guide to Assessing Imidazole-Based Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of imidazole derivatives as a promising class of sirtuin inhibitors. In this guide, we will move beyond surface-level descriptions to explore the mechanistic nuances, comparative efficacy, and the rigorous experimental methodologies required to validate these compounds. Our focus is on providing researchers, scientists, and drug development professionals with a practical, in-depth framework for assessing this important class of molecules. We will delve into why specific experimental choices are made, ensuring that the data you generate is not only accurate but also meaningful.

The Scientific Rationale: Sirtuins and the Imidazole Scaffold

Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD⁺-dependent lysine deacylases, classified as Class III histone deacetylases (HDACs).[1][2][3] Unlike other HDACs that rely on zinc, sirtuins' dependence on NAD⁺ directly links their activity to the cell's metabolic state, making them critical regulators of cellular homeostasis, gene silencing, metabolism, DNA repair, and aging.[2][4][5] They are distributed across different cellular compartments: SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is largely cytosolic; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[2][] This diverse localization underscores their involvement in a wide array of physiological and pathological processes, positioning them as high-value therapeutic targets.

The imidazole ring is a five-membered heterocycle that serves as an exceptional structural backbone for therapeutic agents.[7] Its versatility allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of derivatives for specific target selectivity, improved pharmacokinetic properties, and optimized potency.[1][5] This chemical tractability is precisely why imidazole derivatives are being extensively investigated as modulators—both inhibitors and activators—of sirtuin activity.[1][3]

Comparative Analysis of Imidazole-Based Sirtuin Inhibitors

The true measure of a novel inhibitor lies in its potency and selectivity against different sirtuin isoforms. While many imidazole derivatives are under investigation, a few have published data that allow for a preliminary comparison. The data below highlights the inhibitory potential against specific sirtuins, demonstrating the diverse activity profiles achievable with the imidazole scaffold.

One notable example is Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate . In-silico and in-vitro studies have demonstrated its potential as a broad-spectrum inhibitor of Class III HDACs, with a particularly strong inhibitory effect on the nuclear sirtuins SIRT1 and SIRT6, as well as the cytosolic sirtuin SIRT2.[1] In a cellular context, this compound was shown to inhibit SIRT6 in non-small cell lung cancer (NSCLC) cell lines with IC₅₀ values in the micromolar range.[7]

Other synthesized imidazole derivatives have shown potent, isoform-specific inhibition. For instance, a series of derivatives demonstrated near-complete inhibition of SIRT1 at a concentration of 20 µM, with their mechanism involving binding to the catalytic domain.[8]

Table 1: Performance of Selected Imidazole Derivatives Against Sirtuin Isoforms

Compound Name/ReferenceTarget Sirtuin(s)Reported InhibitionExperimental System
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateSIRT1, SIRT2, SIRT6Strong inhibitory effect noted in docking and in-vitro assays.[1] IC₅₀ = 250 µM (A549 cells), 300 µM (NCI-H460 cells) for SIRT6 inhibition.[7]In-silico, In-vitro, Cell-based
Compound 7a[8]SIRT199.6 ± 0.2% inhibition at 20 µMHigh-Throughput Fluorescent Assay
Compound 8b[8]SIRT1100.8 ± 1.2% inhibition at 20 µMHigh-Throughput Fluorescent Assay
Compound 6a[8]SIRT192.8 ± 0.8% inhibition at 20 µMHigh-Throughput Fluorescent Assay

Note: The data presented is compiled from different studies and methodologies. Direct comparison should be made with caution. The objective is to illustrate the range of inhibitory potential within this compound class.

Spotlight on Mechanism: Inhibition of the SIRT6-Nrf2/Keap1 Signaling Axis

To understand the functional consequence of sirtuin inhibition, it's crucial to examine the downstream signaling pathways. SIRT6 plays a key role in regulating redox homeostasis, in part through its interaction with the Nrf2/Keap1 signaling pathway.[7] Nrf2 is a transcription factor that controls the expression of antioxidant genes. Under normal conditions, it is bound by Keap1, which targets it for degradation. SIRT6 can deacetylate and activate Nrf2, promoting an antioxidant response.

The imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate has been shown to inhibit SIRT6.[7] This inhibition prevents the deacetylation and activation of Nrf2. Consequently, Keap1 expression is upregulated, leading to increased Nrf2 degradation. The resulting disruption of redox balance triggers oxidative stress and ultimately induces apoptosis in cancer cells. This provides a clear, therapeutically relevant mechanism of action for this class of inhibitors.[7]

sirt6_nrf2_pathway cluster_inhibitor Pharmacological Intervention cluster_sirt6 Sirtuin Regulation cluster_downstream Cellular Response Imidazole Imidazole Derivative (e.g., Ethyl 2-[...]) SIRT6 SIRT6 Imidazole->SIRT6 Inhibits Nrf2_DeAc Nrf2 (Active) SIRT6->Nrf2_DeAc Deacetylates Nrf2_Ac Nrf2 (Acetylated) Nrf2_Ac->SIRT6 Keap1 Keap1 Nrf2_Ac->Keap1 Bound by Nrf2_DeAc->Keap1 Evades Apoptosis Oxidative Stress & Apoptosis Nrf2_DeAc->Apoptosis Suppresses Degradation Nrf2 Degradation Keap1->Degradation Promotes Degradation->Apoptosis Induces

Caption: SIRT6-Nrf2/Keap1 pathway and the inhibitory action of an imidazole derivative.

A Validated Workflow for Assessing Sirtuin Inhibitors

A robust assessment of a potential inhibitor requires a multi-stage approach, progressing from initial biochemical screening to detailed biophysical characterization and finally to cellular validation. This workflow ensures that hits from high-throughput screens are not artifacts and that their biochemical activity translates to the desired biological effect in a relevant cellular environment.

workflow_diagram cluster_biochem Biochemical Screening cluster_biophys Biophysical Validation cluster_cell Cellular Validation HTS 1. Primary HTS (Fluorescence-Based Assay) DoseResponse 2. Dose-Response (IC₅₀ Determination) HTS->DoseResponse Selectivity 3. Selectivity Profiling (vs. SIRT1-7 Panel) DoseResponse->Selectivity ITC 4. Binding Thermodynamics (Isothermal Titration Calorimetry) Selectivity->ITC Validated Hits MTT 5. Cell Viability (MTT Assay) ITC->MTT Confirmed Binders WesternBlot 6. Target Engagement (Western Blot / qRT-PCR) MTT->WesternBlot Functional 7. Functional Outcome (Apoptosis/Migration Assay) WesternBlot->Functional

Caption: Experimental workflow for inhibitor validation, from screening to function.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key assays in our validation workflow. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Fluorescence-Based Sirtuin Activity/Inhibitor Screening Assay

This is the workhorse for primary screening due to its high-throughput compatibility and sensitivity. The principle relies on a fluorogenic acetylated peptide substrate. Upon deacetylation by a sirtuin, a developer enzyme cleaves the peptide, liberating a fluorophore from a quencher and producing a measurable signal.[9][10][11]

  • Rationale: This method provides a rapid, quantifiable readout of enzymatic activity, making it ideal for screening large compound libraries. Commercial kits are widely available for various sirtuin isoforms.[12][13]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare Assay Buffer (typically Tris-based, pH 8.0).

      • Reconstitute the sirtuin enzyme (e.g., recombinant human SIRT2) in Assay Buffer on ice. Dilute to a working concentration (e.g., 2X final concentration). Causality: Keeping the enzyme on ice is critical to preserve its catalytic activity.

      • Prepare the Substrate/Cofactor Mix by combining the acetylated peptide substrate and the NAD⁺ cofactor in Assay Buffer. Causality: NAD⁺ is an essential co-substrate for sirtuin activity; its omission serves as a negative control.

      • Prepare test compounds (imidazole derivatives) by dissolving them in a suitable solvent (e.g., DMSO) and creating a serial dilution series (e.g., 2X final concentration) in Assay Buffer. Include a known inhibitor (e.g., Nicotinamide) as a positive control.[10]

    • Assay Plate Setup (96-well black, flat-bottom):

      • Test Wells: Add 45 µL of diluted test inhibitor.

      • Positive Control Wells: Add 45 µL of the known inhibitor control.

      • Vehicle Control Wells (100% Activity): Add 45 µL of Assay Buffer containing the same percentage of solvent (e.g., DMSO) as the test wells.

      • Blank Wells (No Enzyme): Add 90 µL of Assay Buffer.

    • Enzyme Addition & Pre-incubation:

      • Add 5 µL of the 2X SIRT2 enzyme solution to all wells except the "Blank" wells.

      • Mix gently and incubate for 5-10 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for accurate IC₅₀ determination.

    • Reaction Initiation:

      • Add 50 µL of the Substrate/Cofactor Mix to all wells to start the reaction.

      • Mix and incubate for 30-45 minutes at 37°C, protected from light.

    • Reaction Termination and Development:

      • Add 50 µL of Developer solution (containing a protease like trypsin) to each well. This stops the sirtuin reaction and initiates the fluorescence development.

      • Incubate for 15-30 minutes at room temperature.

    • Data Acquisition:

      • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm or 350/460 nm, depending on the fluorophore).[10][11]

    • Data Analysis:

      • Subtract the average fluorescence of the "Blank" wells from all other readings.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

ITC is the gold standard for confirming a direct physical interaction between the inhibitor and the target protein. It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction without the need for labels or secondary reagents.[14][15]

  • Rationale: This assay validates that the observed inhibition is due to direct binding and quantifies the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction.[14][16] This level of detail is invaluable for lead optimization.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Express and purify the target sirtuin protein to >95% homogeneity.

      • Dialyze the protein and dissolve the imidazole inhibitor in the exact same buffer batch (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch artifacts. Causality: ITC is sensitive enough to detect heat changes from buffer protonation, so a perfect buffer match is non-negotiable for accurate data.

      • Thoroughly degas both the protein and inhibitor solutions to prevent air bubbles from interfering with the measurement.

    • Instrument Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the sirtuin protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

      • Load the concentrated inhibitor solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.

    • Titration Experiment:

      • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.

      • Execute a series of 18-25 subsequent injections (e.g., 1.5-2.0 µL each) at timed intervals (e.g., 150 seconds) to allow the signal to return to baseline. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of the reaction.

    • Control Experiment:

      • Perform a control titration by injecting the inhibitor solution into the sample cell containing only the dialysis buffer. Causality: This measures the heat of dilution of the compound, which must be subtracted from the experimental data to isolate the heat of binding.

    • Data Analysis:

      • Integrate the area under each injection peak to determine the heat change per injection.

      • Subtract the heat of dilution from the heat of binding.

      • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate K_D, n, and ΔH. The binding entropy (ΔS) is then calculated automatically.

Protocol 3: Cellular Target Engagement via Western Blot

This assay confirms that the inhibitor affects its intended target and downstream pathway in a biological system. It measures changes in protein levels or post-translational modifications (like acetylation).

  • Rationale: Moving from a purified protein system to a live cell context is the ultimate test of an inhibitor's utility. It verifies cell permeability and on-target activity amidst the complexity of the cellular environment. For example, inhibiting SIRT6 should lead to a measurable change in the expression of proteins in the Nrf2/Keap1 pathway.[7]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Plate cells (e.g., A549 NSCLC cells) and allow them to adhere overnight.

      • Treat the cells with the imidazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC₅₀ from a cell viability assay) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • Protein Extraction:

      • Wash cells with ice-cold PBS.

      • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are essential to prevent protein degradation and preserve post-translational modifications during extraction.

      • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

      • Collect the supernatant containing the total protein.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Protein Transfer:

      • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

      • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with primary antibodies against your target proteins (e.g., anti-SIRT6, anti-Nrf2, anti-Keap1) and a loading control (e.g., anti-β-actin or anti-GAPDH). Causality: The loading control is crucial to normalize the data and confirm that observed changes are not due to differences in the amount of protein loaded.

      • Wash the membrane extensively with TBST.

      • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Wash the membrane again with TBST.

      • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

      • Perform densitometry analysis to quantify the band intensity for each target protein, normalizing to the loading control. Compare the protein levels in treated samples to the vehicle control.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。